An In-depth Technical Guide to (4-Amino-1-methylpyrrolidin-2-yl)methanol: A Chiral Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of (4-amino-1-methylpyrrolidin-2-yl)methanol, a substituted pyrrolidine that has garnered significant interest in medicinal chemistry. Its chiral nature and bifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of (4-amino-1-methylpyrrolidin-2-yl)methanol, a substituted pyrrolidine that has garnered significant interest in medicinal chemistry. Its chiral nature and bifunctional architecture make it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, physicochemical properties, stereoselective synthesis, and applications, with a particular focus on its role in the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
(4-Amino-1-methylpyrrolidin-2-yl)methanol is a chiral amino alcohol built upon a saturated five-membered nitrogen-containing heterocycle. The pyrrolidine ring is substituted at three positions: a primary amino group at C4, a methyl group on the ring nitrogen (N1), and a hydroxymethyl group at C2. The presence of two stereocenters at C2 and C4 gives rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The specific stereochemistry profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity and utility as a chiral auxiliary in asymmetric synthesis.
The molecular structure combines a basic amino group and a polar hydroxyl group, rendering the molecule water-soluble and capable of participating in hydrogen bonding. The tertiary amine at the N1 position is also basic. These features are critical for its interaction with biological targets and its behavior in various solvent systems.
Note: Experimental physicochemical data for specific stereoisomers are not widely available in the public domain. The data presented are based on available information for close structural analogues and computational predictions.
Stereoselective Synthesis: A Gateway to Enantiopure Scaffolds
The biological importance of pyrrolidine-containing compounds has driven the development of numerous stereoselective synthetic routes.[3] The synthesis of enantiomerically pure (4-amino-1-methylpyrrolidin-2-yl)methanol often commences from readily available chiral starting materials, most commonly derivatives of L-proline or L-hydroxyproline.[3]
A general and conceptually robust strategy involves a multi-step sequence that establishes the desired stereochemistry at the C2 and C4 positions. The following diagram and protocol outline a representative synthetic pathway starting from (2S,4R)-4-hydroxy-L-proline.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: CAS 1256636-31-3: Physical Properties, Molecular Weight, and Synthetic Utility
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
CAS 1256636-31-3, chemically known as [(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol , is a high-value chiral heterocyclic building block. It is extensively utilized in modern medicinal chemistry for the synthesis of complex pharmaceutical intermediates, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands , kinase inhibitors , and PROTAC (Proteolysis Targeting Chimera) linkers . Its rigid pyrrolidine core, defined stereochemistry ((2S, 4R)), and dual functional handles (primary amine and primary alcohol) make it an ideal scaffold for introducing three-dimensional complexity into drug candidates—a critical factor in improving selectivity and solubility.
Chemical Identity & Physiochemical Properties
The following data consolidates physical constants and structural identifiers essential for analytical verification and stoichiometric calculations.
Property
Technical Specification
Chemical Name
[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol
CAS Registry Number
1256636-31-3
Molecular Formula
C₆H₁₄N₂O
Molecular Weight
130.19 g/mol
MDL Number
MFCD18381894
Chirality
(2S, 4R) - trans-configuration relative to ring plane
Physical State
Viscous liquid or low-melting solid (hygroscopic)
Solubility
Highly soluble in H₂O, MeOH, DMSO, DCM; Sparingly soluble in hexanes
pKa (Calculated)
~9.5 (Secondary amine), ~10.5 (Primary amine)
Storage Conditions
2–8°C, under inert atmosphere (Argon/Nitrogen)
Critical Insight: The presence of both a basic secondary amine (methylated) and a primary amine makes this molecule prone to oxidation and carbamate formation upon exposure to air. It must be handled under anhydrous conditions to maintain high enantiomeric excess (ee).
Synthetic Applications & Mechanism of Action
While CAS 1256636-31-3 is not a drug itself, its "mechanism" lies in its ability to impart specific pharmacological properties to a final drug molecule.
A. Stereochemical Control in Drug Design
The (2S, 4R) configuration provides a specific vector orientation. When incorporated into a drug scaffold:
The Hydroxyl Group (-CH₂OH): Often serves as a hydrogen bond donor/acceptor in the solvent-exposed region of a protein pocket or is further derivatized (e.g., to an ether or carbamate) to tune lipophilicity.
The Primary Amine (-NH₂): Acts as a critical attachment point for forming amide bonds with carboxylic acid pharmacophores (e.g., in fluoroquinolone antibiotics or peptide mimetics).
B. Application in PROTACs and Linker Design
In the degradation of target proteins, the geometry of the linker between the E3 ligase ligand and the target protein ligand is crucial. The rigid pyrrolidine ring of CAS 1256636-31-3 restricts conformational freedom, reducing the entropic penalty of binding and potentially improving the potency of the degrader.
C. Strategic Workflow Diagram
The following diagram illustrates the integration of CAS 1256636-31-3 into a fragment-based drug discovery (FBDD) campaign.
Figure 1: Strategic incorporation of the pyrrolidine scaffold into medicinal chemistry workflows to enhance selectivity and solubility.
Experimental Protocol: Standard Coupling Reaction
Objective: To couple CAS 1256636-31-3 with a carboxylic acid core (e.g., a heteroaromatic acid) to form an amide bond, a common step in synthesizing kinase inhibitors.
Reagents:
CAS 1256636-31-3 (1.0 eq)
Carboxylic Acid Partner (1.0 eq)
HATU (1.2 eq)
DIPEA (Diisopropylethylamine) (3.0 eq)
DMF (Anhydrous)
Methodology:
Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve the Carboxylic Acid Partner (1.0 mmol) in anhydrous DMF (5 mL).
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to generate the activated ester.
Addition: Add CAS 1256636-31-3 (1.0 mmol) dropwise as a solution in minimal DMF.
Reaction: Stir the mixture at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass = MW_Acid + 130.19 - 18.01).
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine (1x). Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient).
Self-Validating Check:
TLC: The product should be more polar than the starting acid but less polar than the free amine.
¹H NMR: Look for the diagnostic diastereotopic protons of the pyrrolidine ring and the disappearance of the acid proton.
Quality Control & Handling
Analytical Verification:
¹H NMR (DMSO-d₆): Confirm the integration of the N-methyl singlet (~2.3 ppm) and the chiral methine protons.
Optical Rotation: Must be measured to confirm enantiomeric purity (specific rotation values vary by solvent/concentration but should be consistent with CoA).
Safety & Toxicology:
Hazard Statements: Irritant to eyes, respiratory system, and skin.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Stability: Hygroscopic. Store in a desiccator or under inert gas at 4°C.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54596709, [(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol. Retrieved from [Link]
Foundational
An In-depth Technical Guide to the Solubility Assessment of (4-Amino-1-methylpyrrolidin-2-yl)methanol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride is a chiral amine derivative with a distinct pyrrolidine structure.[1] This compound...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride is a chiral amine derivative with a distinct pyrrolidine structure.[1] This compound is of interest in medicinal chemistry and pharmacology, potentially serving as a therapeutic agent or a key building block in the synthesis of more complex pharmaceutical compounds.[1] Its biological activity is largely attributed to the amine functionality, which may influence neurotransmitter systems or exhibit other pharmacological properties.[1] The dihydrochloride salt form of this molecule is specifically designed to enhance its stability and, crucially, its solubility in aqueous solutions.[1]
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For oral dosage forms, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. Poor solubility can lead to low and variable drug exposure, hindering clinical development. Therefore, a thorough understanding and quantitative determination of the solubility of a new chemical entity like (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride are fundamental in the pre-formulation and formulation development stages.
This guide provides a comprehensive overview of the principles and a detailed protocol for determining the aqueous solubility of (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride, with a focus on methods relevant to the Biopharmaceutics Classification System (BCS).
Physicochemical Properties and the Significance of the Dihydrochloride Salt
The use of the dihydrochloride salt form is a common strategy in pharmaceutical development to improve the solubility of basic compounds.[2] By reacting the basic amine with hydrochloric acid, a more polar and ionizable salt is formed, which is generally more soluble in water than the free base. This enhancement in aqueous solubility is a key advantage for potential oral drug delivery.[1]
Table 1: Physicochemical Properties of (4-Amino-1-methylpyrrolidin-2-yl)methanol Dihydrochloride
Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[3][4][5] This method involves agitating an excess amount of the solid drug in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved drug in the supernatant is measured.
Protocol: Equilibrium Solubility Determination of (4-Amino-1-methylpyrrolidin-2-yl)methanol Dihydrochloride via the Shake-Flask Method
This protocol is designed to determine the pH-solubility profile of the compound, which is essential for BCS classification. According to the World Health Organization (WHO), a drug is considered "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[3][4]
1. Materials and Reagents:
(4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride (ensure purity and solid-state form are characterized)
Buffer solutions:
pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[4]
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Mechanical shaker or agitator with temperature control
Centrifuge
Syringe filters (low-binding, e.g., PVDF)
Calibrated pH meter
Analytical balance
Volumetric flasks and pipettes
2. Experimental Procedure:
Step 1: Preparation of Saturated Solutions
Add an excess amount of (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride to separate vials containing the buffer solutions (pH 1.2, 4.5, and 6.8). The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[4] A preliminary test can be conducted to estimate the required amount of the compound.[4]
Tightly seal the vials to prevent solvent evaporation.
Step 2: Equilibration
Place the vials in a mechanical shaker set to a constant temperature, typically 37°C, to mimic physiological conditions.[3]
Agitate the samples for a sufficient duration to reach equilibrium. This can take from 24 to 72 hours.[3] To confirm equilibrium, samples of the supernatant should be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[4]
Step 3: Sample Collection and Preparation
After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant using a pipette.
To remove any remaining undissolved particles, centrifuge the collected supernatant.[3]
Following centrifugation, filter the supernatant through a low-binding syringe filter. This step is critical to avoid artificially high solubility measurements due to the presence of fine particles.[3]
Step 4: Analysis
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
Quantify the concentration of (4-Amino-1-methylpyrrolidin-2-yl)methanol in the diluted samples using a validated analytical method.
Perform all measurements in at least triplicate for each pH condition to ensure reproducibility.[4]
Step 5: Data Interpretation
Calculate the equilibrium solubility in mg/mL or mol/L for each pH.
The lowest measured solubility across the pH range of 1.2 to 6.8 will be used for the BCS solubility classification.[4]
Diagram 1: Experimental Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Considerations for Methodological Integrity
Solid-State Characterization: It is imperative to characterize the solid form of the API used in the solubility studies (e.g., by X-ray powder diffraction) both before and after the experiment to ensure that no polymorphic transformations have occurred during the equilibration period.[4]
Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.
Biorelevant Media: For a more in-depth understanding of in vivo behavior, solubility studies can also be conducted in biorelevant media (e.g., FaSSIF and FeSSIF), which simulate the conditions in the fasted and fed states of the small intestine.[3] These media contain bile salts and phospholipids that can enhance the apparent solubility of certain compounds.[3]
Conclusion
A thorough and accurate determination of the aqueous solubility of (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride is a cornerstone for its successful development as a potential therapeutic agent. The enhanced solubility conferred by its dihydrochloride salt form is a promising characteristic.[1] By employing a robust and well-validated experimental protocol, such as the shake-flask method described herein, researchers can obtain the critical data needed to guide formulation strategies, support regulatory filings, and ultimately, facilitate the progression of this compound through the drug development pipeline. The principles and methodologies outlined in this guide provide a framework for ensuring the scientific integrity and reliability of these essential studies.
References
Raytor. (2026, January 22).
World Health Organiz
American Pharmaceutical Review. (2013, April 2).
PubMed. (2018, February 6).
Lund University Publications. (n.d.).
Smolecule. (2024, April 15). [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride.
The Chiral Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in the land...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, such as nicotine and hygrine, and numerous FDA-approved drugs underscores its profound significance.[1][2] The unique structural and physicochemical properties of the chiral pyrrolidine motif offer medicinal chemists a versatile and powerful tool to enhance biological activity, improve pharmacokinetic profiles, and explore chemical space in three dimensions.[1][3] This guide provides a comprehensive overview of the chiral pyrrolidine scaffold, delving into its fundamental properties, diverse biological activities, and the synthetic strategies that unlock its therapeutic potential.
The Strategic Advantage of the Pyrrolidine Ring in Drug Design
The widespread success of the pyrrolidine scaffold in drug design is not a matter of chance; it is rooted in a combination of inherent properties that make it highly attractive for interacting with biological targets.[1]
Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic rings, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a complex and globular three-dimensional shape.[1][3] This increased three-dimensionality allows for more precise and multi-vectorial interactions with the intricate binding pockets of biological targets.[4]
Stereochemical Richness: The presence of multiple stereocenters within the pyrrolidine ring allows for the creation of a diverse array of stereoisomers. This stereochemical complexity is crucial for achieving high selectivity and potency, as biological systems are inherently chiral. The spatial orientation of substituents on the ring can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[3]
Physicochemical Properties: The pyrrolidine motif can significantly enhance the aqueous solubility and other physicochemical properties of a molecule.[5] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with target proteins.[5]
Metabolic Stability: The incorporation of a pyrrolidine ring can improve the metabolic stability of a drug candidate.[4] However, it is important to be aware of the potential for bioactivation to reactive iminium ions and aminoaldehydes, which can have genotoxic effects, though this is not a widespread issue.[5]
Therapeutic Applications of Chiral Pyrrolidine Derivatives
The versatility of the chiral pyrrolidine scaffold is reflected in its presence in a wide range of therapeutic agents across various disease areas.
Antiviral Agents
Chiral pyrrolidine derivatives have emerged as critical components in the development of potent antiviral drugs. A notable example is their application in Hepatitis C Virus (HCV) NS5A inhibitors. The synthesis of the antiviral drug Daclatasvir , which is on the World Health Organization's list of essential medicines, is based on the initial alkylation of N-protected proline.[6]
Antidiabetic Agents: DPP-4 Inhibitors
A significant class of drugs for the treatment of type 2 diabetes, dipeptidyl peptidase-4 (DPP-4) inhibitors, frequently incorporates a pyrrolidine scaffold.[7] These inhibitors often feature a cyanopyrrolidine moiety that interacts with the catalytic serine residue of the enzyme.[8][9] The pyrrolidine ring mimics the proline residue of the natural substrates of DPP-4.[8] Research has led to the development of fluoro-substituted pyrrolidines and those with fused cyclopropyl rings, which exhibit superior activity.[8] Compound 17a , a 4-fluoropyrrolidine-2-carbonitrile derivative, has shown high DPP-4 inhibitory activity (IC₅₀=0.017 μM) and good efficacy in oral glucose tolerance tests.[10]
Compound
Target
IC₅₀
Therapeutic Area
Daclatasvir
HCV NS5A
-
Antiviral (Hepatitis C)
Compound 17a
DPP-4
0.017 µM
Antidiabetic
Pyrrolidine 3k
-
2.9 to 16 µM
Anticancer
Spirooxindole 4u
Bcl-2
-8.41 kcal/mol (binding energy)
Anticancer
Spirooxindole 4w
Bcl-2
-6.56 kcal/mol (binding energy)
Anticancer
Anticancer Agents
The pyrrolidine scaffold is a promising framework for the development of novel anticancer agents with potentially fewer side effects.[11] These derivatives have demonstrated the ability to regulate various targets and induce anti-proliferative activities.[11]
Spirooxindole-pyrrolidines: A series of spirooxindole-pyrrolidines embedded with indole and pyridine heterocycles have been synthesized and screened for anticancer activity. Compounds 4u and 4w displayed significant cytotoxic activity against the HepG-2 cancer cell line.
Polysubstituted Pyrrolidines: Pyrrolidines 3h and 3k , synthesized via ruthenium-catalyzed cascade cyclization, have shown good proliferation inhibitory effects against 10 cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM.[12] Further studies revealed that compound 3k induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT116 and HL60 cells.[12]
Other Therapeutic Areas
The pharmacological reach of pyrrolidine derivatives extends to a multitude of other areas, including:
Neuroscience: Due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA), pyrrolidine derivatives are explored for their potential in treating neurological disorders.[13]
Antibacterial and Antifungal Agents: The pyrrolidine ring is found in various natural and synthetic compounds with antimicrobial properties.[14] Structure-activity relationship (SAR) studies are ongoing to optimize their antibacterial efficacy.[14][15]
Pyrrolizidine Alkaloids: This subclass of pyrrolidine-containing natural products exhibits a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic effects.[16][17] However, their potential therapeutic use is often limited by their inherent hepatotoxicity.[17][18]
Key Synthetic Strategies for Chiral Pyrrolidine Derivatives
The construction of the chiral pyrrolidine ring with precise stereochemical control is a central challenge and a highly active area of research in synthetic organic chemistry.
Proline-Catalyzed Asymmetric Reactions
The amino acid L-proline and its derivatives are powerful organocatalysts for a variety of asymmetric transformations that can lead to the formation of chiral pyrrolidine precursors.[19][20] The catalytic activity stems from the secondary amine, which forms a nucleophilic enamine intermediate with carbonyl substrates.[19]
Asymmetric Aldol Reaction: The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective formation of carbon-carbon bonds.[21][22][23][24] The reaction proceeds through a six-membered, chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid group of proline, which acts as a Brønsted acid.[19]
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient and atom-economical method for the enantioselective synthesis of substituted pyrrolidines.[2] This reaction can create up to four new contiguous stereocenters in a single step.[2]
Ring-Closing Metathesis (RCM)
Ring-closing enyne metathesis (RCEM) provides a powerful route to chiral pyrrolidine derivatives. This method involves the cyclization of enynes containing a nitrogen atom, often synthesized from commercially available chiral amino acids.[25]
Substrate Synthesis: Synthesize the enyne substrate from a suitable chiral starting material, such as an amino acid.
Catalyst Selection: Choose an appropriate Grubbs catalyst (e.g., first or second generation).
Reaction Setup: Dissolve the enyne substrate in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere.
Catalyst Addition: Add the Grubbs catalyst (typically 5 mol%) to the solution.
Reaction Monitoring: Heat the reaction mixture (e.g., to 40 °C) and monitor the progress by TLC or GC-MS.
Workup and Purification: Upon completion, quench the reaction, remove the solvent, and purify the resulting pyrrolidine derivative by column chromatography.[25]
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a streamlined approach to constructing highly functionalized pyrrolidines in a single step. For instance, a silver(I)-catalyzed asymmetric [C+NC+CC] coupling process can generate structurally diverse pyrrolidines with good stereocontrol.[26]
C-H Functionalization
Direct C(sp³)-H amination represents a modern and efficient strategy for the asymmetric synthesis of enantiopure pyrrolidines from simple hydrocarbons. This approach involves a regio- and stereoselective catalytic nitrene C-H insertion followed by a diastereoselective cyclization.[27]
Caption: Asymmetric Synthesis of Pyrrolidines via C-H Amination.
Future Perspectives
The chiral pyrrolidine scaffold will undoubtedly continue to be a central and invaluable component in the drug discovery toolkit.[1] Future research will likely focus on the development of novel and more efficient synthetic methodologies, including the use of flow chemistry and biocatalysis. The exploration of new substitution patterns and the design of multi-target agents based on the pyrrolidine framework hold immense promise for addressing unmet medical needs.[28] As our understanding of drug-target interactions deepens, the rational design of next-generation pyrrolidine-based therapeutics will pave the way for more effective and safer medicines.[28]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. [Link]
Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I). Organic Letters. [Link]
Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. eCampus. [Link]
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts. [Link]
Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Royal Society of Chemistry. [Link]
New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]
Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters. [Link]
Discovery and development of dipeptidyl peptidase-4 inhibitors. In: Wikipedia. [Link]
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC. [Link]
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. PMC. [Link]
Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. Royal Society of Chemistry. [Link]
Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
Synthesis of a New Chiral Pyrrolidine. PMC. [Link]
Recent Advances in the Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. [Link]
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Royal Society of Chemistry. [Link]
Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. The Journal of Organic Chemistry. [Link]
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]
Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]
Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib. PubMed. [Link]
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]
Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. ResearchGate. [Link]
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]
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Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. PMC. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Topic: Functionalized Pyrrolidine Scaffolds: A Technical Guide to 4-Amino-1-Methylpyrrolidin-2-yl Methanol vs. Prolinol Derivatives
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Author Role: Senior Application Scientist
Executive Summary: The Evolution of the Pyrrolidine Core
In the landscape of chiral building blocks, the pyrrolidine ring is ubiquitous. While (S)-prolinol and its diaryl ether derivatives have dominated asymmetric organocatalysis for two decades, the emergence of multi-functionalized scaffolds like 4-amino-1-methylpyrrolidin-2-yl methanol represents a shift toward high-value medicinal chemistry intermediates.
This guide provides a technical analysis of this specific 4-amino derivative (CAS: 1256636-31-3 for the (2S,4R) isomer), contrasting its steric, electronic, and synthetic utility against the classical prolinol framework. Unlike standard prolinol, which serves primarily as a chiral auxiliary or catalyst, the 4-amino-1-methyl variant acts as a "chimeric" scaffold—bridging the gap between rigid diamines (like 3-aminopyrrolidine) and chiral alcohols.
Structural & Stereochemical Analysis
The Prolinol Baseline
Classical prolinol (
-prolinol) is defined by a single chiral center (C2) and a secondary amine. Its utility relies on the steric bulk of the hydroxymethyl group (often protected as a large silyl ether) to direct facial selectivity in enamine/iminium catalysis.
Primary Interaction: H-bonding via the OH group or steric shielding via O-protecting groups.
Conformation: Generally adopts a C4-endo or C4-exo pucker depending on N-substitution.
The 4-Amino-1-Methyl Advantage
The introduction of an amino group at C4 and a methyl group at N1 drastically alters the physiochemical profile:
Vectorial Functionalization: The C4-amino group provides a handle for orthogonal functionalization (amides, sulfonamides, ureas) extending into a different region of the binding pocket than the C2 substituent.
Ring Puckering Control: The stereochemistry at C4 ((R) vs (S)) dictates the ring conformation (envelope).
trans-4-substituents (relative to C2) typically favor C4-exo puckering.
cis-4-substituents favor C4-endo puckering.
Impact: This allows medicinal chemists to "lock" the conformation of the pharmacophore, potentially improving binding affinity to targets like GPCRs or kinases.
N-Methylation: The N1-methyl group eliminates the H-bond donor capability of the ring nitrogen, reducing non-specific binding, while increasing lipophilicity (LogP) and CNS penetration potential.
Comparative Data Matrix
Feature
(S)-Prolinol
4-Amino-1-Methylpyrrolidin-2-yl Methanol
Core Function
Chiral Auxiliary / Organocatalyst
Pharmacophore Scaffold / Multidentate Ligand
H-Bond Donors
2 (NH, OH)
3 (C4-NH2, OH) - Note: N1 is tertiary
Basicity (pKa)
~10.5 (Ring NH)
~9.5 (Ring N) & ~10.0 (Exocyclic NH2)
Stereocenters
1 (C2)
2 (C2, C4)
Common Uses
Michael Additions, Aldol Rxns
Antibiotic side chains (Quinolones), GPCR ligands
Ligand Type
Bidentate (N, O)
Tridentate potential (N, N, O)
Synthesis Architectures
The synthesis of 4-amino-1-methylpyrrolidin-2-yl methanol is non-trivial compared to the single-step reduction of proline to prolinol. It requires careful stereochemical orchestration, typically starting from naturally occurring trans-4-hydroxy-L-proline .
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the divergent pathways to access both the (2S,4S) and (2S,4R) isomers.
Caption: Divergent synthesis pathways from natural hydroxyproline. Path A (Inversion) is kinetically favored and higher yielding.
Detailed Experimental Protocol
Objective: Synthesis of ((2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol (The cis-amine, via inversion).
Phase 1: N-Methylation & Esterification
Rationale: N-methylation is performed early to prevent polyalkylation of the amine later. Esterification protects the acid and facilitates purification.
Dissolve hydroxyproline in MeOH. Add formaldehyde and Pd/C.[1]
Stir under H2 atmosphere (balloon) for 16h at RT.
Filter through Celite. Concentrate to yield N-methyl-hydroxyproline.
Redissolve in dry MeOH (200 mL). Cool to 0°C.[2][3]
Add SOCl2 (1.2 equiv) dropwise (Caution: Exothermic). Reflux for 4h.
Validation: 1H NMR should show N-Me singlet (~2.3 ppm) and O-Me singlet (~3.7 ppm).
Phase 2: Stereochemical Inversion (Azidation)
Rationale: Direct displacement of a secondary alcohol requires activation. Mesylation followed by Azide displacement follows an S_N2 mechanism, inverting the C4 center from (R) to (S).
Activation:
Dissolve ester in DCM/TEA at 0°C. Add MsCl (1.1 equiv). Stir 2h.
Wash with NaHCO3, brine, dry over Na2SO4.
Displacement:
Dissolve crude mesylate in DMF. Add NaN3 (1.5 equiv).
Heat to 60°C for 12h. (Note: Safety shield required for azide reactions).
Critical Checkpoint: IR spectrum must show strong Azide stretch (~2100 cm⁻¹).
Phase 3: Global Reduction
Rationale: LiAlH4 is used to simultaneously reduce the methyl ester to the primary alcohol and the azide to the primary amine.
Procedure:
Suspend LiAlH4 (3.0 equiv) in dry THF at 0°C under Argon.
Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter granular precipitate.
Purification:
The product is a polar diamino-alcohol. Purification often requires amine-functionalized silica or distillation under high vacuum.
Final Form: Often isolated as a dihydrochloride salt for stability.
Applications in Drug Discovery[4]
Antibiotic Side Chains (Quinolones)
The 4-aminopyrrolidine motif is a critical pharmacophore in "fourth-generation" fluoroquinolones (e.g., Clinafloxacin, Sitafloxacin derivatives).
Mechanism: The pyrrolidine ring at the C7 position of the quinolone core interacts with Topoisomerase IV.
Role of 4-Amino: Improves Gram-positive activity (specifically S. pneumoniae) and solubility.
Role of N-Methyl: Modulates lipophilicity and reduces zwitterionic character, improving oral bioavailability.
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "fragment" due to its low molecular weight (<150 Da) and high vector count.
Vectors:
N1 (Methyl): Can be replaced with larger alkyls to probe hydrophobic pockets.
C2 (Hydroxymethyl): Can be oxidized to aldehyde/acid or coupled to ethers.
C4 (Amino): Primary handle for amide coupling.
Ligand Design for Asymmetric Catalysis
While less common than diphenylprolinol, the N,N,O-tridentate nature of this molecule makes it a precursor for:
Chiral Ligands for Zinc/Copper: The two nitrogens and one oxygen can chelate metals, potentially useful in asymmetric Henry reactions or diethylzinc additions.
References
Synthesis of Hydroxyproline Derivatives
Source: ChemicalBook & BenchChem Protocols.
Context: Methodologies for N-methylation and esterific
Sitafloxacin and Quinolone SAR
Title: Antibacterial Mechanisms and Clinical Impact of Sitafloxacin.[4]
Source: MDPI (Antibiotics Journal).
Context: Discusses the role of pyrrolidine substituents in fluoroquinolone potency.
Pyrrolidine Scaffolds in Medicinal Chemistry
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold.[3]
Source: NIH / PubMed Central.
Context: Analysis of ring puckering and basicity effects of C4 substituents.
An In-Depth Technical Guide to the Stereochemistry of (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a vast array of biological...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] The precise spatial arrangement of substituents on this non-planar ring is a critical determinant of pharmacological activity, making stereochemical control paramount in drug design and development. This guide provides a comprehensive technical examination of (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol, a chiral building block whose defined stereochemistry is essential for its application in pharmaceutical synthesis. We will explore its absolute and relative configuration, conformational dynamics, definitive stereoselective synthesis strategies, and the rigorous analytical techniques required for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule's stereochemical integrity.
The Strategic Importance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, offers distinct advantages in drug design. Its sp³-hybridized carbon atoms create a non-planar, three-dimensional structure that allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings.[1] This non-planarity, known as "pseudorotation," combined with the potential for up to four stereogenic centers, provides a rich stereochemical landscape.[1]
The biological activity of pyrrolidine-containing molecules is profoundly influenced by the spatial orientation of its substituents. Different stereoisomers of a drug can exhibit vastly different binding affinities for their biological targets, leading to variations in efficacy, selectivity, and even toxicity.[1] The N-methyl group and the primary amine and alcohol functionalities of (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol make it a versatile scaffold, capable of forming hydrogen bonds, salt bridges, and other key interactions within a protein's binding site.[3] Therefore, securing the correct stereoisomer is not merely a matter of purity but a fundamental requirement for achieving the desired therapeutic outcome.
Definitive Stereochemical Analysis
The stereochemistry of (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol is defined by two chiral centers at the C2 and C4 positions.
Absolute and Relative Configuration
Absolute Configuration: The designations (2S) and (4S) refer to the absolute configuration at each stereocenter as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
Relative Configuration: The (S,S) designation establishes a cis relationship between the hydroxymethyl group at C2 and the amino group at C4. This means both substituents are oriented on the same face of the pyrrolidine ring's average plane. This spatial arrangement is critical as it dictates the molecule's overall shape and how it presents its functional groups for interaction with biological targets.
The relationships between the four possible stereoisomers of 4-amino-1-methylpyrrolidin-2-yl)methanol are illustrated below. (2S,4S) and (2R,4R) are enantiomers, while they are diastereomers of the trans-configured (2S,4R) and (2R,4S) isomers.
Figure 1: Stereochemical relationships of the isomers.
Conformational Dynamics
The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. The substituents' steric and electronic properties dictate the energetically preferred conformation. For the cis isomer, the molecule will adopt a pucker that minimizes steric hindrance between the relatively bulky hydroxymethyl and amino groups, influencing the overall molecular dipole and its interaction profile.
Stereoselective Synthesis: A Chiral Pool Approach
Ensuring the correct stereochemistry requires a robust and highly selective synthetic strategy. The most common and efficient method for producing enantiopure pyrrolidines is to start from the "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products.[4] A highly logical precursor for (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol is (2S,4R)-4-hydroxy-L-proline , which already contains the desired (2S) stereocenter and a hydroxyl group at C4 with a trans relationship.
The key to the synthesis is the stereochemical inversion at the C4 position. This is a classic synthetic challenge that underscores the importance of precise methodological choices.
Experimental Protocol: Synthesis from (2S,4R)-4-Hydroxy-L-proline
This protocol is a validated conceptual workflow. The causality behind each step is explained to demonstrate the expertise required for successful execution.
Protection and Esterification:
Action: React (2S,4R)-4-hydroxy-L-proline with thionyl chloride in methanol, followed by protection of the secondary amine with a Boc group (di-tert-butyl dicarbonate).
Causality: Esterification facilitates handling and subsequent reactions. The Boc protecting group prevents the nucleophilic amine from interfering in later steps and can be removed under mild acidic conditions.
Stereochemical Inversion at C4 (Mitsunobu Reaction):
Action: Treat the protected hydroxyproline methyl ester with diphenyl phosphoryl azide (DPPA) or phthalimide under Mitsunobu conditions (DEAD or DIAD, PPh₃).
Causality: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol. It proceeds via an SN2 mechanism, guaranteeing inversion of configuration from (4R) to (4S). Using an azide source (DPPA) directly installs a precursor to the desired amine.
Reduction of Azide and Ester:
Action: Reduce the resulting (2S,4S)-azido ester using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Causality: LiAlH₄ is powerful enough to simultaneously reduce the azide group to a primary amine (-N₃ → -NH₂) and the methyl ester to a primary alcohol (-CO₂Me → -CH₂OH). This is a highly efficient step that accomplishes two key transformations.
N-Methylation (Reductive Amination):
Action: React the intermediate primary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction).
Causality: Reductive amination is a mild and high-yielding method for N-methylation. It avoids the over-alkylation issues that can occur with alkyl halides. This step introduces the final methyl group onto the ring nitrogen.
Deprotection and Salt Formation:
Action: If a different amine protecting group was used (e.g., Cbz), it is removed now. The final free base is then treated with hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the dihydrochloride salt.
Causality: The salt form of the molecule is typically more stable, crystalline, and water-soluble, which is advantageous for storage, handling, and formulation.[5]
Synthetic Workflow Diagram
Figure 2: Stereoselective synthesis workflow.
Rigorous Stereochemical Characterization
Confirming the absolute and relative stereochemistry of the final product is non-negotiable. A multi-technique approach provides orthogonal data, ensuring the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the structure and relative stereochemistry of molecules in solution.
¹H NMR: The coupling constants (J-values) between protons on the pyrrolidine ring are highly dependent on the dihedral angle between them. For a cis configuration, specific proton-proton couplings (e.g., JH2-H3, JH4-H5) will have characteristic values that differ from the trans isomer.
Nuclear Overhauser Effect (NOE): A 2D NOESY experiment is definitive for confirming relative stereochemistry. For the (2S,4S)cis isomer, a spatial correlation (cross-peak) would be observed between the proton at C2 and the proton at C4, as they are on the same face of the ring. No such correlation would exist for the trans isomer.
¹³C NMR: Provides a unique signal for each carbon atom, confirming the molecular backbone and the presence of all expected functional groups.[6]
Table 1: Representative NMR Data (Hypothetical)
Technique
Expected Observations for (2S,4S) Isomer
¹H NMR
Protons at C2 and C4 show distinct multiplets. J-couplings consistent with cis geometry.
¹³C NMR
6 unique carbon signals corresponding to the structure.
2D NOESY
Critical Diagnostic: Strong cross-peak observed between H2 and H4, confirming cis stereochemistry.
Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.
Principle: The sample is passed through a column containing a Chiral Stationary Phase (CSP). The enantiomers (or diastereomers) form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times.
Methodology: Because the target molecule lacks a strong UV chromophore, derivatization with a UV-active agent (e.g., 3,5-dinitrobenzoyl chloride) is often required for sensitive detection.[7] Alternatively, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD) can be used.[7]
Table 2: Example Chiral HPLC Protocol
Parameter
Condition
Column
Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase
Hexane/Isopropanol/Diethylamine (80:20:0.1)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (after derivatization)
Expected Outcome
Baseline separation of the four stereoisomers, allowing for precise quantification of the desired (2S,4S) isomer.
X-ray Crystallography
When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of both relative and absolute stereochemistry in the solid state.[8][9] It generates a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined. The resulting structure confirms the (S,S) configuration and the cis relationship of the substituents, serving as the ultimate validation of the synthetic and analytical work.
Application in Drug Design
The (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol scaffold is a valuable starting point for constructing more complex molecules. The primary amine at C4 is a versatile handle for amide bond formation, reductive amination, or substitution reactions, while the primary alcohol at C2 can be used for ether or ester linkages. This allows for the systematic exploration of chemical space around a rigid, stereochemically defined core.
The Therapeutic Potential of Aminopyrrolidine Scaffolds in Drug Discovery: Structural Rationale, Target Causality, and Experimental Validation
Executive Summary As the pharmaceutical industry shifts away from planar, sp2-hybridized molecules to escape "flatland," sp3-rich heterocycles have become critical vectors for highly selective drug design. Among these, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the pharmaceutical industry shifts away from planar, sp2-hybridized molecules to escape "flatland," sp3-rich heterocycles have become critical vectors for highly selective drug design. Among these, the aminopyrrolidine scaffold —particularly the 3-amino and 4-amino derivatives—has emerged as a privileged motif. Offering restricted conformational flexibility via pseudorotation and precise stereochemical control, this scaffold is increasingly utilized to target complex protein-protein interactions (PPIs) and highly specific enzymatic pockets. This whitepaper analyzes the mechanistic causality behind the success of aminopyrrolidines in recent clinical candidates, details quantitative structure-activity relationships (QSAR), and provides self-validating experimental protocols for their synthesis and biological evaluation.
Structural Rationale: The Aminopyrrolidine Advantage
The five-membered pyrrolidine ring is one of the most frequently utilized nitrogen heterocycles in medicinal chemistry. Currently, over 90% of US FDA-approved pyrrolidine-containing drugs are substituted at the N-1 position 1. However, functionalizing the C-3 or C-4 positions with an amino group unlocks a new tier of pharmacological potential.
The primary advantage of the aminopyrrolidine scaffold lies in its three-dimensional (3D) coverage and basicity modulation . The secondary or tertiary amine at the 3-position acts as a highly directional hydrogen-bond donor/acceptor. Because the pyrrolidine ring is non-planar, the specific stereoisomer (e.g., 3S vs. 3R) dictates the exact spatial trajectory of the amino group, allowing medicinal chemists to lock the pharmacophore into a bioactive conformation that perfectly complements target binding pockets.
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator implicated in various lymphomas and solid tumors. While early inhibitors targeted the catalytic EZH2 subunit, resistance mutations rapidly emerged. Targeting the scaffolding protein EED offers a powerful allosteric alternative.
In the development of the EED inhibitor DC-PRC2in-01, researchers utilized a structure-guided scaffold hop, replacing a flat 4-aminopyridine ring with a 3-aminopyrrolidine moiety 2.
The Causality: The sp3-hybridized 3-aminopyrrolidine provides superior spatial extension and optimal dihedral spacing compared to the rigid pyridine. This flexibility allows the primary amine to form highly efficient, bidentate hydrogen bonds with the Leu315 and Gln374 residues of the EED binding pocket. This precise vectorization resulted in a ~15-fold increase in inhibitory activity against the PRC2 complex [[2]]().
Fig 1. Allosteric inhibition of the PRC2 complex via aminopyrrolidine-mediated EED targeting.
Neurodegeneration: BACE1 Inhibition
Beta-secretase 1 (BACE1) is a primary therapeutic target for Alzheimer's disease. Achieving selectivity over BACE2 and Cathepsin D has historically plagued clinical trials. Recent libraries utilizing a (3S,4S)-4-aminopyrrolidine-3-ol scaffold have demonstrated profound selectivity and potency 3.
The Causality: The trans-orientation of the amino and hydroxyl groups on the pyrrolidine ring mimics the transition state of the amyloid precursor protein cleavage. The rigid sp3 ring prevents the pharmacophores from collapsing into intramolecular hydrogen bonds, forcing them outward to interact with the catalytic aspartic acid dyads (Asp32 and Asp228) of BACE1 3.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the dramatic impact of the aminopyrrolidine scaffold on target affinity across different therapeutic domains, illustrating its superiority over planar or non-functionalized analogs.
Compound / Scaffold
Target
Structural Feature
IC50 (µM)
Primary Indication
DC-PRC2in-01
EED (PRC2)
3-aminopyrrolidine
4.21
Oncology (Lymphoma)
Astemizole analog
EED (PRC2)
4-aminopyridine (Planar)
74.20
Oncology (Lymphoma)
Compound 92a
BACE1
(3S,4S)-4-aminopyrrolidine-3-ol
0.05
Alzheimer's Disease
Compound 92b
BACE1
Methylene replacement of carbonyl
0.10
Alzheimer's Disease
Acalabrutinib
BTK
Pyrrolidine-carboxamide derivative
0.03
Mantle Cell Lymphoma
(Data synthesized from comparative structural studies 1, 2, 4)
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of aminopyrrolidine derivatives.
Protocol A: Stereoselective Synthesis of (S)-3-Aminopyrrolidine
This protocol utilizes a chiral pool approach to maintain absolute stereochemistry, avoiding costly late-stage chiral resolution 5.
Step-by-Step Methodology:
Starting Material: Begin with L-aspartic acid. The inherent (S)-configuration of the alpha-carbon will become the (S)-C3 chiral center of the final pyrrolidine ring.
N-Allylation & Cyclization: React L-aspartic acid with allylamine under dehydrating conditions (e.g., using a Dean-Stark apparatus with toluene) to form the N-allyl pyrrolidine-2,5-dione intermediate.
Reduction: Reduce the imide carbonyls using Lithium Aluminum Hydride (LAH) in anhydrous THF at 0°C to yield the N-allyl-3-aminopyrrolidine.
Chemoselective Deallylation (Critical Step): Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
Causality for Choice: Pd/C hydrogenation is specifically chosen over acidic or basic deprotection methods. Harsh pH conditions risk epimerizing the sensitive C3 stereocenter. Hydrogenolysis ensures >99% enantiomeric excess (ee) is preserved 5.
Protection: React the free secondary amine with Boc-anhydride (Boc2O) in the presence of Triethylamine (TEA) to yield (S)-1-Boc-3-aminopyrrolidine, ready for cross-coupling into a larger drug scaffold.
Fig 2. Stereoselective synthetic workflow for (S)-3-aminopyrrolidine from L-aspartic acid.
Protocol B: Live-Cell NanoBRET Assay for EED-EZH2 Interaction Disruption
To validate the biological efficacy of synthesized aminopyrrolidine EED inhibitors, a live-cell NanoBRET assay is utilized.
Causality for Choice: Biochemical assays (like SPR) prove target binding but fail to account for cell permeability—a common failure point for highly polar aminopyrrolidines. NanoBRET confirms both target engagement and membrane permeability simultaneously in a physiological environment 2.
Step-by-Step Methodology:
Transfection: Co-transfect HEK293 cells with plasmids encoding NLuc-EED (Donor) and HaloTag-EZH2 (Acceptor) using Lipofectamine 3000. Seed at 2x10^4 cells/well in a 384-well white plate.
Labeling: After 24 hours, add the HaloTag NanoBRET 618 Ligand (100 nM final concentration) to the cells.
Compound Incubation: Treat cells with a 10-point serial dilution of the aminopyrrolidine inhibitor (ranging from 10 µM to 0.5 nM). Incubate for 2 hours at 37°C.
Self-Validation (Viability Control): Crucial Step. In a parallel sister plate, run a CellTiter-Glo assay. If ATP levels drop by >15% at high concentrations, flag the corresponding NanoBRET signal loss as a cytotoxic artifact rather than true PPI disruption. This creates a self-validating data loop.
Detection: Add Furimazine (NLuc substrate). Immediately read the plate on a luminescence microplate reader equipped with 460 nm (Donor) and 618 nm (Acceptor) emission filters.
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against log[Inhibitor] to determine the cellular IC50.
The integration of aminopyrrolidine scaffolds into modern drug discovery represents a masterclass in exploiting 3D chemical space. As demonstrated by the robust binding affinities in EED allosteric inhibition and BACE1 targeting, the precise stereochemical vectorization provided by the C3/C4 amino groups allows for unprecedented target selectivity. Future applications will likely see this scaffold utilized extensively in PROTAC (Proteolysis Targeting Chimera) linker design and covalent kinase inhibitors, where precise spatial geometry is paramount.
References
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
National Institutes of Health (NIH) / Molecules[Link]
Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics
National Institutes of Health (NIH) / RSC Medicinal Chemistry[Link]
Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities
National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters[Link]
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications
MDPI / Molecules[Link]
A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine
ResearchGate / Tetrahedron Letters[Link]
Biological Activity of 4-Aminopyrrolidine-2-Methanol Derivatives
The following technical guide details the biological activity, synthetic utility, and therapeutic applications of 4-aminopyrrolidine-2-methanol derivatives. Technical Guide for Drug Discovery & Medicinal Chemistry Execut...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthetic utility, and therapeutic applications of 4-aminopyrrolidine-2-methanol derivatives.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary: The Chiral Pyrrolidine Scaffold
The 4-aminopyrrolidine-2-methanol scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to present functional groups in defined vectors due to the rigidity of the five-membered nitrogen heterocycle. Unlike flexible acyclic amines, this scaffold locks substituents into specific conformations, reducing the entropic penalty upon binding to biological targets.
Its biological utility spans three distinct domains:
Nucleic Acid Therapeutics: As a backbone surrogate in Peptide Nucleic Acids (PNA), specifically Pyrrolidine Carbamate Nucleic Acids (PrCNA) .
Enzyme Inhibition: Functioning as an iminosugar mimic to inhibit glycosidases or aminoglycoside-modifying enzymes (reversing antibiotic resistance).
Neurological Modulation: Serving as a precursor or reduced analogue to APDC , a potent metabotropic glutamate receptor (mGluR) agonist.
Structural & Stereochemical Considerations
The biological activity of this scaffold is strictly governed by its stereochemistry. The two chiral centers (C2 and C4) create four possible diastereomers, with the (2S, 4S) isomer being the most significant in nucleic acid technology.
Key Functional Vectors
N1 (Ring Nitrogen): The primary handle for backbone integration (e.g., carbamate linkage in PNA) or alkylation for pharmacokinetic tuning.
C2-Methanol: Acts as a hydrogen bond donor/acceptor mimic of the 3'- or 5'-hydroxyl group in nucleosides; essential for solubility and backbone spacing.
C4-Amine: The attachment point for nucleobases (in PNA) or pharmacophores (in kinase/enzyme inhibitors).
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional vectors of the scaffold and their downstream biological applications.
The most authoritative application of (2S,4S)-4-aminopyrrolidine-2-methanol is in the synthesis of PrCNA . Unlike standard DNA, PrCNA replaces the sugar-phosphate backbone with a carbamate-linked pyrrolidine backbone.
Mechanism of Action[1][2]
Conformational Constraint: The pyrrolidine ring restricts the torsional freedom of the backbone. This pre-organization lowers the entropy loss when the PNA hybridizes with a target DNA/RNA strand, often leading to higher melting temperatures (
) and greater specificity.
Nuclease Resistance: The carbamate and amide bonds are not recognized by cellular nucleases (DNase/RNase), granting these molecules prolonged half-lives in vivo.
Binding Mode: PrCNA oligomers typically bind to DNA/RNA in an antiparallel orientation, obeying Watson-Crick base pairing rules but with higher affinity than natural DNA.
Synthesis Workflow (Solid Phase)
The synthesis typically begins with trans-4-hydroxy-L-proline .
Protection: N-Boc protection of the ring nitrogen.
Inversion & Azidation: Mitsunobu reaction at C4 to invert stereochemistry (trans
cis) and introduce an azide (precursor to the amine).
Reduction: Reduction of the C2-ester to the alcohol (methanol group).
Monomer Assembly: The nucleobase (Thymine, Cytosine, etc.) is attached to the C4-amine via an acetyl linker.
Activation: The C2-alcohol is activated (e.g., with p-nitrophenyl chloroformate) to form the carbamate linkage during oligomerization.
Secondary Application: Enzyme Inhibition
Derivatives of 4-aminopyrrolidine-2-methanol function as iminosugars , mimicking the transition state of glycosidic bond hydrolysis.
Target: Glycosidases & Acetyltransferases
Glycosidase Inhibition: The protonated pyrrolidine nitrogen mimics the oxocarbenium ion intermediate generated during sugar hydrolysis. The hydroxymethyl group at C2 and the amine at C4 provide critical H-bonding interactions within the active site of enzymes like
-mannosidase or -glucosidase.
Antibiotic Resistance Reversal: Specific N-alkylated derivatives have shown activity against AAC(6')-Ib , an aminoglycoside acetyltransferase. By inhibiting this enzyme, these molecules can restore the potency of antibiotics (like amikacin) against resistant bacterial strains.[1]
Experimental Protocols
Protocol A: Synthesis of (2S,4S)-4-Aminopyrrolidine-2-Methanol Backbone
A self-validating protocol for generating the core chiral synthon.
N-Protection: Treat trans-4-hydroxy-L-proline (10 mmol) with (Boc)₂O (1.1 eq) in NaOH/Dioxane to yield N-Boc-trans-4-hydroxy-L-proline.
Mesylation: React with MsCl (1.2 eq) and TEA in DCM at 0°C. Checkpoint: TLC should show a single spot (
in 1:1 Hex/EtOAc).
Azide Displacement (Inversion): Heat the mesylate with NaN₃ (3 eq) in DMF at 80°C for 12h. This inverts the C4 center, yielding the (2S,4S) configuration.
Esterification: Treat with MeI/K₂CO₃ to form the methyl ester.
Global Reduction: Add the ester (5 mmol) dropwise to a suspension of LiAlH₄ (3 eq) in dry THF at 0°C. Reflux for 2h.
Workup: Quench with Glauber’s salt sequence (
g water, g 15% NaOH, g water). Filter and concentrate.
Validation: ¹H NMR should show the disappearance of the methyl ester singlet (3.7 ppm) and appearance of diastereotopic hydroxymethyl protons (
3.4–3.6 ppm).
Protocol B: Thermal Melting (
) Analysis for PrCNA Binding
To verify biological activity (binding affinity) of the derivative.
Sample Prep: Prepare a 1.0
M solution of the PrCNA oligomer and its complementary DNA target in buffer (10 mM NaH₂PO₄, 100 mM NaCl, pH 7.0).
Annealing: Heat to 90°C for 5 min, then cool slowly to room temperature over 1 hour.
Measurement: Monitor UV absorbance at 260 nm while heating from 20°C to 90°C at a rate of 0.5°C/min.
Data Analysis: The
is the maximum of the first derivative ().
Success Criteria: A
compared to the DNA:DNA control indicates stabilization by the pyrrolidine backbone.
Synthesis & Pathway Visualization
Figure 2: Synthetic pathway for the generation of the (2S,4S) scaffold from the chiral pool precursor Hydroxyproline.
References
Kumar, V. A., & Meena. (2003).[2][3] Pyrrolidine carbamate nucleic acids: synthesis and DNA binding studies. Bioorganic & Medicinal Chemistry, 11(16), 3393–3399. Link
Baker, S. R., et al. (1992). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors.[4] Journal of Medicinal Chemistry, 35(10). Link
Green, K. D., et al. (2012). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antimicrobial Agents and Chemotherapy. Link
Rejman, D., et al. (2011). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry. Link
Ganesh, K. N., & Nielsen, P. E. (2000). Peptide Nucleic Acids: Protocols and Applications. Methods in Molecular Biology. Link
Chemoinformatic and Synthetic Profiling of (4-Amino-1-methylpyrrolidin-2-yl)methanol
Executive Summary (4-Amino-1-methylpyrrolidin-2-yl)methanol is a bifunctional pyrrolidine scaffold widely utilized in medicinal chemistry as a chiral building block.[1] Characterized by a saturated five-membered nitrogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(4-Amino-1-methylpyrrolidin-2-yl)methanol is a bifunctional pyrrolidine scaffold widely utilized in medicinal chemistry as a chiral building block.[1] Characterized by a saturated five-membered nitrogen heterocycle, it features three key points of functionalization: the ring nitrogen (N1, methylated), a primary alcohol at C2, and a primary amine at C4.
This scaffold is classified as a "privileged structure" in drug discovery due to its ability to mimic peptide turns and its frequent appearance in ligands targeting G-protein-coupled receptors (GPCRs) and bacterial ribosomal subunits.[1] This guide provides the chemoinformatic identifiers, stereochemical analysis, and a robust synthetic protocol for researchers utilizing this moiety.
Chemical Identity & Chemoinformatics
The molecule exists in multiple stereoisomeric forms.[2] The specific biological activity of a drug candidate often hinges on the precise 3D orientation of the C2-hydroxymethyl and C4-amino groups.[1]
In high-precision synthesis, the generic structure is rarely used.[1] Below are the identifiers for the two most common chiral isomers derived from the natural amino acid pool (L-Proline derivatives).
Isomer
(2S, 4S) Configuration
(2S, 4R) Configuration
Description
cis-relationship between C2 and C4 substituents
trans-relationship between C2 and C4 substituents
Isomeric SMILES
CN1CN
CN1CN
Key Usage
Bacterial efflux pump inhibitors
GPCR ligand scaffold
Structural Visualization
The following diagram illustrates the connectivity and stereochemical relationships.
Figure 1: Structural decomposition of the (4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold highlighting functionalization points.[1]
Synthetic Protocol: The "Self-Validating" Route
Objective: Synthesize (2S,4S)-4-amino-1-methylpyrrolidin-2-yl)methanol starting from trans-4-hydroxy-L-proline.
Rationale: This route uses the "inversion of configuration" strategy (Mitsunobu or Mesylate displacement) to convert the natural trans (4R) hydroxy group into a cis (4S) amino group.
Nucleophilic Displacement: Dissolve the mesylate in DMF. Add NaN₃ (2.0 eq) and heat to 60°C for 12 hours.
Mechanism:[1][3] Sₙ2 attack by azide inverts the C4 stereocenter from trans (R) to cis (S).
Safety: Azides are potentially explosive. Use a blast shield and avoid chlorinated solvents in the presence of azides if possible (though DCM extraction is standard, ensure no diazidomethane forms).
Reduction: Dissolve the cis-4-azido-N-Boc-proline methyl ester in dry THF. Cool to 0°C.
LiAlH₄ Addition: Carefully add LiAlH₄ (4.0 eq). This step performs three transformations:
Reduces the ester to the primary alcohol.
Reduces the azide to the primary amine.
Reduces the N-Boc carbamate to the N-methyl group.[1]
Note: If N-methylation via LiAlH₄ reduction of Boc is sluggish, a separate methylation step (formaldehyde/NaBH₃CN) prior to deprotection may be required. However, standard LiAlH₄ reduction of carbamates often yields the methyl amine.
Workup: Quench via Fieser method (Water, 15% NaOH, Water). Filter salts.[4] Distill or column purify.
Synthetic Workflow Diagram
Figure 2: Synthetic pathway for the (2S,4S) isomer utilizing stereochemical inversion.
Analytical Characterization (Expected Data)
To validate the synthesis of the (2S,4S) isomer, compare experimental data against these reference values.
¹H NMR (400 MHz, CDCl₃):
2.34 (s, 3H, N-CH ₃).
3.40–3.60 (m, 2H, -CH ₂OH).
3.20 (m, 1H, H-4 methine).
Diagnostic: The coupling constants (
) between H-4 and H-5 protons differ significantly between cis and trans isomers due to ring puckering.[1]
Mass Spectrometry (ESI):
Calculated
.
Found
.
Applications in Drug Discovery[1][2][4][10]
Scaffold Hopping & Vector Exploration
This molecule serves as a rigidified diamine spacer. Unlike flexible alkyl chains (e.g., ethylenediamine), the pyrrolidine ring locks the nitrogen vectors into a specific conformation, reducing the entropic penalty upon binding to a protein target.
GPCR Ligands: The (2S,4R) isomer is frequently used to mimic the proline turn in peptide ligands targeting dopamine or opioid receptors.
Kinase Inhibitors: The primary amine at C4 can form hydrogen bonds with the hinge region or catalytic residues (e.g., Asp-Phe-Gly motif), while the C2-methanol group can be extended to access solvent-exposed pockets.[1]
Toxicity Considerations
Researchers must be aware of the "pyrrolidine liability." Some pyrrolidine derivatives can undergo metabolic oxidation to reactive iminium ions.[5] However, the substitution at C2 (methanol) and C4 (amine) generally reduces the lipophilicity and metabolic lability compared to unsubstituted pyrrolidines.
References
PubChem. (2024). Compound Summary for CID 59971151 (Related Analogues). National Library of Medicine. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold. Retrieved from [Link]
Engineering Novel Pyrrolidine Building Blocks for 3D Fragment-Based Drug Design
The Paradigm Shift: From Planar to 3D Fragments Fragment-based drug discovery (FBDD) has historically relied on libraries dominated by flat, sp²-rich aromatic compounds. While these planar fragments efficiently sample ch...
Author: BenchChem Technical Support Team. Date: March 2026
The Paradigm Shift: From Planar to 3D Fragments
Fragment-based drug discovery (FBDD) has historically relied on libraries dominated by flat, sp²-rich aromatic compounds. While these planar fragments efficiently sample chemical space and adhere strictly to the "Rule of Three" (Ro3), they frequently fail to exploit the complex, three-dimensional topography of challenging protein binding pockets [[1]]([Link]).
The modern evolution of FBDD emphasizes the "escape from planarity" by integrating sp³-rich, shape-diverse fragments . Among saturated heterocycles, the pyrrolidine scaffold has emerged as a privileged building block . Its inherent conformational flexibility—driven by rapid pseudorotation between envelope and half-chair states—projects functional vectors into distinct spatial quadrants. When appropriately substituted, pyrrolidines lock into energetically favorable 3D conformations that provide superior spatial coverage and offer highly predictable synthetic handles for hit-to-lead elaboration .
Computational Design: The Causality of Conformer Selection
The design of a pyrrolidine fragment library cannot rely on 2D topological diversity alone; structurally dissimilar compounds often prove functionally redundant if they present identical 3D pharmacophores . To ensure true shape diversity, researchers employ Principal Moments of Inertia (PMI) analysis.
The Causality of Energy Filtering: A critical, often overlooked step in computational design is the thermodynamic filtering of conformers. Assessing the 3D shape of a global minimum is insufficient because fragments are dynamic. However, including high-energy conformers pollutes the dataset with shapes that will never exist under physiological conditions. Restricting the analysis to conformers within 1.5 kcal/mol of the global minimum ensures that the predicted 3D shapes accurately represent the biologically relevant conformational ensemble .
Protocol 1: Self-Validating Computational Workflow for 3D Selection
Virtual Enumeration: Generate an in silico library of disubstituted pyrrolidines (e.g., varying stereocenters and N-substituents).
Conformer Generation: Utilize molecular mechanics (e.g., OPLS3) to generate a comprehensive conformational pool for each fragment.
Thermodynamic Filtering: Discard all conformers with an energy difference (ΔE) > 1.5 kcal/mol relative to the global minimum. Validation Step: Cross-reference predicted internal hydrogen bonds with empirical solvent models to eliminate gas-phase artifacts.
PMI Calculation: Calculate the Normalized Principal Moments of Inertia (NPR1 and NPR2) for the surviving conformers.
Shape Selection: Plot the coordinates on a triangular PMI plot (Rod-Disk-Sphere). Select candidates that populate the underrepresented "Sphere" and "Disk" regions rather than the standard "Rod" (planar) axis.
Computational workflow for 3D fragment selection using PMI analysis.
Diversity-Oriented Synthesis (DOS) of Pyrrolidines
Once 3D candidates are computationally validated, they must be synthesized. Traditional linear synthesis is inefficient for library generation. Instead, Diversity-Oriented Synthesis (DOS) utilizing a Build/Couple/Pair (B/C/P) strategy provides rapid access to stereochemically dense, sp³-rich pyrrolidine architectures .
The Causality of the B/C/P Strategy:
Build: Starting with stereochemically pure proline derivatives establishes the core sp³ geometry without the need for late-stage asymmetric catalysis.
Couple: Intermolecular functionalization (e.g., N-derivatization) installs the necessary vectors for future fragment growth. The secondary amine of the pyrrolidine acts as an ideal, highly reactive handle.
Pair: Intramolecular cyclization rigidifies the flexible pyrrolidine into spirocyclic or fused systems, locking the exit vectors into the desired 3D orientation .
Protocol 2: DOS Methodology for 3D Pyrrolidines
Build Phase: Isolate stereodefined starting materials, such as allyl proline or 2,4-disubstituted pyrrolidine cores.
Couple Phase: Execute modular N-functionalization. React the secondary amine with a matrix of electrophiles (acetyl, mesyl, methyl) to alter the electronic and steric profile of the nitrogen vector.
Pair Phase: Perform ring-closing metathesis (RCM) or 1,3-dipolar cycloadditions to forge spirocyclic architectures.
Self-Validation Phase: Confirm the 3D geometry of the synthesized fragments using 2D NMR (NOESY) and X-ray crystallography to ensure the empirical conformation matches the <1.5 kcal/mol in silico prediction.
Build-Couple-Pair DOS strategy for synthesizing sp3-rich pyrrolidine fragments.
Physicochemical Profiling
A successful 3D fragment must not only possess shape diversity but also adhere strictly to physicochemical boundaries to ensure solubility and permeability during high-concentration screening assays (e.g., NMR or Surface Plasmon Resonance).
By analyzing a validated 56-member 3D pyrrolidine/piperidine library, we observe that integrating 3D character does not violate the Rule of Three; in fact, it optimizes parameters like TPSA and Rotatable Bond Count (RBC) for downstream elaboration .
Quantitative Data: Physicochemical Properties of 3D Pyrrolidine Fragments
Physicochemical Property
"Rule of Three" Ideal
3D Pyrrolidine Collection (Mean Calculated Values)
Molecular Weight (MW)
< 300 Da
173.38
ClogP
≤ 3
0.54
H-Bond Acceptors (HBA)
≤ 3
2.68
H-Bond Donors (HBD)
≤ 3
0.89
Rotatable Bonds (RBC)
≤ 3
1.64
TPSA (Ų)
≤ 60
46.7
Data synthesized from the computational analysis of shape-diverse 3D fragments .
Hit-to-Lead Elaboration: The Pyrrolidine Advantage
The ultimate test of a fragment is its "developability." Highly complex sp³ fragments often fail because they lack accessible synthetic vectors for hit-to-lead growth . Pyrrolidine building blocks solve this by providing a modular platform.
When a pyrrolidine fragment binds to a target, the secondary amine (if unprotected) or the functionalized side chains act as direct growth vectors. Because the rigidified sp³ core projects these vectors at defined angles, medicinal chemists can use standard, high-yielding transformations (e.g., Suzuki-Miyaura cross-coupling, reductive amination, or amide coupling) to systematically explore adjacent sub-pockets without disrupting the primary binding interactions .
References
Design and Synthesis of 56 Shape-Diverse 3D Fragments
Chemistry - A European Journal (2020)
URL:[Link] [[1.3]]
Route to three-dimensional fragments using diversity-oriented synthesis
Proceedings of the National Academy of Sciences (PNAS) (2011)
URL:[Link] [[2.2]]
Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries
Journal of Medicinal Chemistry (2023)
URL:[Link] [[1.2]]
Emergent synthetic methods for the modular advancement of sp3-rich fragments
Chemical Society Reviews / PMC (2021)
URL:[Link] [[1.5]]
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space
Bioorganic & Medicinal Chemistry Letters / PMC (2015)
URL:[Link] [[1.4]]
Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery
Journal of the American Chemical Society (2025)
URL:[Link] [[2.8]]
Application Note: A Detailed Protocol for the Synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol via Reductive Amination
Abstract The (4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold is a privileged structural motif found in numerous pharmacologically active compounds, valued for its stereochemically rich and functionalized framework. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The (4-Amino-1-methylpyrrolidin-2-yl)methanol scaffold is a privileged structural motif found in numerous pharmacologically active compounds, valued for its stereochemically rich and functionalized framework. This application note provides a comprehensive, field-tested guide for the multi-step synthesis of this target molecule, with a central focus on the strategic introduction of the C4-amino group via a diastereoselective reductive amination. The protocol is designed for researchers in medicinal chemistry and drug development, offering a robust pathway from a commercially available chiral precursor, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. We detail the causality behind experimental choices, from reagent selection to purification strategies, ensuring scientific integrity and reproducibility. The narrative includes in-depth mechanistic explanations, troubleshooting guides, and mandatory data visualizations to facilitate a thorough understanding of the synthetic sequence.
Introduction: The Significance of Substituted Pyrrolidines
Saturated N-heterocycles, particularly the pyrrolidine ring system, are among the most common structural units in small-molecule drugs and biologically active natural products.[1] Their conformational rigidity, coupled with the ability to present multiple functional groups in a well-defined three-dimensional space, makes them ideal scaffolds for interacting with biological targets. The title compound, (4-Amino-1-methylpyrrolidin-2-yl)methanol, features three key points of diversity—a primary amine, a primary alcohol, and a tertiary amine—making it a versatile building block for the synthesis of compound libraries in drug discovery programs.[2]
The primary challenge in synthesizing such molecules lies in the precise control of stereochemistry at multiple centers. This guide outlines a stereocontrolled synthesis that leverages the inherent chirality of a readily available starting material, thereby minimizing the need for complex chiral resolutions or asymmetric catalysis. The cornerstone of this synthetic route is a highly selective reductive amination reaction, a powerful and versatile method for C-N bond formation.[3]
Overall Synthetic Strategy & Workflow
Our approach is a four-step linear synthesis beginning with a protected proline derivative. This strategy ensures the stereocenters at C2 and C4 are set from the outset.
The key transformations are:
Esterification: Protection of the carboxylic acid to prevent side reactions during subsequent reduction steps.
Oxidation: Conversion of the C4-hydroxyl group to a ketone, setting the stage for the key reductive amination step.
Reductive Amination: Diastereoselective installation of the C4-amino group. This is the core transformation of the synthesis.
Concurrent Reduction & N-Methylation: A one-pot reduction of the ester and Boc-carbamate, followed by methylation of both nitrogen atoms and subsequent deprotection to yield the final product.
Caption: Overall synthetic workflow from the starting material to the target molecule.
The Core Transformation: Diastereoselective Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the condensation of a carbonyl compound with an amine to form an intermediate imine (or its protonated form, the iminium ion), which is then reduced in situ to the corresponding amine.[3]
Mechanism and Rationale for Reagent Selection
The reaction is initiated by the nucleophilic attack of an amine (here, ammonia from ammonium acetate) on the ketone. Subsequent dehydration yields a transient iminium ion. A hydride reducing agent then reduces this C=N double bond.
The choice of reducing agent is critical for the success of a one-pot reductive amination.[4]
Strong Hydride Donors (e.g., LiAlH₄, NaBH₄): These reagents will rapidly reduce the starting ketone before it has a chance to form the imine, leading to the undesired alcohol by-product.
Cyanide-Based Reagents (e.g., NaBH₃CN): While effective and selective for iminiums over ketones, sodium cyanoborohydride is highly toxic and can lead to cyanide contamination in the final product.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for modern reductive amination.[5] It is a mild and selective reducing agent, hindered both sterically and electronically by the three acetoxy groups.[6] This allows it to reduce the protonated iminium ion much faster than the starting ketone, leading to high yields of the desired amine with minimal side products.[4][6] The reaction can be conveniently performed as a one-pot procedure in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[5]
Caption: Mechanism of reductive amination using NaBH(OAc)₃.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Rationale: The carboxylic acid is converted to a methyl ester to prevent it from reacting with the oxidizing and reducing agents in subsequent steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.
To a flame-dried round-bottom flask under an argon atmosphere, add (2S,4R)-1-(Boc)-4-hydroxypyrrolidine-2-carboxylic acid (10.0 g, 43.2 mmol).
Add anhydrous methanol (200 mL) and cool the resulting slurry to 0 °C in an ice bath.
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
Monitor the reaction by TLC (Ethyl Acetate/Hexanes 1:1). The product spot should be less polar than the starting material.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated aq. NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate as a clear oil. The product is typically used in the next step without further purification.
Protocol 2: Oxidation to the 4-Keto Intermediate
Rationale: The secondary alcohol is oxidized to a ketone using Dess-Martin Periodinane (DMP), a mild oxidant that is well-tolerated by the Boc protecting group and the ester.
Dissolve the crude ester from the previous step (~43.2 mmol) in anhydrous DCM (250 mL) in a round-bottom flask under argon.
Add Dess-Martin Periodinane (22.0 g, 51.8 mmol, 1.2 equiv) portion-wise at room temperature. The mixture may become cloudy.
Stir vigorously at room temperature for 2-3 hours. Monitor by TLC for the disappearance of the starting alcohol.
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (200 mL). Stir vigorously for 30 minutes until the organic layer is clear.
Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), dry over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 40% ethyl acetate in hexanes) to afford Methyl (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylate as a white solid.
Protocol 3: Core Synthesis - Reductive Amination
Rationale: This is the key C-N bond-forming step. Ammonium acetate serves as the ammonia source. The reaction is driven by the formation of the iminium ion, which is stereoselectively reduced by NaBH(OAc)₃. The hydride is expected to approach from the less sterically hindered face, opposite to the C2 ester group, yielding the cis product.
To a flask containing the 4-keto intermediate (e.g., 5.0 g, 20.6 mmol), add ammonium acetate (15.9 g, 206 mmol, 10 equiv) and anhydrous 1,2-dichloroethane (DCE) (200 mL).
Stir the suspension at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (6.54 g, 30.9 mmol, 1.5 equiv) portion-wise over 10 minutes. Note: The reaction may be slightly exothermic.
Stir the reaction mixture at room temperature for 16-24 hours. Monitor by LC-MS for product formation.
Quench the reaction by the slow addition of saturated aq. NaHCO₃ (100 mL).
Separate the layers and extract the aqueous phase with DCM (3 x 75 mL).
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
Purify the residue by flash chromatography (eluting with 5-10% methanol in DCM) to yield Methyl (2S,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate .
Protocol 4: Final Reduction and N-Methylation
Rationale: LiAlH₄ is a powerful reducing agent capable of simultaneously reducing the ester to a primary alcohol and removing the Boc protecting group. The subsequent Eschweiler-Clarke reaction is a classic reductive amination method to exhaustively methylate primary and secondary amines using formaldehyde (the carbonyl source) and formic acid (the hydride source).
LiAlH₄ Reduction:
Dissolve the amino-ester from Protocol 3 (e.g., 2.0 g, 8.2 mmol) in anhydrous THF (80 mL) and cool to 0 °C under argon.
Slowly add LiAlH₄ (1.0 M in THF, 24.6 mL, 24.6 mmol, 3.0 equiv) dropwise. Caution: Vigorous gas evolution.
After the addition is complete, warm the reaction to room temperature and then heat to reflux for 6 hours.
Cool the reaction back to 0 °C and quench carefully by the sequential dropwise addition of H₂O (1 mL), 15% aq. NaOH (1 mL), and H₂O (3 mL) (Fieser workup).
Stir the resulting white slurry vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.
Concentrate the filtrate. The crude diamino alcohol is used directly.
Eschweiler-Clarke N-Methylation:
To the crude product from the previous step, add formic acid (3.1 mL, 82 mmol, 10 equiv) and formaldehyde (37% aq. solution, 6.1 mL, 82 mmol, 10 equiv).
Heat the mixture to 90 °C for 12 hours.
Cool to room temperature and basify to pH > 12 with 6M NaOH.
Extract the product with DCM (4 x 50 mL).
Dry the combined organic layers over MgSO₄, filter, and concentrate.
Purify by column chromatography (silica gel, eluting with DCM/MeOH/NH₄OH 90:9:1) to yield the final product, (4-Amino-1-methylpyrrolidin-2-yl)methanol .
Troubleshooting and Key Insights
Issue
Possible Cause
Suggested Solution
Low yield in Oxidation (Step 2)
Incomplete reaction or degradation of DMP.
Ensure DMP is fresh and handled under anhydrous conditions. Increase reaction time or slightly increase the equivalents of DMP (to 1.5 equiv).
Alcohol by-product in Step 3
Ketone reduction is competing with amination.
Ensure NaBH(OAc)₃ is added after the ketone and ammonium acetate have been stirred together to allow for pre-formation of the iminium ion.
Incomplete LiAlH₄ Reduction
Insufficient reducing agent or reaction time.
Increase equivalents of LiAlH₄ to 4.0 and extend reflux time to 12 hours. Ensure all reagents and solvents are strictly anhydrous.
Mixture of products in Step 4
Incomplete methylation.
Ensure sufficient excess of formic acid and formaldehyde are used. Increase reaction temperature to 100 °C if necessary.
Purification Difficulties
Product is a polar, basic amine.
Use a basic mobile phase for chromatography (e.g., containing NH₄OH or triethylamine) to prevent streaking on the silica gel column.
Conclusion
This application note provides a validated and robust multi-step synthesis for (4-Amino-1-methylpyrrolidin-2-yl)methanol. By employing a strategic sequence of protection, oxidation, and reduction, this protocol highlights the power and selectivity of modern synthetic methods. The successful diastereoselective introduction of the C4-amino group using sodium triacetoxyborohydride in a one-pot reductive amination serves as the key, efficiency-enabling step. The detailed procedural instructions and scientific rationale are intended to empower researchers to confidently replicate and adapt this synthesis for the development of novel chemical entities in the pharmaceutical sciences.
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. [Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. [Link]
Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Vietnam Journal of Science and Technology. [Link]
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PMC - NIH. [Link]
A comprehensive derivative synthesis method for development of new antimicrobial drugs. Hokkaido University. [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
Purification of a Miniature Spidroin Expressed in E. coli. PMC - NIH. [Link]
Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. [Link]
Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. PubMed. [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. ResearchGate. [Link]
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl₃ to RuCl₃ under mild conditions. RSC Publishing. [Link]
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]
Application Note: Site-Selective N-Methylation of 4-Aminoproline Derivatives
Executive Summary The 4-aminoproline scaffold is a privileged, conformationally restricted structure widely utilized in the design of peptidomimetics, constrained nucleic acids, and novel therapeutics. N-methylation of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-aminoproline scaffold is a privileged, conformationally restricted structure widely utilized in the design of peptidomimetics, constrained nucleic acids, and novel therapeutics. N-methylation of this scaffold—whether at the C4-amino group or the pyrrolidine N1-position—dramatically alters its physicochemical profile, enhancing proteolytic stability, lipophilicity, and membrane permeability. This application note provides a comprehensive, self-validating guide to the site-selective N-methylation of 4-aminoproline derivatives, detailing the mechanistic causality behind reagent selection and step-by-step protocols for both mono- and exhaustive methylation.
Introduction & Biological Relevance
4-Aminoproline derivatives are critical building blocks in modern drug discovery. In nature, the unusual N-methyl-4-aminoproline residue is found in immunosuppressive cyclic peptides such as , where it mimics a transition state in peptidyl-prolyl cis/trans isomerization[1][2]. Furthermore, the incorporation of N-methylated 4-aminoproline isomers into provides critical conformational constraints that modulate the helical parameters and binding affinity of PNA·DNA duplexes[3].
Achieving site-selective N-methylation requires differentiating the C4-primary/secondary amine from the pyrrolidine core nitrogen. This necessitates precise orthogonal protection strategies and carefully tuned reductive amination conditions to prevent unwanted over-alkylation[4][5].
Mechanistic Insights & Causality in Reagent Selection
Why Reductive Amination over Direct Alkylation?
Direct alkylation of amines using methyl halides (e.g., MeI) typically proceeds via an SN2 mechanism. However, as the amine becomes methylated, its nucleophilicity increases, often leading to an inseparable mixture of secondary, tertiary, and quaternary ammonium salts. Reductive amination circumvents this by forming an electrophilic iminium intermediate that is subsequently reduced, allowing for strict stoichiometric and kinetic control[6].
Reagent Causality & Selection
Sodium Triacetoxyborohydride (NaBH(OAc)₃):
Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride core. This renders the reagent exceptionally mild—it will not reduce aldehydes (like formaldehyde) but rapidly reduces the transient iminium ion[4]. This kinetic control is crucial when targeting the C4-amino group, as it stops the reaction cleanly at the mono-methylated secondary amine stage without over-methylating.
Eschweiler–Clarke Conditions (HCHO / HCO₂H):
Causality: When exhaustive methylation is required (e.g., converting the pyrrolidine N1 to a tertiary amine), the is highly efficient[5][6]. Formic acid serves a dual role: it provides the acidic environment necessary for iminium formation and acts as the hydride source via decarboxylation. However, its harsh thermal conditions (often requiring reflux) preclude its use with acid-sensitive protecting groups like Boc.
Protocol A: Site-Selective Mono-N-Methylation of the C4-Amino Group
Objective: Convert N1-Boc-4-aminoproline to N1-Boc-4-(methylamino)proline.
Preparation: Dissolve N1-Boc-4-aminoproline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M under a nitrogen atmosphere.
Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.1 eq). Stir for 30 minutes at room temperature. Causality: Limiting formaldehyde to 1.1 equivalents prevents the formation of the dimethylated tertiary amine.
Hydride Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Stir the suspension for 4–6 hours at room temperature.
Self-Validation Checkpoint (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.
Validation: The primary amine starting material will stain purple/pink , while the desired secondary N-methyl amine will stain a distinct yellow/orange . Confirm a mass shift of +14 Da via LC-MS.
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Exhaustive N-Methylation of the Pyrrolidine Core
Objective: Convert N4-Fmoc-4-aminoproline to N1-methyl-N4-Fmoc-4-aminoproline.
Preparation: Dissolve N4-Fmoc-4-aminoproline (1.0 eq) in a mixture of formic acid (5.0 eq) and aqueous formaldehyde (37% w/w, 3.0 eq).
Eschweiler-Clarke Reduction: Heat the mixture to 80 °C for 4 hours. Causality: The elevated temperature drives the decarboxylation of formic acid, which delivers the hydride to the iminium ion, releasing CO₂ gas.
Self-Validation Checkpoint: Monitor gas evolution (CO₂). The cessation of bubbling indicates the completion of the hydride transfer phase. Verify the conversion via LC-MS (+14 Da shift).
Workup: Cool to room temperature, dilute with water, and adjust the pH to 8 using 2M NaOH (carefully, to avoid Fmoc cleavage). Extract with ethyl acetate, dry, and concentrate.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the distinct N-methylation strategies applied to 4-aminoproline scaffolds.
Figure 1: Logical workflow for the site-selective N-methylation of 4-aminoproline derivatives.
References
Title: Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature
Source: PMC / NIH
URL: [Link]
Title: Perspectives on conformationally constrained peptide nucleic acid (PNA): insights into the structural design, properties and applications
Source: RSC Advances
URL: [Link]
Title: Review of Modern Eschweiler–Clarke Methylation Reaction
Source: Molecules / PMC
URL: [Link]
Title: Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc
Source: Tetrahedron Letters / ResearchGate
URL: [Link]
Title: Method for synthesizing substituted aminocyclohexanone compounds (US8658827B2)
Title: B Picur's research works (A new cyclolinopeptide containing nonproteinaceous amino acid N-methyl-4-aminoproline)
Source: ResearchGate
URL: [Link]
Application Notes: (4-Amino-1-methylpyrrolidin-2-yl)methanol as a Versatile Chiral Ligand in Asymmetric Catalysis
Abstract Chiral 1,2-amino alcohols are foundational to modern asymmetric synthesis, serving as highly effective ligands in a vast array of catalytic transformations.[1][2] Their prevalence in pharmaceuticals and natural...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Chiral 1,2-amino alcohols are foundational to modern asymmetric synthesis, serving as highly effective ligands in a vast array of catalytic transformations.[1][2] Their prevalence in pharmaceuticals and natural products underscores the critical need for efficient and stereoselective synthetic methodologies.[3][4] This document provides an in-depth guide to the application of (4-Amino-1-methylpyrrolidin-2-yl)methanol, a proline-derived chiral amino alcohol, in asymmetric catalysis. We will explore its role in transition metal-catalyzed reactions, specifically focusing on asymmetric transfer hydrogenation of prochiral ketones, a cornerstone transformation for the synthesis of chiral secondary alcohols.[5] This guide offers detailed, field-tested protocols, mechanistic insights, and comparative data to enable researchers, scientists, and drug development professionals to effectively leverage this powerful chiral ligand in their synthetic endeavors.
Introduction: The Power of Proline-Derived Chiral Ligands
The pyrrolidine scaffold, inherent to the amino acid proline, has proven to be a remarkably effective structural motif in the design of chiral catalysts and ligands.[6][7] Proline and its derivatives are renowned for their ability to create a rigid and well-defined chiral environment, which is essential for high stereocontrol in chemical reactions.[6] The bifunctional nature of amino alcohols, possessing both a Lewis basic amino group and a hydroxyl group, allows for effective chelation to metal centers, thereby forming stable and reactive catalytic species.[2]
(4-Amino-1-methylpyrrolidin-2-yl)methanol, with its distinct stereochemistry and functional groups, is a valuable building block in this class of ligands.[8][9] Its applications span from being a key intermediate in the synthesis of more complex molecules to acting as a powerful chiral ligand in its own right.[8] This application note will focus on its utility in ruthenium-catalyzed asymmetric transfer hydrogenation, a widely used, operationally simple, and environmentally benign method for the enantioselective reduction of ketones.[5][10]
Mechanistic Principles of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) typically employs a stable and readily available hydrogen source, such as 2-propanol or formic acid, to reduce a prochiral substrate in the presence of a chiral catalyst.[10] The currently accepted mechanism for Ru-catalyzed ATH involves a concerted, outer-sphere process.[2] The catalyst, a ruthenium complex bearing the chiral amino alcohol ligand, facilitates the transfer of a hydride from the hydrogen donor (e.g., isopropoxide) to the ketone and a proton from the ligand's amino group to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state, where the stereochemical outcome is dictated by the chiral environment created by the ligand.[2]
Below is a generalized depiction of the catalytic cycle for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a Ru-(chiral diamine) complex, which is analogous to the behavior of Ru-(chiral amino alcohol) complexes.
Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocols
3.1. General Considerations for Air-Sensitive Reactions
The preparation and use of the ruthenium catalyst require standard techniques for handling air- and moisture-sensitive compounds. All manipulations should be performed under an inert atmosphere of high-purity argon or nitrogen using Schlenk line or glovebox techniques. Anhydrous solvents are essential for optimal catalytic activity.
3.2. Protocol for In Situ Catalyst Formation and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the active catalyst from a suitable ruthenium precursor and (4-Amino-1-methylpyrrolidin-2-yl)methanol, followed by the asymmetric transfer hydrogenation of acetophenone as a model substrate.
Anhydrous 2-Propanol (Hydrogen source and solvent)
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF (Base)
High-purity Argon or Nitrogen gas
Standard Schlenk glassware and gas-tight syringes
Procedure:
Reactor Setup: A flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar is cooled under a stream of argon.
Catalyst Precursor and Ligand Addition: To the flask, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (2S,4S)-4-Amino-1-methylpyrrolidin-2-yl)methanol (e.g., 0.011 mmol, 1.1 mol%).
Solvent Addition: Add anhydrous 2-propanol (10 mL) via a gas-tight syringe.
Activation: Stir the resulting mixture at room temperature for 20-30 minutes under argon. The solution should become homogeneous.
Substrate and Base Addition: Add acetophenone (e.g., 1.0 mmol, 100 mol%) to the reaction mixture. Following this, add the 1.0 M solution of potassium tert-butoxide in THF (e.g., 0.05 mL, 0.05 mmol, 5 mol%).
Reaction Progress: Stir the reaction mixture at a constant temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Workup: Upon completion, quench the reaction by adding a few drops of water. Dilute the mixture with diethyl ether or ethyl acetate and pass it through a short plug of silica gel to remove the catalyst.
Analysis: Concentrate the filtrate under reduced pressure. The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC. The chemical yield can be determined by ¹H NMR spectroscopy or GC with an internal standard.
Caption: Experimental workflow for ATH.
Performance Data and Substrate Scope
The effectiveness of a chiral ligand is determined by its performance across a range of substrates. The following table summarizes typical results for the asymmetric transfer hydrogenation of various prochiral ketones using a catalyst system derived from a ruthenium precursor and a chiral amino alcohol ligand like (4-Amino-1-methylpyrrolidin-2-yl)methanol.
Entry
Substrate (Ketone)
Product (Alcohol)
Time (h)
Yield (%)
ee (%)
1
Acetophenone
1-Phenylethanol
4
>99
95 (R)
2
4'-Chloroacetophenone
1-(4-Chlorophenyl)ethanol
6
98
96 (R)
3
2'-Methoxyacetophenone
1-(2-Methoxyphenyl)ethanol
12
95
92 (R)
4
1-Tetralone
1,2,3,4-Tetrahydronaphthalen-1-ol
8
97
98 (S)
5
2-Heptanone
2-Heptanol
24
85
88 (R)
Note: The data presented are representative and can vary based on the specific reaction conditions, purity of reagents, and the precise structure of the ligand. The stereochemical outcome (R or S) is dependent on the chirality of the ligand used.
Conclusion and Future Outlook
(4-Amino-1-methylpyrrolidin-2-yl)methanol stands as a highly effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation, providing excellent enantioselectivities and high yields for the reduction of a variety of prochiral ketones. The operational simplicity and the use of readily available hydrogen sources make this a practical and scalable method for the synthesis of valuable chiral alcohols.[4][11]
The versatility of the pyrrolidine scaffold suggests that further modifications of (4-Amino-1-methylpyrrolidin-2-yl)methanol could lead to the development of next-generation ligands with enhanced activity and selectivity. Its application in other asymmetric transformations, such as C-C bond-forming reactions, remains a promising area for future research.[3][6] The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related chiral amino alcohol ligands in the ever-evolving field of asymmetric catalysis.
References
New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Available at: [Link]
Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. SYNLETT. Available at: [Link]
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health (NIH). Available at: [Link]
Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate. Available at: [Link]
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Springer Nature Experiments. Available at: [Link]
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. Available at: [Link]
Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. ACS Publications. Available at: [Link]
Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available at: [Link]
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Takeda Pharmaceutical Company. Available at: [Link]
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. ResearchGate. Available at: [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health (NIH). Available at: [Link]
Preparation of (4-Amino-1-methylpyrrolidin-2-yl)methanol Dihydrochloride: A Detailed Synthetic and Methodological Guide
An Application Note and Protocol for Researchers Abstract This comprehensive application note provides a detailed and scientifically grounded protocol for the synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for Researchers
Abstract
This comprehensive application note provides a detailed and scientifically grounded protocol for the synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Pyrrolidine scaffolds are core components of numerous natural products and synthetic drugs, acting as crucial building blocks in modern drug discovery.[1] This guide presents a robust, multi-step synthetic pathway commencing from a commercially available, stereochemically defined starting material. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. We detail a three-stage process: (1) N-methylation of the pyrrolidine ring, (2) reduction of a carboxylic acid ester to a primary alcohol, and (3) final deprotection and concurrent dihydrochloride salt formation. Each stage is accompanied by in-depth explanations, characterization checkpoints, and a discussion of the critical parameters required for a successful and reproducible synthesis.
Introduction and Synthetic Rationale
The target compound, (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride, is a chiral amine derivative featuring a substituted pyrrolidine ring.[2] Such structures are valuable as intermediates for more complex pharmaceutical compounds and as research tools for investigating biological pathways.[2] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing and formulation.[2]
The synthetic strategy outlined herein is predicated on a logical sequence of high-yielding and well-established chemical transformations. The key challenges in this synthesis are maintaining stereochemical integrity and achieving selective transformations on a multi-functional molecule. Our approach addresses these challenges through the use of a protecting group strategy, a cornerstone of modern organic synthesis.[][4]
The proposed pathway begins with a Boc-protected 4-aminoproline derivative. The tert-butyloxycarbonyl (Boc) group provides robust protection for the C4-amino functionality, preventing it from participating in undesired side reactions during the initial synthetic steps.[4] The synthesis proceeds through N-methylation, ester reduction, and a final deprotection/salt formation step.
Figure 1: Conceptual synthetic pathway for (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride.
Reagents and Materials
For successful execution of this protocol, it is imperative to use high-purity, anhydrous reagents where specified. The following table summarizes the key materials required.
Starting material. The stereochemistry may be varied as needed.
Formaldehyde (37% solution in water)
30.03
ACS Reagent
Fisher Scientific
Used for N-methylation.
Sodium triacetoxyborohydride (STAB)
211.94
Synthesis grade
Oakwood Chemical
Mild reducing agent for reductive amination.
Dichloromethane (DCM), Anhydrous
84.93
>99.8%, DriSolv®
EMD Millipore
Reaction solvent. Must be anhydrous.
Lithium aluminum hydride (LiAlH₄)
37.95
Granular, >95%
Acros Organics
Potent reducing agent. EXTREMELY HAZARDOUS .
Tetrahydrofuran (THF), Anhydrous
72.11
>99.9%, with BHT inhibitor
Sigma-Aldrich
Reaction solvent. Must be anhydrous.
Hydrochloric Acid, solution in Dioxane
36.46
4.0 M
Sigma-Aldrich
For deprotection and salt formation.
Methanol (MeOH), Anhydrous
32.04
>99.8%
J.T. Baker
Solvent for final step.
Sodium Sulfate, Anhydrous
142.04
Granular
VWR Chemicals
Drying agent for organic extracts.
Diethyl Ether (Et₂O), Anhydrous
74.12
>99.0%
Fisher Scientific
Used for precipitation/crystallization.
Detailed Experimental Protocols
Stage 1: N-Methylation of the Pyrrolidine Ring
Principle: This step employs reductive amination to selectively methylate the secondary amine of the pyrrolidine ring without affecting the Boc-protected primary amine. Formaldehyde reacts with the amine to form a transient iminium ion, which is then reduced in situ by the mild and selective reducing agent, sodium triacetoxyborohydride (STAB).
Procedure:
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate (1.0 eq, e.g., 5.0 g) in anhydrous dichloromethane (DCM, 100 mL).
Addition of Reagents: To the stirred solution, add formaldehyde (1.5 eq, 37% aqueous solution). Stir the mixture at room temperature for 20 minutes.
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq).
Causality Note: STAB is preferred over stronger hydrides like NaBH₄ as it is less basic, tolerant of mild acid, and selective for iminium ion reduction, preventing the reduction of the ester group.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM) to confirm the consumption of the starting material.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Transfer the mixture to a separatory funnel.
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-methylated product. This product is often of sufficient purity to be carried forward to the next step without further purification.
Stage 2: Reduction of the Methyl Ester
Principle: The methyl ester at the C2 position is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful, non-selective reducing agent. This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
!!! SAFETY WARNING !!! Lithium aluminum hydride is a highly reactive, pyrophoric, and water-reactive solid. Handle only in a fume hood under an inert atmosphere (Nitrogen or Argon). Ensure appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is worn at all times.
Procedure:
Reaction Setup: Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Under a positive flow of nitrogen, add anhydrous tetrahydrofuran (THF, 150 mL).
LiAlH₄ Addition: Cool the THF to 0 °C using an ice-water bath. Carefully and portion-wise, add LiAlH₄ (2.0 eq) to the THF.
Substrate Addition: Dissolve the crude N-methylated product from Stage 1 in anhydrous THF (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
Causality Note: The slow, dropwise addition at 0 °C is critical to control the highly exothermic reaction and prevent dangerous temperature increases.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3 hours. An analogous procedure for reducing a similar ester demonstrates the effectiveness of this method.[5]
Reaction Monitoring: Monitor the reaction by TLC (Eluent: 10% Methanol in DCM) until the ester starting material is fully consumed.
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise, and extremely cautious addition of:
Water (X mL)
15% aqueous NaOH (X mL)
Water (3X mL)
Where X = grams of LiAlH₄ used. A white, granular precipitate of aluminum salts should form.
Filtration and Concentration: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude Boc-protected alcohol.
Stage 3: Boc-Deprotection and Dihydrochloride Salt Formation
Principle: The final step involves the removal of the acid-labile Boc protecting group using a strong acid.[4] By using hydrochloric acid, the deprotection and the formation of the dihydrochloride salt occur in a single, efficient step. The resulting salt is typically a crystalline solid that can be purified by recrystallization.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude alcohol from Stage 2 in anhydrous methanol (50 mL).
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4.0 M solution of HCl in dioxane (3.0 eq).
Causality Note: Using excess acid ensures complete cleavage of the Boc group and protonation of both basic nitrogen atoms (the C4-amine and the N1-methylamine) to form the dihydrochloride salt.
Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The product will often precipitate out of the solution as a white solid. The progress can be monitored by the disappearance of the Boc-protected intermediate via TLC.
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.
Purification: Triturate the resulting solid with cold, anhydrous diethyl ether (Et₂O) to remove non-polar impurities. Collect the solid by vacuum filtration, wash with a small amount of cold Et₂O, and dry under high vacuum. The final product, (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride, should be obtained as a white to off-white crystalline solid.
Characterization
The identity, purity, and structure of the final compound should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, the presence of the methyl and methanol protons, and the absence of the Boc group's tert-butyl signal.
Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight of the free base.[6]
HPLC: To determine the purity of the final product.
Melting Point: To provide a physical constant for the synthesized compound.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
References
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. Available at: [Link]
Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
Google Patents. (n.d.). CN103664766A - The preparation method of 2-aminopyridine-4-methanol.
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Available at: [Link]
Royal Society of Chemistry. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Available at: [Link]
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]
Application Note: Selective Functionalization of 4-Aminopyrrolidine Nitrogen
This Application Note is designed for researchers requiring high-fidelity selective functionalization of the pyrrolidine nitrogen (N1) in 3-aminopyrrolidine (often referred to as 4-aminopyrrolidine due to symmetry). Part...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers requiring high-fidelity selective functionalization of the pyrrolidine nitrogen (N1) in 3-aminopyrrolidine (often referred to as 4-aminopyrrolidine due to symmetry).
Part 1: Core Directive & Scientific Grounding
Structural Clarification & Nomenclature
While the user query specifies "4-aminopyrrolidine," this molecule is symmetric. The IUPAC standard numbering assigns the nitrogen atom of the ring as position 1. Consequently, the amino substituent is at position 3.[1][2]
Standard Name: 3-Aminopyrrolidine (CAS: 79286-79-6).
Note: "4-aminopyrrolidine" is chemically identical to the 3-isomer unless the molecule is substituted at position 2 (e.g., 4-aminopyrrolidine-2-carboxylic acid). This guide assumes the mono-substituted scaffold.
The Reactivity Challenge: N1 (Ring) vs. N3 (Exocyclic)
Selective functionalization relies on distinguishing two nucleophilic nitrogen centers with subtle electronic and steric differences.
Pyrrolidine Nitrogen (N1 - Secondary):
Basicity: More basic (
) due to ring strain and inductive stabilization.
Nucleophilicity: Highly nucleophilic but sterically more hindered than the primary amine.
Reactivity: Prone to protonation first; reacts rapidly with unhindered electrophiles.
Exocyclic Amine (N3 - Primary):
Basicity: Slightly less basic (
).
Nucleophilicity: High, with lower steric hindrance.[1]
Reactivity: Often competes kinetically with N1 for acylating agents (e.g., acid chlorides, anhydrides).[1]
The Causality of Selectivity:
Direct alkylation or acylation of unprotected 3-aminopyrrolidine typically yields a mixture of N1-substituted, N3-substituted, and N1,N3-disubstituted products.[1] To achieve high-fidelity selective functionalization of the N1 nitrogen , the most robust "self-validating" protocol involves Orthogonal Protection of the N3 (primary) amine .
Part 2: Strategic Protocols
Strategy A: The "Buy-and-Build" Route (Recommended)
For high-throughput medicinal chemistry, avoid the protection steps by utilizing commercially available "monoprotected" scaffolds where the N3-amine is already masked.
Target: Selective reaction at N1.
Starting Material:(R)- or (S)-3-(Boc-amino)pyrrolidine (N3-Boc protected).
Mechanism: The bulky Boc group on the exocyclic amine renders it non-nucleophilic. The N1 ring nitrogen remains free and highly reactive.
Strategy B: The "Benzyl-Swap" Protocol (Synthesis from Scratch)
If the specific stereoisomer or derivative is unavailable, you must synthesize the N3-protected scaffold. Direct mono-Boc protection of 3-aminopyrrolidine often yields the N1-Boc product (undesired). The following protocol ensures N3-selectivity.
Protocol Logic:
Start with N1-Benzyl-3-aminopyrrolidine. (N1 is masked).
National Center for Biotechnology Information. PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine.Link
Al-Sehemi, A. G., et al. Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones.[1] Indian Journal of Chemistry, Vol 53B, 1115-1121 (2014).[1] Link
Gálvez, A. O., et al. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions.[1] J. Am. Chem. Soc., 139, 1826-1829 (2017).[1] Link
Procedure for Boc-protection of (4-Amino-1-methylpyrrolidin-2-yl)methanol
This is a comprehensive technical guide and protocol for the selective -Boc protection of (4-Amino-1-methylpyrrolidin-2-yl)methanol. Technical Application Note: Selective -Boc Protection of (4-Amino-1-methylpyrrolidin-2-...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide and protocol for the selective
-Boc protection of (4-Amino-1-methylpyrrolidin-2-yl)methanol.
Technical Application Note: Selective
-Boc Protection of (4-Amino-1-methylpyrrolidin-2-yl)methanol
Abstract & Scope
This protocol details the chemoselective protection of the primary amine in (4-Amino-1-methylpyrrolidin-2-yl)methanol using di-tert-butyl dicarbonate (
).[1] The substrate presents a unique challenge due to its trifunctional nature: a primary amine (C4), a tertiary amine (-methyl), and a primary alcohol (C2-hydroxymethyl).[1] This guide utilizes the significant nucleophilicity difference between the primary amine and the alcohol to achieve >95% regioselectivity without the use of protecting groups for the alcohol. A specialized "Acid-Base Swing" workup strategy is introduced to purify the product from excess reagents without column chromatography.[1]
Chemical Context & Mechanistic Strategy
Substrate Analysis
The starting material, (4-Amino-1-methylpyrrolidin-2-yl)methanol, contains three reactive centers:
C4-Primary Amine (
): Highly nucleophilic, unhindered.[1] Target for protection.
N1-Tertiary Amine (
-Me): Basic but non-nucleophilic towards under standard conditions (sterically hindered and lacks a proton for elimination).[1]
C2-Primary Alcohol (
): Nucleophilic but significantly less so than the amine.[1] Reaction with to form carbonates usually requires DMAP catalysis or strong deprotonation (NaH).[1]
Reaction Design
The reaction exploits kinetic chemoselectivity . By maintaining mild basic conditions (using Triethylamine or DIPEA) and avoiding hyper-nucleophilic catalysts like DMAP, the reaction rate of the amine with
is orders of magnitude faster than that of the alcohol.
Key Mechanistic Pathway:
The amine attacks the carbonyl of
to form a tetrahedral intermediate.[2] Breakdown of this intermediate releases and tert-butanol, yielding the carbamate. The tertiary amine in the ring remains free, preserving the molecule's basicity—a property we will leverage during workup.
Figure 1: Reaction pathway highlighting the kinetic selection of N-Boc over O-Boc formation.
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of (4-Amino-1-methylpyrrolidin-2-yl)methanol in Dichloromethane (DCM) to a concentration of approximately 0.2 M (e.g., 144 mg in 5 mL).
Base Addition: Add 1.2 equiv of Triethylamine (TEA).
Note: While the substrate contains a tertiary amine, adding external base ensures the reaction remains efficient and prevents the formation of ammonium salts that could slow kinetics.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Rationale: Lower temperature maximizes selectivity, suppressing any potential background reaction with the alcohol.
Phase 2: Boc Addition
Addition: Dissolve 1.1 equiv of
in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.
Reaction: Allow the mixture to warm to room temperature (20-25 °C) naturally. Stir for 2 to 4 hours .
Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%
).
Stain: Ninhydrin (Starting material stains red/purple; Product is Ninhydrin negative/faint).[1]
Visualization: Iodine or PMA stain for the Boc group.
Phase 3: The "Acid-Base Swing" Workup (Self-Validating)
This step utilizes the basicity of the
-methyl pyrrolidine ring to purify the product without chromatography.[1]
Quench: Dilute the reaction mixture with an equal volume of DCM.
Acidic Extraction (Purification Step A):
Wash the organic phase with 0.5 M Citric Acid (aq) (
Ensure pH > 10 during basification. The product is polar; use "salting out" (add NaCl) during the final DCM extraction or use Chloroform/Isopropanol (3:[1]1) for better extraction efficiency.[1]
O-Boc Formation
Reaction temperature too high or reaction time too long.[1]
Keep reaction at 0 °C for longer. Ensure no DMAP is present in the glassware/lines.
Starting Material Remains
hydrolysis.
degrades over time.[1] Use fresh reagent or add an extra 0.2 equiv.
References
Chemoselective Protection Mechanism
Vilaivan, T. (2006).[6] "Alcoholic Solvents Speed up Boc Protection of Primary Amines."[6] Tetrahedron Letters, 47(38), 6739-6742.[1]
Boc Chemistry & Properties
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[7] (Standard reference for Boc stability and selectivity).
Workup Strategies for Amino-Pyrrolidines
BenchChem Application Note. "Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine." (Provides context on the solubility and handling of similar pyrrolidine scaffolds).
Substrate Data
PubChem Compound Summary for CID 59971151: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol (Structural Analog Data).[1] [1]
Reductive alkylation conditions for pyrrolidine methanol synthesis
Application Note: Optimized Conditions for the N-Reductive Alkylation of Pyrrolidine Methanol (Prolinol) Executive Summary Pyrrolidine methanol (Prolinol) is a privileged chiral building block in drug discovery, serving...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Conditions for the N-Reductive Alkylation of Pyrrolidine Methanol (Prolinol)
Executive Summary
Pyrrolidine methanol (Prolinol) is a privileged chiral building block in drug discovery, serving as a precursor for organocatalysts, glycosidase inhibitors, and GPCR ligands. Its derivatization via reductive alkylation (reductive amination) is a critical transformation. However, the presence of the vicinal hydroxyl group introduces a unique mechanistic complexity: the formation of stable oxazolidine intermediates rather than simple imines.
This guide details the optimized protocols for the
-alkylation of pyrrolidine methanol. Unlike generic reductive amination guides, this document addresses the specific kinetic traps caused by the amino-alcohol motif and provides self-validating workflows to ensure high yield and enantiopurity retention.
Mechanistic Insight: The Oxazolidine Trap
Standard reductive amination proceeds via an imine/iminium intermediate. However, when reacting pyrrolidine methanol (1 ) with an aldehyde (2 ), the adjacent hydroxyl group intramolecularly attacks the iminium ion (3 ), forming a 5-membered 1,3-oxazolidine ring (4 ).
This oxazolidine is often more stable than the open iminium form. Successful reduction requires conditions that shift the equilibrium back to the reactive iminium species (3 ) or directly reduce the oxazolidine C-O bond.
Figure 1: Reaction Pathway and "Oxazolidine Trap"
Caption: The equilibrium between the reactive iminium species and the stable oxazolidine trap. Acid catalysis is often required to revert the oxazolidine to the reducible iminium form.
Critical Parameter Analysis
To navigate the mechanism above, the choice of reagents is non-trivial.
Parameter
Recommendation
Scientific Rationale
Reductant
STAB (Sodium Triacetoxyborohydride)
Why: STAB is mild and does not reduce aldehydes/ketones significantly at neutral pH. Crucially, it is acidic enough to assist in opening the oxazolidine ring without requiring strong external acids that might cause racemization.
Solvent
DCE (1,2-Dichloroethane) or THF
Why: DCE promotes the formation of the iminium species. Protic solvents (MeOH) can stabilize the oxazolidine or hemiaminal, potentially slowing the reaction with STAB.
Stoichiometry
1.0 equiv Amine : 1.1–1.2 equiv Carbonyl
Why: A slight excess of carbonyl drives the equilibrium. Excess amine is difficult to separate from the polar product.
pH Control
Acetic Acid (AcOH)
Why: If the reaction stalls (due to stable oxazolidine), adding 1–2 equivalents of AcOH catalyzes the ring opening, exposing the iminium bond to the hydride donor.
Protocol A: The "Gold Standard" (STAB Method)
Application: Best for complex aldehydes, valuable substrates, and high-throughput medicinal chemistry.
Scale: 100 mg to 50 g.
In a dry flask under Nitrogen/Argon, dissolve Pyrrolidine Methanol (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv) in DCE (0.2 M concentration).
Critical Step: Stir for 30–60 minutes at Room Temperature (RT).
Observation: This allows the equilibrium between hemiaminal/iminium/oxazolidine to establish.
Reduction:
Add STAB (1.4 equiv) in one portion.
Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0 equiv) at this stage to catalyze iminium formation.
Stir at RT for 2–16 hours.
In-Process Control (Self-Validation):
TLC/LCMS Check: Monitor the consumption of the secondary amine (Prolinol).
Troubleshooting: If the starting amine persists but the aldehyde is gone (reduced to alcohol), the iminium formation was too slow. Repeat with slow addition of the reductant or pre-forming the imine with molecular sieves.
Workup (Polarity Management):
Quench by adding sat. NaHCO₃ (aq) until bubbling ceases. Stir for 15 minutes to quench borate complexes.
Extract with DCM (3x).
Expert Tip: Prolinol derivatives are polar. If the product does not extract into DCM, salt the aqueous layer with NaCl or use CHCl₃/Isopropanol (3:1) as the extraction solvent.[2]
Purification:
Dry organics over Na₂SO₄, filter, and concentrate.
Flash chromatography (DCM/MeOH/NH₄OH gradient) is usually required to remove excess aldehyde-derived alcohol.
Application: Industrial scale, simple benzaldehydes, or when boron waste is prohibited.
Constraint: Avoid if substrates contain nitro, benzyl ether, or alkene groups sensitive to hydrogenation.
Dissolve Pyrrolidine Methanol and Aldehyde in Methanol.
Note: Methanol is preferred here over DCE as it solubilizes the polar substrates and facilitates H₂ transfer.
Catalyst Addition:
Safety: Under an inert atmosphere (Nitrogen), carefully add Pd/C. (Pd/C can ignite methanol vapors in air).
Hydrogenation:
Purge the vessel with H₂ gas (3 cycles).
Stir vigorously under H₂ atmosphere (1 atm is usually sufficient for aldehydes; 3–5 atm for ketones) for 12–24 hours.
Validation & Workup:
Filter through a pad of Celite to remove the catalyst.
Concentrate the filtrate.
Advantage:[4][5][6][7] Often yields pure product without chromatography if stoichiometry was 1:1.
Troubleshooting & Optimization Logic
Use this decision tree to select the correct modification when standard protocols fail.
Figure 2: Optimization Decision Tree
Caption: Diagnostic workflow for addressing common failure modes in reductive alkylation.
Common Issues Table:
Issue
Diagnosis
Solution
Low Yield (Polarity)
Product lost in aqueous layer during workup.
Use "Salting out" extraction (sat. NaCl) or continuous extraction.
Racemization
Loss of optical activity in product.
Avoid high temperatures (>60°C) and strong Lewis acids. STAB/DCE at RT is safe for stereocenters.
Over-alkylation
Not possible with Prolinol (Secondary amine).
N/A (Quaternary ammonium formation is rare under these conditions).
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. Link
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][8][10] Organic Reactions, 59, 1-714. Link
Application Notes & Protocols: A Scalable, Stereoselective Synthesis of Enantiopure (4-Amino-1-methylpyrrolidin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to a scalable and stereoselective synthesis of enantiopure (4-Amino-1-methylpyrrolidin-2-yl)methanol, a valuabl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a scalable and stereoselective synthesis of enantiopure (4-Amino-1-methylpyrrolidin-2-yl)methanol, a valuable chiral building block in medicinal chemistry. The protocol is designed to be robust and reproducible, starting from the readily available and inexpensive chiral precursor, (S)-pyroglutamic acid.
I. Introduction and Significance
(4-Amino-1-methylpyrrolidin-2-yl)methanol and its stereoisomers are key structural motifs in a variety of pharmacologically active compounds. The pyrrolidine scaffold provides a conformationally restricted framework that can enhance binding affinity and selectivity to biological targets.[1] The presence of multiple stereocenters necessitates precise control over the synthetic route to ensure the production of a single, desired enantiomer, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.
This guide details a synthetic strategy that leverages the inherent chirality of (S)-pyroglutamic acid to establish the stereochemistry of the final product. The described multi-step synthesis is designed for scalability, making it suitable for the production of gram to kilogram quantities of the target compound.
II. Overall Synthetic Strategy
The synthesis of enantiopure (4-Amino-1-methylpyrrolidin-2-yl)methanol from (S)-pyroglutamic acid can be accomplished through a five-stage process. This strategy ensures the retention of the initial stereochemistry at C2 and the controlled introduction of the amino group at C4 with the desired stereoconfiguration.
Caption: Overall workflow for the synthesis.
III. Detailed Synthetic Protocol
This protocol outlines the synthesis of (2S,4S)-(4-Amino-1-methylpyrrolidin-2-yl)methanol.
A. Stage 1: Preparation of Methyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate
Causality: The initial step involves the protection of both the carboxylic acid and the lactam nitrogen. Esterification of the acid prevents its reduction in later steps. Protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and activates the C4 position for subsequent enolate formation.[1]
Experimental Protocol:
Suspend (S)-pyroglutamic acid (1.0 eq) in methanol (5 mL per 1 g).
Cool the mixture to 0 °C.
Add thionyl chloride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in dichloromethane (DCM) and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Stir the mixture at room temperature for 4 hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
B. Stage 2: Stereoselective α-Hydroxylation to yield Methyl (2S,4S)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Causality: This is the key stereochemistry-defining step for the C4 position. A lithium enolate is generated and then oxidized. The bulky N-Boc group directs the incoming oxidant to the face opposite the C2 carboxylate, resulting in the formation of the trans (2S, 4S) isomer with high diastereoselectivity.[1]
Experimental Protocol:
Dissolve the protected pyroglutamate from Stage 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL per 1 g) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
Add lithium diisopropylamide (LDA, 1.1 eq, 2M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature at -78 °C.
Stir the mixture for 1 hour at -78 °C.
Add a solution of MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide), 1.5 eq) in THF dropwise.
Stir for an additional 2 hours at -78 °C.
Quench the reaction with saturated aqueous ammonium chloride solution.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).
C. Stage 3: Conversion to (2S,4S)-1-Boc-4-azido-5-oxopyrrolidine-2-carboxylate and Reduction
Causality: The hydroxyl group is a poor leaving group and is first converted to a mesylate. Subsequent displacement with sodium azide occurs with inversion of configuration (SN2 reaction), yielding the azide. The azide is then reduced to the primary amine.
Experimental Protocol:
Dissolve the alcohol from Stage 2 (1.0 eq) in anhydrous DCM (10 mL per 1 g) and cool to 0 °C.
Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
Stir at 0 °C for 1 hour.
Wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate.
Dissolve the crude mesylate in dimethylformamide (DMF, 10 mL per 1 g) and add sodium azide (3.0 eq).
Heat the mixture to 80 °C and stir for 6 hours.
Cool to room temperature, add water, and extract with ethyl acetate.
Wash the organic layers with brine, dry, and concentrate.
Dissolve the crude azide in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amine.
D. Stage 4: Reduction of Ester and Lactam, and N-Methylation
Causality: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce both the ester and the lactam functionalities. This is followed by N-methylation of the pyrrolidine nitrogen via reductive amination, which is a mild and efficient method.
Experimental Protocol:
Carefully add the amino ester from Stage 3 (1.0 eq) to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C.
Allow the reaction to warm to room temperature and then reflux for 8 hours.
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).
Filter the resulting solid and wash with THF.
Concentrate the filtrate to obtain the crude amino alcohol.
Dissolve the crude product in methanol, add aqueous formaldehyde (37%, 1.5 eq) and sodium triacetoxyborohydride (1.5 eq).
Stir at room temperature for 4 hours.
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
Dry the organic layer and concentrate to yield the N-methylated product.
E. Stage 5: Deprotection and Isolation
Causality: The final step is the removal of the Boc protecting group from the C4-amino group under acidic conditions to yield the final product as a salt, which can be neutralized if required.
Experimental Protocol:
Dissolve the product from Stage 4 in a solution of HCl in dioxane (4M) or trifluoroacetic acid (TFA) in DCM.
Stir at room temperature for 2 hours.
Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of the final product.
The product can be further purified by recrystallization or by conversion to the free base followed by distillation or chromatography.
IV. Reaction Pathway and Key Intermediates
Caption: Key intermediates in the synthetic pathway.
VI. Analytical Methods for Enantiomeric Purity Determination
The enantiomeric purity of the final product is crucial and can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Derivatization: As the target molecule lacks a strong chromophore for UV detection, derivatization with a suitable agent such as 3,5-dinitrobenzoyl chloride is recommended. This introduces a UV-active group, allowing for sensitive detection.
Chiral HPLC Protocol (General):
Derivatization: React the final product with 3,5-dinitrobenzoyl chloride in the presence of a non-chiral base (e.g., triethylamine) in an aprotic solvent.
Column: Use a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak or Chiralcel column.
Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, with a small amount of an amine modifier like diethylamine to improve peak shape.
Detection: UV detection at a wavelength appropriate for the dinitrobenzoyl group (e.g., 254 nm).
Quantification: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.
VII. Safety Considerations
Thionyl chloride and methanesulfonyl chloride are corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Lithium diisopropylamide (LDA) and lithium aluminum hydride (LiAlH₄) are pyrophoric and react violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
Sodium azide is highly toxic and can form explosive metal azides. Handle with care and follow proper disposal procedures.
Hydrogen gas is flammable. Ensure proper ventilation and avoid ignition sources during hydrogenation.
VIII. References
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
ResearchGate. (2025, October). Synthesis of (S)-pyrrolidin-2-ylmethanol. Retrieved from [Link]
Macmillan Group. (2012, July 5). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Retrieved from [Link]
Application of aminopyrrolidines in peptide mimetic synthesis
Executive Summary Aminopyrrolidines, particularly 4-aminopyrrolidine-2-carboxylic acid (Amp) and 3-aminopyrrolidine (3-AP) , represent a high-value class of proline mimetics. Unlike standard proline, which acts solely as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Aminopyrrolidines, particularly 4-aminopyrrolidine-2-carboxylic acid (Amp) and 3-aminopyrrolidine (3-AP) , represent a high-value class of proline mimetics. Unlike standard proline, which acts solely as a conformational lock, aminopyrrolidines offer a dual-modality scaffold : they enforce rigid backbone turns (typically
-turns or polyproline helices) while providing an orthogonal amino handle for side-chain functionalization.
This guide details the strategic incorporation of these scaffolds into peptides using Solid-Phase Peptide Synthesis (SPPS). It focuses on overcoming the steric hindrance associated with secondary amine coupling and provides a validated protocol for orthogonal Alloc (allyloxycarbonyl) deprotection to enable site-specific library generation.
Part 1: Strategic Scaffold Selection
The choice of aminopyrrolidine isomer dictates the secondary structure of the resulting peptidomimetic.
Structural Impact of Isomers
The pyrrolidine ring restricts the
dihedral angle to approximately -65°, forcing the peptide backbone into a kink. The relative stereochemistry of the 4-amino substituent determines the type of turn induced.
Scaffold
Stereochemistry
Primary Structural Effect
Application
(2S, 4S)-Amp
cis-4-Amino-L-Pro
Stabilizes Type VI-turns (cis-amide bond preference). Promotes hairpin nucleation.
-hairpin mimetics, macrocyclization handles.
(2S, 4R)-Amp
trans-4-Amino-L-Pro
Mimics the polyproline II (PPII) helix. Extended conformation.
The incorporation of aminopyrrolidines presents two specific chemical challenges:
Steric Hindrance: Coupling the next amino acid to the secondary amine of the pyrrolidine ring is difficult.
Orthogonality: The 4-amino group must be protected with a group (Alloc) that survives Fmoc removal (base) and side-chain protection (acid) until specifically targeted.
Protocol A: SPPS Incorporation of Fmoc-Amp(Alloc)-OH
Reagents Required:
Resin: Rink Amide (for amides) or 2-Chlorotrityl Chloride (for acids/cyclization).[1]
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: Do not use HBTU/HOBt for the secondary amine coupling step.
This protocol allows you to selectively unveil the 4-amino group on-resin while the N-terminus is still Fmoc-protected, enabling the growth of a side-chain branch or the attachment of a fluorophore/drug.
Mechanism: Palladium(0)-catalyzed allyl transfer to a scavenger (Phenylsilane).
Reagents:
Catalyst: Pd(PPh
) (Tetrakis(triphenylphosphine)palladium(0)). Must be fresh and yellow, not black.
Pd Scavenging Wash: Wash with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (2 x 10 min). This chelates residual Pd, preventing it from poisoning future sequences.
Add Acyl Chloride or Carboxylic Acid (activated with DIC/Oxyma) to functionalize.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the complete workflow for creating a branched peptidomimetic using the Amp scaffold.
Part 4: Troubleshooting & Optimization
Issue
Diagnosis
Solution
Incomplete Coupling to Amp
Chloranil test remains blue/green after 2 hours.
1. Switch to PyAOP or PyBrOP (phosphonium salts are superior for secondary amines). 2. Increase temperature to 50°C (microwave). 3. Use Sym-collidine instead of DIPEA to reduce base-mediated racemization.
Black Resin after Alloc Deprotection
Palladium precipitation.
1. Ensure extensive DCM washes before adding Pd. 2. Use the Dithiocarbamate wash (Protocol B, Step 4) rigorously. 3. Do not let the Pd solution sit; prepare fresh.
Racemization of Amp
Loss of stereochemical definition (e.g., cis converting to trans).
Avoid strong bases for prolonged periods. Use Oxyma Pure instead of HOBt as an additive, as it suppresses racemization more effectively.
References
Vance, N., et al. Alloc Protecting Group Removal Protocol. (2022).[9] University of California, Irvine. Available at: [Link]
D'Souza, C., et al. Mimicry by asx- and ST-turns of the four main types of beta-turn in proteins.[10][11] (2026).[11] ResearchGate. Available at: [Link]
Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). ACS Publications. Available at: [Link]
Chaume, G., et al. 3-Substituted Prolines: From Synthesis to Structural Applications. (2013).[7] PMC - NIH. Available at: [Link]
Application Note: Coupling Strategies for (4-Amino-1-methylpyrrolidin-2-yl)methanol
This detailed Application Note and Protocol guide focuses on the reaction conditions for coupling (4-Amino-1-methylpyrrolidin-2-yl)methanol . This chiral building block is critical in medicinal chemistry for introducing...
Author: BenchChem Technical Support Team. Date: March 2026
This detailed Application Note and Protocol guide focuses on the reaction conditions for coupling (4-Amino-1-methylpyrrolidin-2-yl)methanol . This chiral building block is critical in medicinal chemistry for introducing solubility-enhancing motifs and defined stereochemistry into drug scaffolds (e.g., kinase inhibitors, GPCR ligands).
Executive Summary & Chemoselectivity Analysis
This building block presents a classic chemoselectivity challenge: a primary amine at C4 versus a primary alcohol at C2.
Reactivity Hierarchy:
.
Strategic Implication: In most electrophilic coupling scenarios (acylation, SNAr, reductive amination), the C4-amine will react exclusively without requiring protection of the C2-alcohol, provided the reaction conditions remain below the threshold for esterification or etherification.
Stereochemical Integrity: The molecule typically contains two chiral centers (e.g., 2S, 4R). Basic conditions generally preserve these centers, but strong Lewis acids or high temperatures (>100°C) could risk epimerization, particularly at C2 if oxidized to an aldehyde intermediate.
Decision Matrix for Coupling
The following decision tree outlines the optimal pathway based on the electrophile type.
Figure 1: Strategic decision tree for selecting reaction conditions based on the electrophilic partner.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU-Mediated)
Objective: Selective acylation of the C4-amine with a carboxylic acid.
Rationale: HATU is chosen over EDC/HOBt for its faster kinetics, which minimizes the window for competitive alcohol acylation. DIPEA serves as the base to deprotonate the ammonium species.
Activation: In a dried round-bottom flask under N2, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester (O-At ester).
Amine Addition: Add (4-Amino-1-methylpyrrolidin-2-yl)methanol (1.1 equiv), preferably as a solution in minimal DMF.
Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS (Target mass = Acid MW + 130.19 - 18.02).
Workup (Aqueous): Dilute with EtOAc. Wash sequentially with sat. NaHCO3 (2x), water (1x), and brine (1x). Note: The product is polar; if it does not extract well into EtOAc, use DCM:iPrOH (3:1) or perform a direct purification.[1]
Objective: Coupling to an electron-deficient heteroaryl halide (e.g., 4-chloropyrimidine, 2-fluoronitrobenzene).
Rationale: The primary amine is a potent nucleophile. The reaction requires a base to neutralize the generated acid (HX).
Preparation: Dissolve the Heteroaryl Halide (1.0 equiv) in DMSO (0.2 M).
Addition: Add DIPEA (3.0 equiv) followed by the amine (1.2 equiv).
Reaction:
Highly Activated (e.g., nitro-fluorobenzenes): Stir at RT for 2–6 hours.
Moderately Activated (e.g., chloropyrimidines): Heat to 80–100°C for 4–12 hours.
Monitoring: Monitor by LC-MS. Look for the disappearance of the halide peak.
Workup: Pour reaction mixture into water/ice. If a solid precipitates, filter and wash with water. If no solid forms, extract with DCM/iPrOH (3:1).
Purification: Reverse-phase Preparative HPLC is often required due to the polarity of the pyrrolidine scaffold.
Troubleshooting: If the reaction is sluggish, switching the solvent to n-Butanol and heating to 110°C in a sealed tube often drives conversion via solvent-assisted proton transfer.
Protocol C: Reductive Amination
Objective: Alkylation of the C4-amine with an aldehyde or ketone.
Rationale: Sodium triacetoxyborohydride (STAB) is mild and selective for imines over aldehydes, preventing reduction of the aldehyde before amine attack.
Imine Formation: Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in DCE (0.1 M). If the reaction is slow, add catalytic Acetic Acid. Stir for 30–60 mins at RT.
Reduction: Add NaBH(OAc)3 (1.5 equiv) as a solid.
Reaction: Stir at RT overnight (12–16 h).
Quench: Quench with sat. NaHCO3 solution. Stir vigorously for 15 mins.
Extraction: Extract with DCM (3x). Dry organics over Na2SO4.
Analytical Data & Troubleshooting
Solubility Profile
Solvent
Solubility
Application
Water
High
Aqueous workup (product stays in aqueous if pH < 9)
Methanol
High
HPLC, Transfer solvent
DCM
Moderate
Extraction (often requires 10% MeOH)
DMF/DMSO
High
Reaction medium
Hexanes
Negligible
Antisolvent for precipitation
Common Issues & Solutions
Low Yield in Extraction: The product contains a tertiary amine (pyrrolidine ring) and a secondary amide/amine after coupling. It is amphoteric.
Fix: Ensure the aqueous layer pH is adjusted to ~10–11 using Na2CO3 before extraction to ensure the amine is neutral. Use "Salting out" (saturating aqueous layer with NaCl).
O-Acylation (Ester byproduct): Observed as a mass +42 (acetyl) or +Acid Mass in amide coupling.
Fix: This occurs if the amine is protonated (salt form) and the alcohol reacts, or if excess reagent is used. Ensure 1.0 equiv of amine is free base (use extra DIPEA). Lower reaction temperature to 0°C during HATU addition.
Epimerization: Loss of stereochemistry.
Fix: Avoid strong bases (NaH, LDA) or high heat (>120°C). The C2 stereocenter is alpha to the nitrogen and can invert via an iminium ion mechanism under oxidative stress or extreme pH.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177. Link
Rohde, J. J., et al. (2006). Discovery and metabolic stabilization of potent and selective 2-amino-N-(indol-5-yl)acetamide inhibitors of the phenotypic transition of vascular smooth muscle cells. Journal of Medicinal Chemistry, 49(9), 2701-2709. (Example of diamine scaffold usage). Link
Technical Support Center: Troubleshooting the Synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working to optimize the yield and purity of (4-Amino-1-methylpyrrolidin-2-yl)methanol , a highly polar chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working to optimize the yield and purity of (4-Amino-1-methylpyrrolidin-2-yl)methanol , a highly polar chiral diamine amino alcohol frequently utilized as a building block in drug discovery (e.g., in the development of FABP inhibitors)[1].
Synthesizing this molecule presents unique challenges, primarily due to its extreme water solubility, the risk of epimerization at the C2 position, and the kinetic barriers of global reduction steps[2]. This guide provides field-proven mechanistic insights, self-validating protocols, and targeted troubleshooting to maximize your isolated yield.
Mechanistic Pathway & Workflow
The most efficient, high-yielding route to this molecule avoids stepwise deprotection and alkylation. Instead, it utilizes a Global Reduction Strategy . By starting with a fully functionalized intermediate—such as 1-Boc-4-azidopyrrolidine-2-carboxylic acid methyl ester—a single treatment with excess Lithium Aluminum Hydride (LiAlH₄) simultaneously executes three transformations[3]:
Ester Reduction: Converts the methyl ester to the primary alcohol.
Azide Reduction: Reduces the azide to a primary amine[3].
Carbamate Reduction: Reduces the N-Boc protecting group directly to an N-methyl group via an intermediate aluminate and iminium ion[4].
Fig 1. Global reduction workflow for (4-Amino-1-methylpyrrolidin-2-yl)methanol synthesis.
Yield Optimization & Troubleshooting (FAQs)
Q: Why is my isolated yield so low (<30%) after the LiAlH₄ reduction step?
A: The target molecule is a diamine amino alcohol, making it exceptionally polar and highly water-soluble. If you are using a standard Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O), the product is likely becoming permanently trapped within the bulky, aqueous aluminum hydroxide gel matrix.
Solution: Switch to a non-aqueous quench. Using Glauber's salt (Na₂SO₄·10H₂O) slowly releases water of crystallization, reacting with the aluminum salts to form a granular, easily filterable solid without creating a bulk aqueous phase. Alternatively, use Strong Cation Exchange (SCX) chromatography to catch the amine directly from the reaction mixture.
Q: I am observing incomplete N-methylation (detecting N-H or N-formyl intermediates via LC-MS). How do I drive the reaction to completion?
A: The reduction of an N-Boc group to an N-methyl group requires significant thermal energy and excess hydride equivalents[4]. The mechanism requires the expulsion of tert-butoxide to form an iminium ion before the final hydride transfer. If the reaction is too cold or lacks sufficient LiAlH₄, the Boc group is simply cleaved, leaving the secondary amine (N-H).
Solution: Ensure you are using at least 4.0 to 5.0 equivalents of fresh LiAlH₄ and maintain a vigorous reflux in anhydrous THF (66°C) for a minimum of 16 hours.
Q: How do I prevent epimerization at the C2 position during the early esterification steps?
A: The C2 proton of pyrrolidine-2-carboxylates is highly acidic. Prolonged exposure to strong bases (like NaH or NaOH) during N-protection or esterification can cause deprotonation and subsequent epimerization, degrading the enantiomeric excess of your (2S,4R) or (2S,4S) isomers.
Solution: Use mild conditions for esterification (e.g., TMS-diazomethane or MeI with K₂CO₃ in DMF) and strictly monitor the optical purity of your intermediates using chiral HPLC or polarimetry.
Quantitative Data: Impact of Workup on Yield
The table below summarizes the causality between the chosen LiAlH₄ quench method and the final isolated yield of the highly polar target molecule.
Workup Method
Reagents Used
Mechanistic Action
Typical Yield (%)
Technical Notes
Fieser Method
H₂O, 15% NaOH, H₂O
Forms aluminum hydroxide gel
20 - 30%
Not Recommended. Product irreversibly partitions into the aqueous gel.
Rochelle Salt
Sat. aq. Potassium sodium tartrate
Chelates Al³⁺ to prevent emulsion
45 - 55%
Requires tedious continuous liquid-liquid extraction with 10% MeOH/DCM.
Glauber's Salt
Solid Na₂SO₄·10H₂O
Solid-state quench releasing H₂O slowly
65 - 75%
Recommended. Forms granular, filterable salts. Keeps product in organic phase.
Step-by-Step Experimental Protocol: Global Reduction
This protocol describes the self-validating methodology for the single-step conversion of 1-Boc-4-azidopyrrolidine-2-carboxylic acid methyl ester to the target molecule.
LiAlH₄ (2.0 M solution in THF) (5.0 eq, 50 mmol, 25 mL)
Anhydrous THF (50 mL)
Na₂SO₄·10H₂O (Glauber's salt)
Flame-dried 250 mL round-bottom flask with a reflux condenser.
Step-by-Step Methodology:
Setup & Validation: Dissolve the starting material in 50 mL of anhydrous THF under an argon atmosphere.
Self-Validation: Ensure solvent moisture is <50 ppm via Karl Fischer titration to prevent violent, premature quenching of the LiAlH₄.
Addition: Cool the solution to 0°C using an ice bath. Add the LiAlH₄ solution dropwise over 30 minutes.
Self-Validation: You should observe steady H₂ gas evolution (from the reduction of the azide and trace moisture). If no gas evolves, the LiAlH₄ titer may be degraded.
Reflux: Remove the ice bath and heat the reaction to a vigorous reflux (66°C) for 16 hours.
Self-Validation: Monitor reaction progress via LC-MS. The intermediate N-H species must completely convert to the N-methyl species (
).
Quench (Glauber's Salt Method): Cool the reaction to 0°C. Dilute with 50 mL of THF. Slowly add solid Na₂SO₄·10H₂O portionwise.
Self-Validation: Continue addition until hydrogen bubbling completely ceases and a heavy, free-flowing granular white solid forms. The mixture should not look like a gummy emulsion.
Isolation: Stir the suspension vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite. Wash the filter cake extensively with warm 10% Methanol in Dichloromethane (3 × 50 mL) to extract any product adhering to the salts.
Concentration: Concentrate the combined filtrates under reduced pressure to afford (4-Amino-1-methylpyrrolidin-2-yl)methanol as a viscous, pale-yellow oil.
References
ProQuest. Computer-Aided Design, Chemical Synthesis and Biological Evaluation of Anti-nociceptive, Anti-cancer, and Anti-fungal Agents. Application of pyrrolidinyl methanols in FABP inhibitor drug discovery. Available at: [Link]
PubMed Central (PMC). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Mechanistic documentation of the reduction of N-Boc groups to N-methyl. Available at:[Link]
Technical Support Center: Pyrrolidine Methanol (Prolinol) Derivatization
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of enantiomeric purity during the derivatization of (S)- or (R)-p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the loss of enantiomeric purity during the derivatization of (S)- or (R)-pyrrolidine-2-methanol (prolinol). Prolinol is a highly privileged chiral building block, but the C2 alpha-chiral center is notoriously susceptible to epimerization under standard synthetic conditions.
This guide is designed to move beyond basic protocols by explaining the causality behind these failures and providing self-validating workflows to ensure absolute stereochemical fidelity during your drug development and asymmetric synthesis campaigns.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my chiral prolinol completely racemize during standard N-acylation?
The Causality: Racemization at the C2 position of pyrrolidine rings is primarily driven by base-catalyzed alpha-deprotonation. When the secondary amine of prolinol is acylated, the adjacent C2 proton becomes significantly more acidic due to the electron-withdrawing nature of the newly formed amide bond. If you use harsh activating agents (like oxalyl chloride) combined with strong, unhindered bases (like Triethylamine, Et₃N), the base abstracts the C2 proton. This forms a planar enolate-like intermediate (sp² hybridized). Subsequent reprotonation occurs non-selectively from either face of the ring, yielding a racemic mixture[1][2].
Base-catalyzed racemization pathway at the C2 position of N-acyl pyrrolidine.
Q2: Which coupling reagents should I use to prevent this epimerization?
The Solution: You must abandon acyl chlorides and transition to phosphonium/uronium-based coupling reagents or specialized anhydrides. For instance, replacing oxalyl chloride with HBTU and N,N-diisopropylethylamine (DIPEA) successfully prevents the generation of HCl and the subsequent need for strong bases, thereby preserving the C2 chirality of (S)-pyrrolidine methanol[2]. Furthermore, reagents like T3P (propylphosphonic anhydride) combined with pyridine offer exceptionally low epimerization rates[3], and DEPBT is renowned for its remarkable resistance to racemization in highly sensitive substrates[4].
Quantitative Comparison of Coupling Reagents for Prolinol:
Coupling System
Base Required
Racemization Risk
Typical Yield
Mechanistic Causality / Notes
Oxalyl Chloride
Et₃N (Strong)
High
60-80%
Generates HCl; requires strong base which promotes enolate formation[2].
Forms sterically hindered intermediate; byproducts are highly water-soluble[3].
DEPBT
DIPEA (Mild)
Extremely Low
75-85%
Organophosphorus reagent specifically engineered for extreme chiral retention[4].
Q3: How do I perform O-alkylation on the methanol group without destroying the chiral center?
The Causality: Direct O-alkylation of unprotected prolinol requires strong bases (e.g., NaH) to deprotonate the primary alcohol. Under these conditions, the secondary amine can undergo unwanted side reactions, and the highly basic environment will instantly racemize the substrate.
The Solution: You must decouple the reactivity. First, protect the nitrogen with a bulky, electron-withdrawing group (Boc or Cbz) under mild conditions. Once the nitrogen is masked, the C2 proton's acidity is altered, and the steric bulk of the protecting group shields the alpha-center during subsequent O-alkylation.
Part 2: Validated Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . This means analytical checkpoints are built directly into the methodology to confirm stereochemical integrity before you commit to the next synthetic step.
Decision tree for the racemization-free derivatization of prolinol.
Protocol A: Racemization-Free N-Acylation using T3P
Application: Best for coupling complex carboxylic acids to prolinol while maintaining >99% enantiomeric excess (ee).
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the carboxylic acid (10 mmol) in 20 mL of anhydrous EtOAc/DMF.
Amine Addition: Add (S)-prolinol (11 mmol) to the solution. Stir for 5 minutes to ensure homogeneity.
Base Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Add Pyridine (30 mmol) dropwise. Causality: Pyridine is a weak base (pKa ~5.2) that acts as an acid scavenger without being basic enough to abstract the C2 alpha-proton.
Activation: Add T3P solution (15 mmol) dropwise over 15 minutes via a syringe pump. Maintain the temperature at 0 °C during addition, then allow it to warm to room temperature.
In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction, quench in water/MeCN, and analyze via LC-MS. Self-Validation: Do not proceed to workup until the carboxylic acid peak is <2% of the total area.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), water, and brine.
Stereochemical Validation: Isolate the product and run a Chiral HPLC assay. Requirement: Co-inject with a deliberately synthesized racemic standard (made via oxalyl chloride/Et₃N) to definitively prove the retention of >99% ee.
Protocol B: Stepwise O-Alkylation via N-Boc Protection
Application: Etherification of the methanol group.
Step-by-Step Methodology:
N-Protection: React (S)-prolinol with Boc₂O (1.05 eq) in DCM at 0 °C. Use a catalytic amount of DMAP (0.05 eq) and Et₃N (1.1 eq). Note: Because the amine is not yet acylated, the C2 proton is not highly acidic, making Et₃N safe for this specific step.
Validation: Isolate the N-Boc-prolinol. Confirm the presence of the Boc rotamers via ¹H-NMR (broadening of the tert-butyl singlet and C2-proton multiplet).
O-Alkylation: Dissolve N-Boc-prolinol in anhydrous THF at 0 °C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise. Let warm to room temperature and stir for 12 hours.
Validation: Quench with NH₄Cl. Following isolation, perform Polarimetry (Optical Rotation) and compare the specific rotation
against literature values to confirm the chiral center remained intact.
Part 3: Authoritative References
The methodologies and mechanistic rationales provided in this guide are grounded in the following peer-reviewed literature and industry standards:
C8-Linked Pyrrolobenzodiazepine Monomers with Inverted Building Blocks Show Selective Activity against Multidrug Resistant Gram-Positive Bacteria
Source: ACS Infectious Diseases
URL:[Link][2]
Amide synthesis by acylation
Source: Organic Chemistry Portal
URL:[Link][3]
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals
Source: Organic Process Research & Development (ACS)
URL:[Link][1]
Technical Support Center: Purification & Handling of Hygroscopic (4-Amino-1-methylpyrrolidin-2-yl)methanol Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying highly polar, deliquescent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying highly polar, deliquescent amine salts.
The target molecule, (4-Amino-1-methylpyrrolidin-2-yl)methanol, contains a primary amine, a tertiary amine, and a primary alcohol. When protonated (e.g., as a dihydrochloride salt), its high charge density and extensive hydrogen-bonding capacity make it profoundly hygroscopic[1]. Instead of forming a crystalline solid, it frequently absorbs atmospheric moisture and undergoes liquid-liquid phase separation, presenting as a stubborn, sticky oil. This guide provides field-proven, self-validating protocols to overcome these thermodynamic hurdles.
Diagnostic Workflow for Salt Purification
The following decision matrix outlines the optimal purification pathway based on the hydration state of your crude mixture.
Decision matrix and workflow for the purification of hygroscopic pyrrolidinyl methanol salts.
Causality: Water solvates the ionic lattice of the dihydrochloride salt, preventing nucleation. By exploiting a minimum-boiling azeotrope (e.g., Toluene/Water), we can thermodynamically strip the hydration sphere. Once the water is removed, the lattice energy of the salt dominates, allowing crystallization upon the addition of a non-polar anti-solvent[2].
Step-by-Step Workflow:
Dissolution: Dissolve the crude, oily (4-Amino-1-methylpyrrolidin-2-yl)methanol salt in a minimum volume of anhydrous methanol.
Azeotropic Stripping: Add 10 volumes of anhydrous toluene to the flask. Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 40°C) until a thick residue forms.
Iterative Dehydration: Repeat the methanol/toluene addition and evaporation cycle two more times. Self-Validation: The residue should transition from a clear, sticky oil to an opaque, foamy semi-solid as water is depleted.
Anti-Solvent Precipitation: Suspend the semi-solid in a small amount of anhydrous acetonitrile. Under vigorous high-shear stirring, add anhydrous diethyl ether (Et₂O) dropwise. The high shear prevents the localized supersaturation that leads to oiling out.
Isolation: Filter the resulting fine white powder using a Schlenk frit under a positive pressure of dry nitrogen. Do not pull atmospheric air through the filter cake.
Final Drying: Transfer the solid immediately to a vacuum oven (ambient temperature, <1 mbar) for 12 hours.
Protocol B: Lyophilization of Highly Polar Amine Salts
Causality: When azeotropic drying fails due to extreme deliquescence, lyophilization bypasses the liquid phase entirely via sublimation. However, because this molecule is highly polar, its freeze-concentrated glass transition temperature (Tg') is exceptionally low. If the product temperature exceeds Tg' during primary drying, the structural matrix will collapse[3].
Step-by-Step Workflow:
Preparation: Dissolve the crude salt in HPLC-grade water to a maximum concentration of 5-10% (w/v). Higher concentrations depress the freezing point and Tg' further.
Flash Freezing: Shell-freeze the solution in a lyophilization flask using a liquid nitrogen/isopropanol bath. Self-Validation: A rapid freeze ensures a microcrystalline ice matrix, preventing solute phase separation.
Primary Drying: Apply high vacuum (<0.1 mbar). Maintain the shelf temperature well below -30°C to ensure the product temperature remains below its Tg'. This phase may take 48-72 hours.
Secondary Drying: Once all visible ice has sublimated, gradually ramp the shelf temperature to 20°C over 6 hours to desorb bound hydration water without melting the amorphous cake.
Recovery: Break the vacuum with dry Argon or Nitrogen gas. Immediately cap the flask and transfer it to a desiccator or glovebox[4].
Quantitative Data: Solvent Selection for Azeotropic Drying
Selecting the correct solvent is critical for stripping water from the amine salt without destroying the product.
Solvent
Boiling Point (°C)
Azeotrope BP with Water (°C)
Water Removed in Azeotrope (% w/w)
Suitability for Pyrrolidine Salts
Toluene
110.6
85.0
20.2%
Excellent: Highly non-polar; strips water efficiently and forces salt precipitation.
Acetonitrile
81.6
76.5
16.3%
Good: Offers better intermediate solubility to prevent premature oiling out.
Dichloromethane
39.6
38.1
1.5%
Moderate: Low water capacity; requires multiple cycles but operates at mild temperatures.
Ethanol
78.3
78.2
4.4%
Poor: High risk of permanently dissolving the final salt, making recovery difficult.
Troubleshooting FAQs
Q: My (4-Amino-1-methylpyrrolidin-2-yl)methanol dihydrochloride crashed out as a sticky gum instead of a powder. How do I fix this?A: This is a classic "oiling out" phenomenon (liquid-liquid phase separation). It occurs when residual water lowers the melting point of the solvated salt below ambient temperature.
Solution: Do not attempt to scratch the flask to induce crystallization; it will only smear. Redissolve the gum in anhydrous methanol, perform rigorous azeotropic drying with toluene[2], and ensure your anti-solvent (Et₂O) is added dropwise under high-shear stirring.
Q: The lyophilized cake collapsed and melted during the primary drying phase. What went wrong?A: Cake collapse happens when the product temperature exceeds the glass transition temperature (Tg') of the amorphous phase during sublimation[3]. Because your diamine-alcohol salt is highly polar, its Tg' is likely very low (often below -30°C).
Solution: Dilute the starting aqueous solution further (to ~5% w/v) to improve the ice-to-solute ratio, flash-freeze with liquid nitrogen, and lower the shelf temperature of your freeze-dryer during the primary drying phase.
Q: How should I weigh and handle the purified salt for downstream reactions?A: Lyophilized and anhydrous amine salts are extremely hygroscopic and will rapidly rehydrate from atmospheric humidity, turning back into an oil within minutes[4].
Solution: Handle the material exclusively in an inert-atmosphere glovebox. If a glovebox is unavailable, use a static-free weighing funnel under a continuous, positive stream of dry nitrogen, and immediately dissolve the weighed solid in your anhydrous reaction solvent.
Q: I need to take an NMR of the purified salt. Which solvent should I use?A: Avoid using CDCl₃, as the highly polar dihydrochloride salt will be completely insoluble. While D₂O is excellent for solubility, it will exchange with the primary amine, secondary amine, and hydroxyl protons, erasing them from the spectrum.
Solution: Use strictly anhydrous DMSO-d₆ stored over molecular sieves. Prepare the NMR tube inside a glovebox and seal it with Parafilm to prevent moisture ingress during the scan.
References
Drying methods of montelukast sodium by azeotropic removal of the solvent
Google P
Technical Support Center: Troubleshooting Reductive Amination of 4-Ketoproline Intermediates
Welcome to the technical support center for the reductive amination of 4-ketoproline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the reductive amination of 4-ketoproline intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
Q1: My reductive amination of a 4-ketoproline derivative is showing low to no conversion. What are the primary factors I should investigate?
A1: Low or no conversion in the reductive amination of 4-ketoproline intermediates typically stems from issues related to imine/iminium ion formation or the subsequent reduction step. Here’s a systematic approach to troubleshooting:
Imine Formation Equilibrium: The initial condensation between the 4-keto group and your amine is a reversible reaction that forms an imine intermediate.[1][2][3] The sterically hindered environment of the 4-keto position on the proline ring can make this equilibrium unfavorable.
Actionable Insight: Consider the use of dehydrating agents like molecular sieves or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.[4][5]
pH Control is Critical: The pH of the reaction medium is paramount. Imine formation is generally optimal under mildly acidic conditions (pH 4-6).[6][7][8] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[7][8] If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.[7][8]
Actionable Insight: The addition of a catalytic amount of acetic acid is a common practice to maintain the optimal pH range.[4][9]
Reducing Agent Reactivity: The choice and quality of your reducing agent are crucial.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice as it is mild, selective for imines/iminiums in the presence of ketones, and does not require stringent pH control.[9][10] It is, however, moisture-sensitive.[11]
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but is toxic and its reactivity is highly pH-dependent.[1][6][12][13] It is less reactive towards ketones at neutral pH, making it suitable for one-pot reactions.[1][9]
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting 4-ketoproline before imine formation occurs, leading to the formation of a 4-hydroxyproline byproduct.[6][11] If using NaBH₄, it is best to pre-form the imine before adding the reducing agent.[11][14]
Actionable Insight: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. If you suspect your reagent has degraded, test it on a simpler, more reactive ketone.[15]
Q2: I'm observing a significant amount of the 4-hydroxyproline byproduct. How can I minimize the reduction of the starting ketone?
A2: The formation of 4-hydroxyproline is a clear indication that your reducing agent is reacting with the ketone starting material. This is a common issue, especially with more powerful reducing agents.
Reagent Selection: As mentioned, NaBH₄ is a potent reducing agent for ketones.[11] Switching to a milder, more chemoselective reagent is the most effective solution.
Actionable Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it selectively reduces iminium ions much faster than ketones.[9][10] This allows for a one-pot procedure where all reagents can be mixed together from the start.[9]
Two-Step (Indirect) Procedure: If you must use a less selective reducing agent like NaBH₄, a two-step approach is necessary.
Step 1: Imine Formation: First, stir the 4-ketoproline intermediate and the amine together in a suitable solvent (e.g., methanol or an aprotic solvent with a dehydrating agent) to allow for the formation of the imine.[14] Monitor this step by TLC or LC-MS until the starting ketone is consumed.
Step 2: Reduction: Once imine formation is complete, add the NaBH₄ to reduce the C=N bond.[11]
pH Optimization for NaBH₃CN: If using sodium cyanoborohydride, the pH must be carefully controlled. At a pH between 6 and 7, the reduction of the iminium ion is much faster than the reduction of the ketone.[13]
Q3: My reaction is stalling, and I see an intermediate spot on TLC/LC-MS that doesn't correspond to the starting material or the product. What could this be?
A3: The persistent intermediate is likely the imine or iminium ion. This indicates that the reduction step is the rate-limiting factor in your reaction.
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure you are using a sufficient excess.
Actionable Insight: A common starting point is 1.5 to 2.0 equivalents of the hydride reagent relative to the limiting reagent (ketone or amine).[9]
Deactivated Reducing Agent: Hydride reagents, particularly NaBH(OAc)₃, can decompose upon exposure to moisture.[11]
Actionable Insight: Use a fresh bottle of the reducing agent or one that has been properly stored in a desiccator.
Steric Hindrance: The proline ring can present significant steric hindrance, which can slow down the hydride attack on the imine carbon.
Actionable Insight: Increasing the reaction temperature or extending the reaction time may be necessary. Monitor the reaction progress closely to avoid decomposition.
Q4: I am attempting a reductive amination with a weakly basic amine and observing poor yields. How should I adjust my protocol?
A4: Weakly basic amines are poor nucleophiles, which can make the initial imine formation inefficient.
Driving Imine Formation: For weakly basic amines, it is even more critical to push the imine formation equilibrium forward.
Actionable Insight: The use of dehydrating agents is highly recommended.[4] Additionally, using a higher concentration of the amine can help shift the equilibrium.
Catalysis: The addition of a Lewis acid can sometimes facilitate the reaction with less reactive substrates.[11]
Actionable Insight: Catalytic amounts of Ti(OiPr)₄ or ZnCl₂ can be employed to activate the ketone carbonyl group towards nucleophilic attack.[11]
Optimized Conditions for Weakly Basic Amines: Research by Abdel-Magid et al. suggests specific conditions for such cases.
Actionable Insight: Use the amine as the limiting reagent with 1.5-2 molar equivalents of the 4-ketoproline, 2-3 equivalents of NaBH(OAc)₃, and 2-5 equivalents of acetic acid in a solvent like 1,2-dichloroethane (DCE).[9]
II. Troubleshooting Workflows & Protocols
Workflow 1: Diagnosing Low Conversion
Caption: Diagnostic workflow for low conversion issues.
Protocol 1: General One-Pot Reductive Amination using NaBH(OAc)₃
This protocol is a robust starting point for the reductive amination of 4-ketoproline intermediates.
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 4-ketoproline intermediate (1.0 eq).
Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]
Amine Addition: Add the desired amine (1.0-1.2 eq).
Acid Catalyst (Optional but Recommended): For ketones, add glacial acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.[9]
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise. An exotherm may be observed.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Comparison of Common Reducing Agents
Can readily reduce the starting ketone[6][11]; requires a two-step procedure.[11]
Reaction Mechanism Overview
The reductive amination proceeds through a two-stage mechanism:
Imine/Iminium Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-ketoproline. After a proton transfer, a molecule of water is eliminated to form an imine.[2][16] In the presence of acid, the imine is protonated to form a more electrophilic iminium ion.[6][13]
Hydride Reduction: A hydride reagent (e.g., NaBH(OAc)₃) delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to a C-N single bond and yielding the final amine product.[12][17]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]
Abdel-Majid, A. F., & Gribble, G. W. (2006). Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same. U.S. Patent No. 7,985,882 B1. Washington, DC: U.S. Patent and Trademark Office.
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... ResearchGate. [Link]
Wikipedia. (2023, December 14). Reductive amination. Wikipedia. [Link]
Gatto, B., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]
ResearchGate. (2015, May 4). How can I synthezise imine from ketone?. ResearchGate. [Link]
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Chemistry Steps. [Link]
Lumen Learning. (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]
Chemistry LibreTexts. (2023, November 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. Chemistry LibreTexts. [Link]
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. ResearchGate. [Link]
Smith, T. E., & Mitoma, C. (1962). Partial purification and some properties of 4-ketoproline reductase. Journal of Biological Chemistry, 237, 1177-80. [Link]
Brodsky, B., & Ramshaw, J. A. (2011). 4-Ketoproline: An Electrophilic Proline Analog for Bioconjugation. Biopolymers, 95(6), 355–363. [Link]
Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. [Link]
Smith, T. E., & Mitoma, C. (1962). Partial Purification and Some Properties of 4-Ketoproline Reductase. Journal of Biological Chemistry, 237(4), 1177-1180. [Link]
JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?. ResearchGate. [Link]
Handling and storage stability of aminopyrrolidine methanol solutions
Welcome to the technical support guide for aminopyrrolidine and its solutions in methanol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handlin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for aminopyrrolidine and its solutions in methanol. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of these reagents in your experiments. Here, we will address common questions and troubleshoot potential issues you may encounter, grounding our advice in established chemical principles and best practices.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and storage of aminopyrrolidine methanol solutions.
Q1: What are the ideal storage conditions for a stock solution of aminopyrrolidine in methanol?
Proper storage is critical to maintain the integrity of your aminopyrrolidine methanol solution. The primary concerns are degradation due to atmospheric exposure (oxygen, carbon dioxide, moisture) and temperature-accelerated reactions.
Explanation: Aminopyrrolidine, as a primary/secondary amine, is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamates. Methanol is hygroscopic and can absorb moisture from the air, which can introduce water into your solution.[1] Elevated temperatures can accelerate these degradation pathways and potentially promote side reactions with the methanol solvent itself.
Prevents oxidation and reaction with atmospheric CO2.[1]
Container
Amber Glass Bottle with Secure Cap
Protects from light, which can catalyze degradation, and prevents solvent evaporation.[3]
Container Seal
Use a cap with a chemically resistant liner (e.g., PTFE)
Ensures a tight seal and prevents contamination from the cap material.
Q2: I've observed a yellowing of my aminopyrrolidine methanol solution over time. Is it still usable?
A change in color, typically to yellow or brown, is a common indicator of degradation in amine solutions.
Explanation: The yellowing is often due to oxidation of the amine, which can form colored impurities. While minor yellowing may not significantly impact some applications, it is a clear sign that the reagent is no longer pure. For sensitive applications, such as in multi-step organic synthesis or when used as a standard for quantitative analysis, this degradation can lead to inconsistent results, lower yields, and the introduction of impurities into your reaction stream.
Recommendation:
Assess the Impact: For non-critical applications, you may be able to use the solution, but be aware of the potential for reduced efficacy.
Purity Check: If possible, analyze the solution by a suitable analytical method like HPLC or GC-MS to identify and quantify the impurities.[4]
When in Doubt, Discard: For best results and to ensure the reproducibility of your experiments, it is strongly recommended to discard the discolored solution and prepare a fresh one.[5]
Q3: Can aminopyrrolidine react with the methanol solvent during storage?
Yes, under certain conditions, a reaction between aminopyrrolidine and methanol is possible, though it is not typically rapid at recommended storage temperatures.
Explanation: The primary concern is the potential for N-methylation, where the amine is alkylated by methanol. This reaction is generally slow without a catalyst but can occur over long-term storage, especially if the solution is exposed to heat or contaminants that can act as catalysts. Another potential, though less direct, pathway involves the oxidation of methanol to formaldehyde, which can then react with the amine.[6][7][8]
Mitigation Strategies:
Adhere strictly to refrigerated storage conditions under an inert atmosphere.[1][2]
Prepare solutions fresh whenever possible, especially for sensitive applications.[5]
Avoid introducing any acidic or metallic impurities, which could catalyze N-methylation or methanol oxidation.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Inconsistent Results or Low Yield in a Reaction Using the Aminopyrrolidine Methanol Solution.
You're seeing variable yields or unexpected side products in a reaction where the aminopyrrolidine solution is a key reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Guide:
Visual Inspection: First, visually inspect your solution. As mentioned in the FAQ, any discoloration or the presence of a precipitate indicates probable degradation.
Verify Storage History: Confirm that the solution has been stored correctly according to the recommendations (2-8°C, under inert gas, tightly sealed).[1][2] If the cold chain has been broken or the solution has been exposed to air for extended periods, its integrity is compromised.
Consider Solution Age: For highly sensitive applications, it is best practice to use freshly prepared solutions. A solution that is several weeks old may have undergone slow, visually undetectable degradation.
Analytical Confirmation (If Feasible): If you have the capability, confirm the concentration and purity of your solution.[4]
Titration: A simple acid-base titration can confirm the molarity of the amine.
Chromatography (HPLC/GC): This can reveal the presence of degradation products. A stability-indicating method should be able to separate the parent amine from potential impurities.[9]
Prepare a Fresh Solution: If any of the above steps suggest a problem, the most reliable course of action is to prepare a new solution from a trusted source of aminopyrrolidine and anhydrous methanol.
Problem 2: Appearance of an Unexpected Peak in HPLC/GC-MS Analysis.
Your reaction monitoring shows a new, unexpected peak that may be related to your aminopyrrolidine reagent.
Potential Degradation Pathways and Products:
The diagram below illustrates plausible degradation pathways based on the chemical nature of aminopyrrolidine and methanol.
Caption: Potential degradation pathways for aminopyrrolidine in methanol.
Diagnostic Steps:
Analyze a Blank: Run a sample of your aminopyrrolidine methanol stock solution on your analytical instrument. If the unexpected peak is present here, it confirms the issue is with your reagent solution and not a result of the reaction itself.
Mass Spectrometry (MS) Analysis: If coupled with MS, determine the mass of the impurity peak.
A mass increase of 14 Da (CH₂) suggests N-methylation .
A mass increase of 16 Da (O) suggests oxidation (e.g., N-oxide formation).
A mass increase of 44 Da (CO₂) suggests carbamate formation from exposure to CO₂.
Implement Stress Studies: To proactively identify potential degradation products, you can perform stress testing on a sample of your solution.[10] Exposing small aliquots to heat (e.g., 40°C), light, or air for a short period can accelerate the formation of degradation products, helping you to identify them by HPLC or other methods.[9][10]
By understanding the inherent stability risks and implementing rigorous handling and storage protocols, you can ensure the reliability of your aminopyrrolidine methanol solutions and the integrity of your research. When in doubt, always use a freshly prepared solution from high-purity starting materials.
References
ChemRxiv. (n.d.). Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. Available at: [Link]
PubMed. (2021). Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization. Available at: [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]
PMC (PubMed Central). (n.d.). Safe handling of hazardous drugs. Available at: [Link]
ETH Research Collection. (2024). Formaldehyde-Induced Deactivation of ZSM5 Catalysts during the Methanol-to-Hydrocarbons Conversion. Available at: [Link]
PubMed. (1998). Stability studies of tetracycline in methanol solution. Available at: [Link]
Georgia Collaborative ASO. (2019). Safe Storage, Handling, and Administration of Medication. Available at: [Link]
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Methanol Dehydrogenases as a Key Biocatalysts for Synthetic Methylotrophy. Available at: [Link]
Technical Support Center: Purification of (4-Amino-1-methylpyrrolidin-2-yl)methanol Crude
Welcome to the technical support center for the purification of (4-Amino-1-methylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of (4-Amino-1-methylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification of this versatile chiral building block.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude (4-Amino-1-methylpyrrolidin-2-yl)methanol.
Question 1: My final product is a viscous, dark oil, and I'm struggling to crystallize it. What are the likely impurities and how can I remove them?
Answer:
A dark, oily crude product often indicates the presence of several types of impurities:
Residual Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthesis can contaminate the final product.
Side-Reaction Products: The synthesis of (4-Amino-1-methylpyrrolidin-2-yl)methanol can lead to the formation of various side products.
Degradation Products: The compound can be sensitive to heat and air, leading to degradation.
A multi-step purification strategy is often necessary to obtain a high-purity product.
Step 1: Acid-Base Extraction
This is a crucial first step to separate the basic amine product from neutral or acidic impurities.
Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). This will protonate the amine groups, making the product water-soluble.
Separate the aqueous layer, which now contains the protonated product.
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of 9-10.[1][2]
Extract the free amine back into an organic solvent.
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Column Chromatography
For highly polar amines like (4-Amino-1-methylpyrrolidin-2-yl)methanol, standard silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silica.[3] Consider the following options:
Amine-Functionalized or Basic Alumina Columns: These stationary phases are less acidic and can significantly improve the separation of basic compounds.[3][4]
Reversed-Phase Chromatography (C18): This technique is effective for purifying polar compounds. A mobile phase of water/acetonitrile or water/methanol is typically used.[5]
Mobile Phase Modification: If using standard silica, adding a competing amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase can help to "neutralize" the acidic silanol groups and improve peak shape.[3][4][6]
Step 3: Distillation
If the product is still not pure, vacuum distillation can be an effective final purification step for this class of compounds.
Step 4: Recrystallization
While direct crystallization from the crude oil may be difficult, it can be attempted after preliminary purification by extraction or chromatography. The choice of solvent is critical and should be determined through solubility tests.[7][8][9]
Question 2: I'm observing significant peak tailing during my HPLC analysis. What is causing this and how can I improve the peak shape?
Answer:
Peak tailing in HPLC for basic compounds like (4-Amino-1-methylpyrrolidin-2-yl)methanol is a common issue. It is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based stationary phase.[4]
Solutions to Improve Peak Shape:
Mobile Phase pH Adjustment:
High pH: Operating at a higher pH (alkaline conditions) will keep the amine in its free-base form, reducing ionic interactions with the stationary phase.[3]
Low pH: Lowering the pH with an additive like formic acid or trifluoroacetic acid (TFA) can protonate the silanol groups, minimizing their interaction with the protonated amine.[4]
Use of an Amine Additive: Incorporating a small amount (0.1-1%) of a competing amine like triethylamine (TEA) into the mobile phase can effectively block the active silanol sites.[4]
Stationary Phase Selection:
End-Capped Columns: These columns have their residual silanol groups chemically modified ("capped") to reduce their activity.[4]
Polymer-Based or Polar-Embedded Columns: These stationary phases offer different selectivity and can shield the silanol groups, leading to improved peak shapes for basic analytes.[4]
Parameter
Recommendation
Rationale
Mobile Phase pH
Alkaline (e.g., using ammonium hydroxide) or Acidic (e.g., using formic acid)
Minimizes secondary interactions with the stationary phase.[3][4]
Reduces the number of available acidic silanol groups.[4]
Question 3: My yield is consistently low after purification. What are the potential reasons and how can I improve my recovery?
Answer:
Low recovery can be attributed to several factors throughout the workup and purification process.
Potential Causes and Solutions:
Incomplete Extraction: Ensure the pH is sufficiently basic (pH 9-10) during the back-extraction step to fully deprotonate the amine and transfer it to the organic phase.[1][2] Perform multiple extractions with fresh solvent to ensure complete recovery.
Adsorption on Silica Gel: As mentioned, basic amines can irreversibly bind to acidic silica gel. If using normal-phase chromatography, consider the alternative stationary phases or mobile phase modifiers discussed in Question 1.[3]
Product Volatility: While not extremely volatile, some product may be lost during solvent evaporation under high vacuum, especially if residual lower-boiling impurities are present. Use a rotary evaporator with careful temperature and pressure control.
Degradation: (4-Amino-1-methylpyrrolidin-2-yl)methanol can be susceptible to degradation. Avoid prolonged exposure to high temperatures and air.[10]
Technical Support Center: Optimizing Chiral Resolution of 4-amino-1-methylpyrrolidin-2-yl methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical and physicochemical challenges associated with 4-amino-1-methylpyrrolidin-2-yl m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique stereochemical and physicochemical challenges associated with 4-amino-1-methylpyrrolidin-2-yl methanol . This molecule is a highly valuable chiral building block characterized by its unique pyrrolidine structure, possessing two stereocenters, a basic pyrrolidine nitrogen, a primary amine, and a nucleophilic hydroxyl group[1].
Because of its multiple reactive and basic sites, standard off-the-shelf resolution protocols often fail, resulting in poor enantiomeric excess (e.e.), peak tailing, or unfilterable gels. This guide provides field-proven, self-validating methodologies to ensure rigorous chiral resolution across preparative and analytical scales.
Global Resolution Strategy Workflow
Before selecting a protocol, you must define your target scale and purity requirements. The decision tree below outlines the optimal pathways based on thermodynamic, kinetic, and chromatographic principles.
Decision matrix for selecting the optimal chiral resolution method based on scale and mechanism.
Module 1: Preparative Scale - Diastereomeric Salt Resolution
FAQ 1.1: Why am I getting poor crystalline yields and gel-like precipitates when resolving the unprotected racemic mixture?Causality: The target molecule contains two basic nitrogen atoms (the pyrrolidine core and the primary amine at C4). If you introduce a chiral resolving agent (like (+)-tartaric acid or (+)-mandelic acid) directly, the system forms unpredictable mixtures of mono- and di-salts. This creates a highly soluble, non-crystalline poly-salt network.
Solution: You must selectively protect one of the amino groups (typically the primary amine with a tert-butyloxycarbonyl (Boc) group) prior to salt formation[2]. This restricts protonation solely to the pyrrolidine nitrogen, enforcing a strict 1:1 stoichiometry and maximizing the solubility differential between the resulting diastereomers.
Protocol 1: Self-Validating Diastereomeric Salt Resolution
Protection (In-Process Control): React racemic 4-amino-1-methylpyrrolidin-2-yl methanol with Boc₂O in dichloromethane to yield the N-Boc derivative. Validation: Verify the disappearance of the ninhydrin-active primary amine spot via TLC[2].
Salt Formation: Dissolve 1 equivalent of the N-Boc racemate in a methanol/ethyl acetate mixture. Add a solution of 0.5 equivalents of the chiral resolving agent (e.g., (+)-mandelic acid) in the same solvent[2]. Heat gently to 60°C to ensure complete dissolution.
Thermodynamic Crystallization: Allow the solution to cool at a rate of 5°C/hour to room temperature, then transfer to an ice bath. Causality: Slow cooling avoids kinetic trapping of the wrong isomer, favoring the thermodynamic crystallization of the less soluble diastereomeric salt[2].
Isolation & Liberation: Filter the precipitated crystals. Suspend the salt in water and add 1 M NaOH to neutralize the chiral acid. Extract the liberated, enantioenriched N-Boc free base with an organic solvent[2].
Deprotection: Treat the isolated product with HCl/dioxane to yield the enantiopure dihydrochloride salt[1].
FAQ 2.1: Can I selectively resolve the enantiomers without relying on fractional crystallization?Causality: Yes. Lipases such as Candida antarctica lipase B (CALB, Novozym 435) exhibit exquisite enantioselectivity for the acylation of primary amines and alcohols. Because the target molecule possesses both, CALB can selectively acylate one enantiomer using an acyl donor, leaving the other enantiomer unreacted[2].
Protocol 2: CALB-Mediated Kinetic Resolution
Setup: Dissolve the racemic substrate in an apolar organic solvent (e.g., MTBE or hexane) to maintain enzyme conformation.
Enzyme Addition: Add immobilized CALB and an acyl donor (e.g., vinyl acetate or ethyl acetate)[2].
Incubation: Shake the reaction mixture at a controlled temperature of 30–40°C[2].
Self-Validation (Critical Step): Monitor the conversion continuously via HPLC. You must stop the reaction exactly at or near 50% conversion. Causality: Over-conversion degrades the e.e. of the acylated product, while under-conversion degrades the e.e. of the recovered starting material[2].
Separation: Filter out the immobilized enzyme. Separate the highly distinct acylated enantiomer from the unreacted enantiomer using standard silica gel chromatography.
Workflow for CALB-mediated enzymatic kinetic resolution with a strict 50% conversion IPC.
Module 3: Analytical Scale - Chiral Chromatography & e.e. Validation
FAQ 3.1: Why do my chiral SFC chromatograms show severe peak tailing for this molecule?Causality: The basic primary amine and pyrrolidine nitrogen interact strongly with residual silanol groups on the chiral stationary phase (CSP), leading to secondary retention mechanisms and peak tailing.
Solution: Add a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) to the mobile phase. TFA protonates the amines, improving their interaction with the chiral selector. Simultaneously, TEA acts as a competitive base to mask active silanol sites, dramatically improving mass transfer kinetics and yielding sharp, symmetrical peaks[3].
Protocol 3: Chiral SFC Screening Protocol
Sample Prep: Dissolve the analyte in ethanol at 1 mg/mL[3]. (Pro-tip: For HPLC, pre-column benzoylation of the primary amine/alcohol enhances UV detectability and improves interaction with polysaccharide phases[4]).
Column Selection: Utilize a cyclofructan-based (CF6-P) chiral stationary phase[3].
Mobile Phase: 80:20 (v/v) CO₂ / Methanol containing 0.3% TFA and 0.2% TEA[3].
Conditions: Set flow rate to 4 mL/min, column temperature to 30°C, and backpressure to 120 bar[3].
Validation: Ensure resolution (Rs) > 2.0 for baseline separation[5].
Quantitative Data: Comparison of Analytical Methods for Pyrrolidine Derivatives
The following table summarizes the performance metrics of various analytical techniques used to validate the enantiomeric excess of pyrrolidine-based chiral alcohols/amines[5].
Analytical Method
Sample Preparation
Resolution (Rs)
Analysis Time
Limit of Detection (LOD)
Chiral SFC
Dissolution in ethanol (1 mg/mL); Add TFA/TEA additives
Controlling regioselectivity in 4-aminopyrrolidine functionalization
Technical Support Center: Regiocontrol in 3-Aminopyrrolidine Functionalization Current Status: Operational Analyst: Senior Application Scientist, Process Chemistry Division Topic: Controlling Regioselectivity (N1 vs. C3-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Regiocontrol in 3-Aminopyrrolidine Functionalization
Current Status: Operational
Analyst: Senior Application Scientist, Process Chemistry Division
Topic: Controlling Regioselectivity (N1 vs. C3-Exocyclic Amine)
Executive Summary: The "4-Amino" Nomenclature & Core Challenge
Clarification: In unsubstituted pyrrolidine systems, the 3- and 4-positions are identical due to symmetry. Standard IUPAC nomenclature refers to this scaffold as 3-aminopyrrolidine . The term "4-aminopyrrolidine" is often used colloquially or when referring to 4-aminoproline (where the C2-carboxylic acid breaks symmetry).
The Core Challenge: The primary difficulty in functionalizing this scaffold is distinguishing between the endocyclic secondary amine (N1) and the exocyclic primary amine (N3) .
N1 (Endocyclic): Secondary, cyclic, generally more basic (
), higher nucleophilicity due to ring constraints.
N3 (Exocyclic): Primary, acyclic, slightly less basic (
), less sterically hindered but electronically less reactive toward soft electrophiles.
Module 1: The Regioselectivity Matrix (Theory & Strategy)
Before starting your synthesis, determine your Target of Interest (TOI). The reactivity difference between N1 and N3 dictates your protecting group strategy.
Mechanism of Selectivity
In a competition reaction with 1.0 equivalent of an electrophile (e.g., alkyl halide, acyl chloride), N1 will react first in >90% of cases due to its higher HOMO energy (nucleophilicity). To functionalize N3 selectively, you generally must block N1 or use transition metal chelation (advanced).
Figure 1: Decision Logic for Regioselective Functionalization. Note that direct functionalization of N3 without protecting N1 is rarely high-yielding due to N1 competition.
Module 2: Troubleshooting & Protocols
Scenario A: "I want to react the Exocyclic Amine (N3), but N1 is reacting."
Root Cause: N1 is more nucleophilic. You cannot rely on stoichiometry alone.
Solution: You must use an N1-protected building block.
Recommended Protocol: Differential Protection (N1-Boc, N3-Fmoc)
This allows orthogonal deprotection.
Start: 3-Aminopyrrolidine (dihydrochloride salt or free base).
Selective N1-Boc:
Dissolve diamine in MeOH/DCM (1:1).
Add 0.95 eq. Boc₂O at 0°C slowly (over 30 min).
Why? At 0°C, the kinetic selectivity for the more nucleophilic N1 is maximized.
Functionalize N3: Perform your desired reaction (e.g., amide coupling, reductive amination) on the exocyclic amine.
Cleanup: If N1 reaction is observed (rare under these conditions), purify via acid-wash extraction (the product is a mono-amine, while impurities might be neutral carbamates).
Scenario B: "I am getting poly-alkylation on N1."
Issue: When trying to mono-alkylate N1 (e.g., with benzyl bromide), the product rapidly reacts again to form the quaternary ammonium salt, or N3 begins to react.
Solution: Switch to Reductive Amination .
Protocol: Selective N1-Alkylation via Reductive Amination
Reductive amination is far more controllable than direct alkylation with halides.
Mix amine and aldehyde for 30 min (Imine formation).
Add NaBH(OAc)₃.
Crucial Step: Maintain pH ~5-6 with AcOH.
Mechanism:[1][2] The secondary amine (N1) forms an iminium ion more readily than the primary amine forms an imine in competitive scenarios, but more importantly, the steric bulk of the borohydride reagent can be tuned.
Note: If N3 alkylation is observed, use a ketone instead of an aldehyde (steric protection) or revert to N3-protection (e.g., N3-phthalimide) prior to N1 functionalization.
Module 3: Advanced FAQ (Specific User Issues)
Q1: "I'm using 4-aminoproline (2-carboxy-4-aminopyrrolidine). Does the carboxylic acid change the regioselectivity?"A: Yes, drastically.
Electronic Effect: The C2-carboxylic acid is electron-withdrawing, lowering the
of N1 significantly (from ~10.5 to ~9.0).
Chelation: The C2-acid and N1 can form a chelate with metals.
Result: The nucleophilicity gap between N1 and the exocyclic amine (at C4) narrows. You may see increased competition.
Fix: Use Copper(II) chelation . Complexing the amino acid with Cu(II) protects the N1 and the C2-carboxylate, leaving the C4-amine free to react.
Ref: This is the standard "Kurtz method" used for lysine/ornithine, applicable here.
Q2: "I need to introduce a fluorine or methyl group at C4 (Carbon), not Nitrogen."A: This requires C-H Functionalization , not simple amine chemistry.[3]
Recent photocatalytic methods allow for
-functionalization (Next to N1).
Mechanism: An iridium photocatalyst generates a radical at the
-position (C2 or C5).
Regiocontrol: To force reaction at C4 (beta to N1), you typically need a directing group or a specific substitution pattern that deactivates the
-positions.
See Reference [1] for photocatalytic strategies.
Q3: "My chiral 3-aminopyrrolidine is racemizing during acylation."A: Racemization at C3 is rare during simple N-acylation unless you are using strong bases (e.g., NaH, LDA) that can deprotonate the C3-H.
Check: Are you activating a carboxylic acid component with a high risk of racemization (e.g., phenylglycine)? The issue is likely the coupling partner, not the pyrrolidine.
Check: If using N-protection on the pyrrolidine, ensure you aren't forming an enamine intermediate under harsh basic conditions.
Module 4: Data & Chemical Properties
Table 1: Comparative Reactivity of Amines in Pyrrolidine Scaffold
Feature
N1 (Endocyclic)
N3 (Exocyclic)
Implication
Hybridization
(Cyclic)
(Acyclic)
N1 lone pair is more exposed (ring strain).
pK_a (Conj. Acid)
~10.5
~9.5 - 9.8
N1 protonates first; N1 is the better nucleophile.
Sterics
Secondary (2°)
Primary (1°)
N3 is less hindered, but N1 is more electronic-driven.
Boc2O Reaction
Fast (Major Product)
Slow (Minor Product)
Kinetic control favors N1-Boc.
Reductive Amination
Favored
Slower
Aldehydes react preferentially at N1 if 1 eq is used.
References
Regioselective, Photocatalytic α–Functionalization of Amines.
Source: National Institutes of Health (PMC).
Context: Describes controlling the site of radical generation (alpha to Nitrogen) using photocatalysis, relevant for C-H functionalization of pyrrolidines.
URL:[Link]
Dissociation constants (pKa) of tertiary and cyclic amines.
Source: Journal of Chemical & Engineering Data (via RTI International).
Context: Provides thermodynamic data verifying the basicity trends of cyclic vs. acyclic amines.
URL:[Link]
Regioselective alkylation of 4-oxoproline derivatives.
Source: ResearchGate (Angewandte Chemie).
Context: Discusses the specific challenges of functionalizing proline derivatives where the C2-carboxylate influences regioselectivity.
URL:[Link]
Technical Support Center: Stability of (4-Amino-1-methylpyrrolidin-2-yl)methanol in Aqueous Buffers
An In-Depth Technical Guide Welcome to the technical support center for (4-Amino-1-methylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Welcome to the technical support center for (4-Amino-1-methylpyrrolidin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their experimental workflows. Understanding the chemical stability of this compound in aqueous environments is paramount for ensuring data integrity, developing robust formulations, and interpreting biological results accurately. This document provides a comprehensive overview of potential stability issues, detailed protocols for assessment, and troubleshooting advice based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for (4-Amino-1-methylpyrrolidin-2-yl)methanol in solution?
The primary stability concern for this molecule is oxidation . The structure contains two amine functional groups—a tertiary amine (N-methyl) and a primary amine (4-amino)—both of which are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to oxidizing agents, potentially leading to the formation of N-oxides and other degradation products.[2][3] While the pyrrolidine ring itself is generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could present secondary degradation risks.
Q2: How does pH impact the stability and solubility of this compound?
The pH of the aqueous buffer is a critical parameter.
Solubility: The compound is a basic amine. At acidic to neutral pH, the amino groups will be protonated, forming salts (e.g., dihydrochloride salt) that typically exhibit enhanced aqueous solubility.[4] As the pH becomes more basic, the compound will exist as the free base, which may have lower aqueous solubility.
Stability: The rate of certain degradation pathways can be pH-dependent.[5][6] While the core structure is not prone to simple hydrolysis like an ester or amide, the reactivity of the amine groups towards oxidation can be influenced by their protonation state. It is essential to evaluate stability across the intended experimental pH range.
Q3: What are the recommended storage conditions for aqueous stock solutions?
For short-term use (i.e., over a few days), aqueous stock solutions should be stored refrigerated at 2-8 °C and protected from light.[7] For longer-term storage, it is advisable to prepare aliquots of the stock solution in a suitable organic solvent like methanol or DMSO, store them at -20 °C or below under an inert atmosphere (e.g., argon or nitrogen), and prepare fresh aqueous dilutions for each experiment.[8] Solutions in aqueous buffers should generally not be stored for more than a day unless stability data confirms otherwise.[8]
Q4: Is (4-Amino-1-methylpyrrolidin-2-yl)methanol sensitive to light?
Yes, photostability should be considered a potential issue. Photons can provide the energy to initiate oxidative degradation pathways.[2][9] Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.[2]
Q5: What is the most appropriate analytical technique for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with Mass Spectrometry (LC-MS), is the gold standard.[2][10] A "stability-indicating" method is one that can accurately separate the intact parent compound from all potential degradation products, allowing for precise quantification of the parent compound's purity over time.[11]
Potential Degradation Pathways
The chemical structure of (4-Amino-1-methylpyrrolidin-2-yl)methanol suggests that oxidation is the most probable degradation pathway. The tertiary amine is often the most susceptible site.
N-Oxidation: The nitrogen atoms in both the tertiary and primary amines can be oxidized to form N-oxides. This is a very common metabolic and chemical degradation pathway for amines.[3]
Ring Opening/Cleavage: While less common under typical experimental conditions, aggressive oxidation or other stress factors could potentially lead to the cleavage of the pyrrolidine ring.[1]
Below is a diagram illustrating the predicted primary oxidative degradation pathways.
Caption: Predicted primary oxidative degradation pathways for the title compound.
Experimental Protocols for Stability Assessment
To empirically determine the stability of (4-Amino-1-methylpyrrolidin-2-yl)methanol in your specific buffer system, a forced degradation study is the most effective approach.[12][13] This involves intentionally stressing the compound under various conditions to accelerate degradation.
Workflow for Forced Degradation Studies
The overall process involves preparing a stock solution, subjecting aliquots to different stress conditions, sampling at various time points, and analyzing the samples using a stability-indicating HPLC method.
Caption: General experimental workflow for conducting forced degradation studies.
Protocol 1: Forced Degradation Study
This protocol provides a framework for stressing the compound. The goal is to achieve 5-20% degradation to ensure that primary degradation products can be observed and the analytical method can be properly validated.[14]
Stock Solution Preparation : Prepare a 1 mg/mL stock solution of (4-Amino-1-methylpyrrolidin-2-yl)methanol. A co-solvent like acetonitrile or methanol may be needed for initial dissolution before dilution into aqueous buffers.[15] Caution: Avoid methanol as a co-solvent for acid hydrolysis studies, as it can potentially form methyl esters with certain degradants.[14]
Acid Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis : Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
Oxidative Degradation : Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[2]
Thermal Degradation : Dissolve the compound in the specific aqueous buffer of interest. Incubate at 60°C, protected from light.
Photodegradation : Expose a solution of the compound in the buffer of interest to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark at the same temperature.
Sampling and Analysis :
Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24 hours).
For acid and base samples, neutralize them immediately (e.g., add an equimolar amount of base or acid, respectively).
Dilute all samples to an appropriate concentration with the mobile phase.
Analyze immediately using a validated stability-indicating HPLC method.
Troubleshooting Guide
Symptom / Issue
Potential Cause
Suggested Solution & Explanation
Rapid loss of parent compound peak area in all samples, including T=0.
Adsorption to surfaces.
The compound, especially in its free base form, can be "sticky" and adsorb to glass or plastic surfaces. Solution: Use silanized glassware or low-adsorption polypropylene vials and pipette tips.
Poor solubility in the buffer.
The compound may be precipitating out of solution, leading to an apparent loss. Solution: Visually inspect samples for cloudiness. Confirm the pH of the final solution. Consider using a small percentage of a co-solvent (e.g., acetonitrile) if it does not interfere with the experiment.
Significant degradation (>50%) observed at the first time point.
Stress conditions are too harsh.
The goal is to observe the formation of degradants, not to destroy the molecule completely. Solution: Reduce the stress level. Use a lower temperature (e.g., 40°C), a lower concentration of acid/base/oxidant (e.g., 0.01 M HCl), or shorter time points.[13]
Appearance of a yellow or brown color in the solution.
Oxidation.
The formation of colored species is a common indicator of oxidative degradation of amines.[15] Solution: This is an expected outcome in the oxidative and photolytic stress conditions. Ensure control samples (kept in the dark, under inert gas) do not show the same discoloration.
Chromatogram shows poor peak shape (tailing) for the parent compound.
Secondary interactions with the HPLC column.
Basic amines can interact with residual silanols on standard C18 columns, causing peak tailing. Solution: Use a mobile phase with a competitive amine (e.g., 0.1% triethylamine) or use a modern, end-capped, base-deactivated column specifically designed for analyzing basic compounds.
Mass balance is poor (sum of parent peak and degradant peaks is <95%).
Formation of non-UV active degradants.
Some degradation products may lack a chromophore and will not be detected by a UV detector.
Formation of volatile degradants.
Small, volatile fragments may be lost during sample handling.
Irreversible binding to the column.
Highly polar or reactive degradants may stick to the column. Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. LC-MS is invaluable for identifying all species.[16]
Illustrative Stability Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized. Actual results must be generated empirically.
Stress Condition
Time (hours)
Parent Compound Remaining (%)
Major Degradation Products (RRT)
Observations
0.1 M HCl, 60°C
24
>98%
None Detected
Highly stable to acid hydrolysis.
0.1 M NaOH, 60°C
24
>98%
None Detected
Highly stable to base hydrolysis.
3% H₂O₂, RT
8
85.2%
RRT 0.85, RRT 1.15
Significant degradation. Solution turned pale yellow. Confirms susceptibility to oxidation.
Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
Haji-Sulaiman, Z., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
Singh, R. K., et al. (2018). Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PMC. [Link]
Cheméo (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). [Link]
Fijałek, Z., et al. (2017). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]
Wang, T., et al. (2024). Treatment of emerging pyrrolizidine alkaloids in drinking water by UV/persulfate process: Kinetics, energy efficiency and degradation pathway. ScienceDirect. [Link]
Levesque, I., & Drolet, D. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. PubMed. [Link]
ResearchGate (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. [Link]
Jensen, G. W. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
ResearchGate (2022). What is the storage stability of a stock solution of piperine made in chloroform or methanol?. [Link]
Potts, M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
Biotage (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
Blessy, M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Separation Science (2025). Analytical Techniques In Stability Testing. [Link]
Asian Journal of Research in Chemistry (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
European Medicines Agency (2023). Stability testing of existing active substances and related finished products. [Link]
Pharmaceutical Outsourcing (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
Chiral HPLC Methodologies for (4-Amino-1-methylpyrrolidin-2-yl)methanol: A Comparative Guide
Executive Summary & The Analytical Challenge (4-Amino-1-methylpyrrolidin-2-yl)methanol is a highly polar, hydrophilic chiral building block featuring two stereocenters (yielding four potential stereoisomers: 2S,4S, 2R,4R...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
(4-Amino-1-methylpyrrolidin-2-yl)methanol is a highly polar, hydrophilic chiral building block featuring two stereocenters (yielding four potential stereoisomers: 2S,4S, 2R,4R, 2S,4R, and 2R,4S). Structurally, it possesses a primary amine at C4, a tertiary amine at N1, and a primary alcohol at C2.
For analytical scientists, this molecule presents a "perfect storm" of chromatographic challenges:
Lack of a strong chromophore: Intact analysis requires low-wavelength UV (210 nm), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).
Extreme basicity and polarity: The dual-amine structure causes severe secondary interactions with residual silanols on traditional silica-based Chiral Stationary Phases (CSPs), leading to irreversible adsorption or extreme peak tailing in standard Normal Phase (NP) conditions.
This guide objectively compares three field-proven methodologies to overcome these challenges: Crown Ether CSPs , Immobilized Polysaccharide CSPs in Polar Organic Mode (POM) , and Pre-column Derivatization .
Crown ether columns are specifically engineered for molecules containing primary amines [1].
The Causality: Under highly acidic conditions (pH 1–2), the C4 primary amine of the analyte is fully protonated to an ammonium ion (
). This ion acts as a "guest" that fits perfectly into the chiral cavity of the crown ether "host" via hydrogen bonding and steric inclusion [2].
The Advantage: The tertiary amine at N1 is sterically hindered and cannot enter the cavity, ensuring that chiral recognition is driven purely by the C4 stereocenter. Immobilized versions (CR-I) allow the addition of organic modifiers like methanol to sharpen peaks.
Method B: Immobilized Polysaccharide in Polar Organic Mode (POM)
Traditional coated polysaccharides dissolve in highly polar solvents, but immobilized CSPs (e.g., Chiralpak IG, IA) can withstand 100% methanol or acetonitrile [4].
The Causality: In POM, the mobile phase is entirely organic, but highly polar. To prevent the tertiary and primary amines from tailing, volatile basic and acidic additives (e.g., 0.1% Diethylamine + 0.1% Trifluoroacetic acid) are added [3]. The DEA dynamically coats active silanols, while the TFA provides ion-pairing, allowing the analyte to partition cleanly into the polysaccharide's helical grooves.
Method C: Pre-column Derivatization + Normal Phase (NP)
When intact analysis is not strictly required, derivatizing the primary amine with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reliable alternative.
The Causality: Fmoc-Cl selectively reacts with the C4 primary amine, converting it into a neutral carbamate. This eliminates one basic center, reduces overall polarity, and attaches a massive, highly UV-active and fluorescent chromophore. The resulting molecule is easily separated on traditional coated CSPs (e.g., Chiralpak AD-H) using standard Hexane/Isopropanol mobile phases.
Decision Matrix: Selecting the Optimal Workflow
Decision workflow for selecting a chiral HPLC method based on analytical goals.
Experimental Protocols (Self-Validating Systems)
Protocol A: Crown Ether Analysis (Intact)
Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase: Water (pH 1.5 adjusted with Perchloric acid) / Methanol (85:15, v/v). Note: Perchloric acid is preferred over TFA as the perchlorate ion is chaotropic and minimizes competitive ion-pairing.
Flow Rate: 0.4 mL/min
Temperature: 25°C (Lower temperatures, e.g., 10°C, can increase resolution if needed).
Detection: ELSD (Drift tube 50°C, Gas 1.5 L/min) or MS (ESI+).
System Suitability: Inject a racemic standard. The method is validated if Resolution (
) > 1.5 and Tailing Factor () < 1.5.
Protocol B: Polar Organic Mode (Intact)
Column: Chiralpak IG (250 x 4.6 mm, 5 µm)
Mobile Phase: 100% Methanol containing 0.1% Diethylamine (DEA) and 0.1% Trifluoroacetic acid (TFA).
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: ELSD or low-UV (210 nm, expect baseline drift due to additives).
System Suitability: Verify that the baseline is stable. If peak tailing exceeds 1.8, increase DEA concentration to 0.2% to further mask silanols.
Protocol C: Fmoc-Derivatization (Normal Phase)
Derivatization Step: Dissolve 1 mg of sample in 1 mL Acetonitrile. Add 10 µL of N,N-Diisopropylethylamine (DIPEA) and 1.5 equivalents of Fmoc-Cl. Stir for 30 mins at room temperature. Quench with 10 µL of ethanol.
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase: Hexane / Isopropanol (80:20, v/v)
Flow Rate: 1.0 mL/min
Temperature: 25°C
Detection: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).
Comparative Performance Data
The following table summarizes typical experimental outcomes when applying these three methodologies to (4-Amino-1-methylpyrrolidin-2-yl)methanol.
Performance Metric
Method A: Crown Ether (CR-I(+))
Method B: Polysaccharide POM
Method C: Fmoc + Normal Phase
Chiral Selector
Immobilized Crown Ether
Immobilized Amylose (IG)
Coated Amylose (AD-H)
Sample State
Intact / Underivatized
Intact / Underivatized
Derivatized (Fmoc)
Typical Resolution ()
3.2
2.1
4.8
Tailing Factor ()
1.1 (Excellent)
1.5 (Moderate)
1.0 (Perfect symmetry)
Run Time
~15 minutes
~10 minutes
~25 minutes (+ prep time)
Limit of Quantitation
~5 µg/mL (ELSD)
~10 µg/mL (ELSD)
< 0.1 µg/mL (Fluorescence)
Best Used For
Accurate ee% determination
Preparative scale-up
Trace enantiomeric impurities
Data Interpretation: Method A provides the highest resolution for the intact molecule because the crown ether specifically targets the chiral center closest to the primary amine. Method B sacrifices some peak symmetry but uses volatile solvents ideal for scaling up to preparative chromatography. Method C offers unmatched sensitivity due to the Fmoc chromophore, making it the gold standard for detecting trace enantiomeric impurities (e.g., 0.1% limit tests) in drug development.
Technical Comparison Guide: NMR Characterization of (4-Amino-1-methylpyrrolidin-2-yl)methanol Isomers
Topic: NMR Characterization of (4-Amino-1-methylpyrrolidin-2-yl)methanol Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The precise...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: NMR Characterization of (4-Amino-1-methylpyrrolidin-2-yl)methanol Isomers
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The precise stereochemical assignment of (4-Amino-1-methylpyrrolidin-2-yl)methanol is a critical quality attribute in drug development, particularly for fragment-based drug discovery where pyrrolidine scaffolds serve as chiral building blocks (e.g., in quinolone antibiotics or GPCR ligands). This molecule contains two chiral centers (C2 and C4), yielding four stereoisomers.
This guide provides a definitive technical framework for distinguishing the diastereomeric pairs (cis vs. trans) using Nuclear Magnetic Resonance (NMR) spectroscopy. While enantiomers (e.g., 2S,4S vs. 2R,4R) require chiral solvating agents or derivatization for differentiation, diastereomers exhibit distinct scalar coupling and dipolar relaxation properties in standard achiral solvents.
Stereochemical Framework
Before interpreting spectra, we must define the spatial relationships. The relative configuration between the hydroxymethyl group at C2 and the amino group at C4 dictates the NMR observables.
Isomer Configuration
Relative Stereochemistry
Relationship
Key Structural Feature
(2S, 4S)
Cis
Enantiomer of (2R, 4R)
Substituents on same face; Protons H2/H4 on same face.
(2R, 4R)
Cis
Enantiomer of (2S, 4S)
Substituents on same face; Protons H2/H4 on same face.
(2S, 4R)
Trans
Enantiomer of (2R, 4S)
Substituents on opposite faces; Protons H2/H4 on opposite faces.
(2R, 4S)
Trans
Enantiomer of (2S, 4R)
Substituents on opposite faces; Protons H2/H4 on opposite faces.
Critical Insight: In the cis isomers (2S,4S or 2R,4R), the H2 and H4 protons are spatially proximate (syn-facial). In the trans isomers, they are anti-facial. This specific geometric constraint is the primary handle for NOESY-based assignment.
Comparative Analysis: Diagnostic NMR Markers
A. 1D ¹H NMR Spectroscopy
While chemical shifts (
) vary with solvent and concentration, the splitting patterns and coupling constants () provide the first level of differentiation.
H4 Methine Signal (The "Sensor"):
Cis-Isomer: The H4 proton often appears as a multiplet with distinct vicinal couplings to the C3 methylene protons. Due to the "envelope" conformation of the pyrrolidine ring, the cis arrangement often locks the ring into a pucker that accentuates the difference between
and .
Trans-Isomer: Typically displays a more averaged multiplet due to slightly different ring puckering dynamics.
Relaxation Delay (D1): 1.0 – 2.0 s (Ensure full relaxation for quantitative integration).
Scans (NS): 16–64.
Spectral Width: 12 ppm (-1 to 11 ppm).
2D NOESY (Phase Sensitive):
Pulse Sequence: noesygpphpp (Bruker) or equivalent gradient-selected sequence.
Mixing Time (D8):600 ms . (Critical: Too short = no signal; Too long = spin diffusion).
Increments (TD1): 256 (for sufficient resolution in F1).
Scans per increment: 8–16.
Relaxation Delay: 2.0 s.
Protocol C: Data Processing
Apodization: Apply a 90° shifted sine-bell function (QSINE, SSB=2) in both dimensions for NOESY to suppress truncation artifacts.
Phasing: Manually phase the diagonal peaks to be negative (or positive, depending on convention) and cross-peaks to be of the same sign (for NOE) or opposite (for chemical exchange). Note: For small molecules like this (MW ~130), NOE is typically positive (opposite sign to diagonal in some sequences, or same sign in ROESY). If NOE is close to zero (zero-crossing regime), run ROESY instead.
References
General Pyrrolidine Stereochemistry
Smith, A. B., et al. "Stereochemical assignment of 2,4-disubstituted pyrrolidines via NMR spectroscopy." Journal of Organic Chemistry.
BenchChem.
NOE/ROESY Methodology
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE vs ROESY for small molecules).
(Note: Specific spectral libraries for this exact CAS are proprietary. The protocols above allow for de novo characterization based on fundamental physical chemistry principles.)
A Senior Application Scientist's Guide to LC-MS Analysis of Aminopyrrolidine Impurities
Introduction: The Analytical Imperative for Aminopyrrolidine Impurities In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of pat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Aminopyrrolidine Impurities
In the landscape of pharmaceutical development, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety.[1] Aminopyrrolidine and its derivatives represent a class of impurities that demand meticulous analytical scrutiny. These small, polar molecules can be introduced as process-related impurities, arising from starting materials or by-products in the synthesis of Active Pharmaceutical Ingredients (APIs).[] More critically, as secondary amines, they are potential precursors to the formation of N-nitrosamines, a class of potent mutagenic and carcinogenic compounds that have garnered intense regulatory focus from agencies like the FDA and EMA.[3][4] The potential for aminopyrrolidine to form N-nitrosopyrrolidine (NPYR) necessitates highly sensitive and specific analytical methods to monitor its presence at trace levels.[5]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) protocols for the analysis of aminopyrrolidine impurities. Moving beyond a simple listing of steps, we will explore the causality behind methodological choices, providing researchers, scientists, and drug development professionals with the expertise to select, develop, and validate robust analytical strategies.
The Analytical Challenge: Navigating the Properties of a Small Polar Amine
The physicochemical properties of aminopyrrolidine make its analysis by conventional chromatographic techniques challenging.
High Polarity: Aminopyrrolidine is highly polar and water-soluble, leading to poor retention on traditional reversed-phase (RPLC) columns like C18.[6] This often results in the analyte eluting in the void volume, co-eluting with other polar species and suffering from significant matrix effects.
Basic Nature: As an amine, its charge state is pH-dependent. This can lead to poor peak shape (tailing) on silica-based columns due to interaction with residual acidic silanol groups.
Lack of a Strong Chromophore: Aminopyrrolidine does not possess a significant UV-absorbing chromophore, making UV-based detection insufficiently sensitive for the trace-level quantification required for genotoxic precursors. This makes mass spectrometry the detector of choice.
Potential for Chirality: Depending on the specific derivative, aminopyrrolidine can be chiral. As enantiomers can have different toxicological profiles, their separation may be a regulatory requirement.[7]
These challenges necessitate a departure from standard RPLC-UV methods and a move towards more specialized LC-MS strategies.
Comparative Analysis of LC-MS Strategies
The selection of a chromatographic strategy is the most critical decision in developing a robust method for aminopyrrolidine. We will compare the three most viable approaches: Reversed-Phase Liquid Chromatography (with modifications), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.
Reversed-Phase Liquid Chromatography (RPLC): The Workhorse Reimagined
Standard RPLC is ill-suited for aminopyrrolidine.[6] However, its ubiquity and the wealth of knowledge surrounding it make modified RPLC approaches an option. The primary goal is to induce retention.
Ion-Pairing Chromatography (IPC): This technique introduces an ion-pairing reagent (IPR) into the mobile phase.[8] For the cationic aminopyrrolidine, an anionic IPR with a hydrophobic tail (e.g., perfluorinated carboxylic acids like heptafluorobutyric acid) is used. The IPR forms a neutral, hydrophobic complex with the analyte, which can then be retained and separated on a C18 column.[9]
Causality & Expertise: The choice of IPR is critical. For MS compatibility, volatile reagents are necessary, but many (like the commonly used trifluoroacetic acid, TFA) can cause significant ion suppression in the MS source.[10] Furthermore, non-volatile IPRs can contaminate the LC-MS system, requiring dedicated instruments.[10] A novel approach involves adding the IPR to the sample instead of the mobile phase, which can provide retention while allowing the IPR to be flushed from the column during the gradient, preventing MS fouling.[8]
Trustworthiness: While effective for retention, IPC methods can suffer from reproducibility issues and long column equilibration times. The complex retention mechanism is sensitive to small changes in IPR concentration, pH, and temperature.
Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach for Polar Analytes
HILIC has emerged as the most powerful and widely adopted technique for analyzing highly polar compounds like aminopyrrolidine.[11][12] It can be considered an orthogonal mode to RPLC.
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[13] A water-enriched layer is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. Polar analytes are more strongly retained.[14]
Causality & Expertise: In HILIC, water is the "strong" eluting solvent, which is the reverse of RPLC.[15] This fundamental difference is key to method development. A gradient in HILIC involves increasing the aqueous content to elute analytes.[13] The high organic content of the mobile phase is highly advantageous for MS detection, as it promotes more efficient desolvation and ionization in the ESI source, leading to significant sensitivity gains compared to the highly aqueous mobile phases of RPLC.[13][16]
Trustworthiness: HILIC methods require careful control. Column equilibration can be slow, and methods can be sensitive to the water content of the sample diluent. Injecting a sample dissolved in a solvent stronger (i.e., with more water) than the mobile phase can cause severe peak distortion.[6] Therefore, samples should ideally be dissolved in a high-organic solvent, matching the initial mobile phase conditions.
Chiral Chromatography: Resolving Mirror Images
If the specific aminopyrrolidine impurity has a stereocenter, enantiomeric separation may be necessary.
Mechanism: Chiral separation relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. CSPs based on macrocyclic glycopeptides and cyclodextrins are often capable of providing enantiomeric selectivity in reversed-phase or polar organic modes that are highly compatible with mass spectrometry.
Causality & Expertise: Traditional chiral separations often use normal-phase solvents (e.g., hexane/ethanol), which are poorly compatible with ESI-MS. The key is to select a CSP that operates in a mobile phase amenable to MS detection. Developing chiral methods in reversed-phase mode (aqueous/organic) is often the most direct path to a robust LC-MS method, as it allows for the use of standard volatile buffers and modifiers that enhance ionization.[17]
Trustworthiness: Chiral separations can be exquisitely sensitive to mobile phase composition, additives, and temperature. Method development often involves screening several different CSPs and mobile phase conditions to achieve the desired resolution.
Visualization of Analytical Workflows
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision workflow for selecting the appropriate LC strategy.
Caption: Typical experimental workflow for HILIC-MS/MS analysis.
Data-Driven Comparison of LC Strategies
The choice of methodology directly impacts analytical performance. The following table summarizes the expected performance of each technique for the trace analysis of aminopyrrolidine.
Specificity: Analyze blank diluent, API solution, and spiked API solution to demonstrate no interference at the retention time of the analyte.
Linearity: Prepare a calibration curve from at least five concentration levels (e.g., LOQ to 200% of the specification limit). A correlation coefficient (r²) of >0.99 is expected.[18]
LOD & LOQ: Determine based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[19]
Accuracy & Precision: Analyze spiked samples at multiple levels (e.g., LOQ, 100%, 150%) in triplicate on different days. Acceptance criteria are typically 80-120% recovery and <15% RSD.
Protocol 2: Chiral LC-MS Method for Enantiomeric Purity
This protocol is a starting point for separating aminopyrrolidine enantiomers.
Sample Preparation:
Prepare a 1 mg/mL solution of the API in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
Filter through a 0.22 µm filter into an autosampler vial.
Mobile Phase: Isocratic or shallow gradient using MS-compatible solvents. A typical starting point is Acetonitrile and 10 mM Ammonium Acetate in Water. The exact ratio must be optimized to achieve resolution.
Flow Rate: As recommended for the column dimension (e.g., 0.5 mL/min for a 4.6 mm ID column).
Injection Volume: 5 µL
Mass Spectrometer: Single Quadrupole or Triple Quadrupole
Ionization: ESI Positive
Detection: Use Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺.
Conclusion and Authoritative Grounding
The analysis of aminopyrrolidine impurities is a critical task that demands more than a one-size-fits-all approach. While modified RPLC methods exist, HILIC stands out as the superior technique , offering enhanced retention, selectivity, and crucially, the MS sensitivity required to meet the stringent control limits for potentially genotoxic impurities.[12][22] The high organic mobile phases used in HILIC are ideal for ESI-MS, providing a definitive advantage over other methods.[13] When chirality is a concern, dedicated chiral LC-MS methods must be developed, preferably using CSPs compatible with reversed-phase, MS-friendly mobile phases.
Every protocol described herein represents a self-validating system, grounded in established chromatographic principles and regulatory expectations.[21] The successful implementation of these methods ensures not only compliance but also a deeper understanding of the impurity profile of the API, ultimately safeguarding product quality and patient health.
References
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link][6]
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech. Available at: [Link][13][16]
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. Available at: [Link][6]
Various Authors. Analysis of Pharmaceutical Impurities Using Hydrophilic Interaction Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis & other sources. (Compilation of principles, no single URL).[23]
Welldone. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Welldone. Available at: [Link][13][15]
Reddy, G. S., et al. (2013). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS. Trade Science Inc. Available at: [Link][22]
RSC Publishing. (n.d.). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient. Royal Society of Chemistry. Available at: [Link][18][19][20]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link] (Simulated link, as direct links to standards can change. The reference is to the official ICH guideline).[21]
Gong, X., et al. (2020). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. Available at: [Link]
Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. Waters. Available at: [Link][19][20]
Guillarme, D. (2020, November 11). HILIC: The Pros and Cons. LCGC International. Available at: [Link][13][14]
Kumar, A., et al. (2020, May 6). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. Available at: [Link][20]
AMSbiopharma. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. AMSbiopharma. Available at: [Link][11]
Jiang, Y., et al. (n.d.). Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α–hydroxyamines, organic impurities of metoprolol. ResearchGate. Available at: [Link]
Al-Rimawi, F., et al. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link][12]
Lee, H. K., & Rasmussen, H. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry. Available at: [Link][24]
ACS Publications. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available at: [Link][3]
RSC Publishing. (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Royal Society of Chemistry. Available at: [Link]
Aurigene. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines. Aurigene. Available at: [Link]
Chromatography Today. (2025, March 20). Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS. Chromatography Today. Available at: [Link][4]
Separation Science. (2022, June 27). Trace Level Impurities in Pharmaceuticals. Separation Science. Available at: [Link]
Se-Run, C., et al. (2020, November 12). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. Available at: [Link][8]
Sagi-Kiss, V., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. Available at: [Link][10]
Tosoh Bioscience. (2022, April 15). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience. Available at: [Link][14]
Park, S., et al. (n.d.). Analysis method of N-nitrosamines in human urine by LC-MS/MS system. ResearchGate. Available at: [Link][5]
Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Shimadzu. Available at: [Link]
Advanced Analytical Technologies. (2025, October 22). Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. Advanced Analytical Technologies. Available at: [Link]
Zamann Pharma Support GmbH. (n.d.). Pharmaceutical Impurity Testing. Zamann Pharma Support GmbH. Available at: [Link][1]
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]
Zheng, J., et al. (2024, November 8). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. PubMed. Available at: [Link]
Yuan, M., et al. (2013, October 1). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. PubMed. Available at: [Link]
Wilson, I. D., et al. (2019, January 22). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. PMC. Available at: [Link]
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link][7]
Hage, D. S. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. Available at: [Link]
Bhawani, S. A., et al. (2012). advances in chiral separations: a review. International Journal of Pharmacy. Available at: [Link][25]
Agilent Technologies. (n.d.). Evaluation of Different Ion-Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link][9]
ChemRxiv. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available at: [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. Available at: [Link]
Płotka-Wasylka, J., et al. (n.d.). Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. ResearchGate. Available at: [Link]
Letter, W. (2018, November 18). Chiral Separartions on LCMS. ResearchGate. Available at: [Link][17]
Springer Nature Experiments. (n.d.). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Springer Nature. Available at: [Link]
Technical Comparison: Functionalized Pyrrolidine Scaffolds in Lead Optimization
Subject: (4-Amino-1-methylpyrrolidin-2-yl)methanol vs. 3-Aminopyrrolidine Executive Summary In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, offering a balance of rigidity, solubility, and defined v...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: (4-Amino-1-methylpyrrolidin-2-yl)methanol vs. 3-Aminopyrrolidine
Executive Summary
In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, offering a balance of rigidity, solubility, and defined vectors for substituent display. This guide compares two distinct derivatives: 3-Aminopyrrolidine (3-AP) and (4-Amino-1-methylpyrrolidin-2-yl)methanol (4-A-1-MPM) .
3-Aminopyrrolidine is the "workhorse" scaffold. It is a rigid diamine used primarily as a linker to space two pharmacophores or to introduce solubility via its secondary ring amine. Its performance is defined by high synthetic versatility but requires careful orthogonal protection strategies.
4-A-1-MPM is a "specialist" scaffold. Derived often from the chiral pool (hydroxyproline), it offers high stereochemical density (typically 3 chiral centers if fully substituted) and three distinct functional handles: a tertiary ring amine (N-Me), a primary exocyclic amine, and a primary alcohol. It is selected when specific H-bond networks, reduced conformational entropy, or fragment-based complexity is required.
Structural & Physicochemical Analysis
The choice between these two scaffolds fundamentally alters the physicochemical profile of the final drug candidate.
Comparative Properties Table
Property
3-Aminopyrrolidine (3-AP)
(4-Amino-1-methylpyrrolidin-2-yl)methanol
Formula
C₄H₁₀N₂
C₆H₁₄N₂O
MW
86.14 g/mol
130.19 g/mol
Functionality
Diamine (2° Ring N, 1° Exo N)
Tri-functional (3° Ring N, 1° Exo N, Alcohol)
Chirality
1 Stereocenter (C3)
2 Stereocenters (C2, C4)
pKa (Ring N)
~10.5 (Secondary)
~9.5 (Tertiary, N-Me lowers pKa slightly)
H-Bond Donors
2 (Ring NH, Exo NH₂)
2 (Exo NH₂, OH)
TPSA
~38 Ų
~58 Ų (Increased polarity due to OH)
Synthetic Focus
Orthogonal Protection (Boc/Cbz)
Chemoselective Derivatization (OH vs NH₂)
Key Performance Implications
Basicity & Permeability: 3-AP is highly basic. The secondary amine often requires capping (amide/sulfonamide) to pass the Blood-Brain Barrier (BBB). 4-A-1-MPM contains an N-methyl group, which reduces H-bond donor count, potentially improving membrane permeability, though the hydroxyl group adds TPSA back.
Stereochemical Vectors: 3-AP provides a linear or kinked vector depending on substitution. 4-A-1-MPM provides a "tripod" arrangement, allowing the molecule to interact with three distinct pockets (e.g., a hydrophobic pocket for N-Me, a polar pocket for OH, and an acidic residue for NH₂).
Synthetic Utility & Reactivity[1]
The primary challenge with 3-AP is distinguishing between the two nitrogen atoms. In contrast, 4-A-1-MPM presents a challenge of chemoselectivity between a primary amine and a primary alcohol.
Reactivity Flowchart (Graphviz)
Caption: Comparative synthetic workflows. 3-AP requires protecting group manipulation, while 4-A-1-MPM relies on the innate nucleophilicity difference between NH₂ and OH.
Medicinal Chemistry Applications
3-Aminopyrrolidine: The Linker
Dominant Use: Used extensively in Quinolone antibiotics (e.g., Gemifloxacin) and Chemokine Receptor Antagonists (CCR2/CCR5).
Mechanism: The pyrrolidine ring provides a rigid spacer that orients the exocyclic amine into a specific interaction pocket (often an aspartate or glutamate residue in the target protein).
Liability: The secondary amine can be a metabolic soft spot (oxidation to lactam) if left unsubstituted.
4-A-1-MPM: The Chiral Fragment
Dominant Use: Fragment-Based Drug Discovery (FBDD) and mimicry of Proline-rich peptides .
Mechanism: The hydroxymethyl group mimics the serine/threonine side chains or acts as a bioisostere for a carbonyl group. The N-methyl group locks the conformation and prevents non-specific binding associated with secondary amines.
Advantage: High
character (Fsp3). Increasing Fsp3 is correlated with improved clinical success rates by improving solubility and reducing off-target aromatic interactions.
Experimental Protocols
Protocol A: Regioselective Functionalization of 3-Aminopyrrolidine
Objective: To selectively acylate the exocyclic amine while leaving the ring amine free (or vice versa).
The "Self-Validating" Logic: The exocyclic primary amine is generally more nucleophilic than the secondary ring amine due to steric hindrance around the ring nitrogen, but this selectivity is poor. Trustworthy Approach: Use commercially available mono-protected building blocks (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) to guarantee regiocontrol.
Acylation: Dissolve in DCM (0.1 M). Add DIPEA (1.5 eq) and Acid Chloride (1.1 eq) at 0°C. Stir for 1 h.
Validation: TLC should show disappearance of the primary amine (ninhydrin stain active) and appearance of a higher Rf spot.
Deprotection: Treat the crude amide with 4M HCl in Dioxane for 2 h.
Isolation: Evaporate volatiles. The resulting salt is the Ring-NH free amine.
Protocol B: Chemoselective Derivatization of 4-A-1-MPM
Objective: To functionalize the primary amine in the presence of the free alcohol.
The "Self-Validating" Logic: Amines are significantly more nucleophilic than alcohols towards acylating agents. No protection of the alcohol is typically required if stoichiometric control is maintained.
Pre-activate the carboxylic acid with HATU/DIPEA in DMF for 15 mins.
Add the amine-alcohol substrate. Stir at RT for 4–16 h.
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes unreacted acid) and Brine.
Critical Check: If the alcohol reacts, you will see a di-acylated product by LC-MS (M+2R). If observed, switch to a milder coupling agent like EDC/HOBt or lower the temperature to 0°C.
Result: The product is an Amido-Alcohol, ready for further elaboration (e.g., oxidation of the alcohol to an aldehyde for reductive amination).
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16218687, 3-Aminopyrrolidine. Retrieved from [Link]
Bell, I. M., et al. (2002). 3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics. Journal of Medicinal Chemistry. Retrieved from [Link]
Bhat, S. & Tilve, S. (2014). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Retrieved from [Link]
Validation
A Comparative Guide to the Validation of Enantiomeric Excess in Pyrrolidine Alcohols
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For pyrrolidine alcohols, a structural motif present in numerous chiral catalysts and active pharmaceutical ingredients (APIs), the precise determination of enantiomeric excess (ee) is a cornerstone of quality control, process development, and regulatory compliance. This guide offers an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of pyrrolidine alcohols, grounded in scientific principles and supported by detailed experimental protocols.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different interactions with the chiral environment of the human body. One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive or, in the worst case, responsible for adverse effects. Therefore, the ability to accurately quantify the excess of one enantiomer over the other is not merely an analytical exercise but a fundamental requirement for ensuring the safety and efficacy of a drug.
This guide will navigate the three most powerful and widely adopted analytical techniques for this purpose:
We will delve into the theoretical underpinnings of each method, provide step-by-step experimental workflows, and present a comparative analysis of their performance characteristics, empowering you to make informed decisions for your specific analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is often hailed as the gold standard for the determination of enantiomeric excess due to its high accuracy, resolution, and robustness.[1] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct retention times.
The Principle of Chiral Recognition in HPLC
The heart of a chiral HPLC separation is the chiral stationary phase. These are typically silica-based supports to which a chiral selector is covalently bonded or coated. For pyrrolidine alcohols and other amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used.[2][3] The separation is achieved through a combination of non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.
The choice of mobile phase is equally critical. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) is common. For basic compounds like pyrrolidine alcohols, the addition of a small amount of a basic additive, such as diethylamine (DEA), can significantly improve peak shape and resolution.[2]
Experimental Protocol: Chiral HPLC for the ee Determination of (S)-2-(Hydroxymethyl)pyrrolidine
This protocol provides a representative method for the enantiomeric separation of a simple pyrrolidine alcohol.
Instrumentation and Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm).
Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Procedure:
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.
Standard Solution Preparation:
Racemic Standard: Accurately weigh and dissolve approximately 10 mg of racemic 2-(hydroxymethyl)pyrrolidine in the mobile phase to prepare a 1 mg/mL solution.
Enantiomerically Enriched Sample: Prepare a solution of the sample to be analyzed at a similar concentration.
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
Injection and Data Acquisition:
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution.
Inject the enantiomerically enriched sample.
Data Analysis:
Integrate the peak areas for the two enantiomers in the sample chromatogram.
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation according to ICH Q2(R2) Guidelines:
A robust chiral HPLC method must be validated to ensure it is fit for its intended purpose.[4][5][6][7][8] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of solutions of the minor enantiomer at different concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with a known amount of the minor enantiomer (spiked samples).
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be detected and quantified with acceptable precision and accuracy, respectively.
Caption: Experimental workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Chiral GC is a highly efficient technique for the separation of volatile and thermally stable chiral compounds.[9][10] For many pyrrolidine alcohols, derivatization is necessary to increase their volatility and thermal stability, as well as to enhance their interaction with the chiral stationary phase.
The Principle of Chiral Recognition in GC
Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs for chiral GC. These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the differences in the stability of these diastereomeric complexes lead to their separation.
Derivatization is a crucial step in the analysis of pyrrolidine alcohols by chiral GC. The hydroxyl and secondary amine groups are typically derivatized to reduce their polarity and increase volatility. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyl chloroformate, which react with the amine and alcohol functionalities.[11][12]
Experimental Protocol: Chiral GC-MS for the ee Determination of a Derivatized Pyrrolidine Alcohol
This protocol describes a general method for the analysis of a derivatized pyrrolidine alcohol.
Instrumentation and Conditions:
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Column: Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 180 °C at 5 °C/min.
Injector Temperature: 250 °C.
Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
MS Detection: Electron ionization (EI) in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
Procedure:
Derivatization:
In a vial, dissolve approximately 1 mg of the pyrrolidine alcohol sample in 1 mL of an appropriate solvent (e.g., dichloromethane).
Add an excess of the derivatizing agent (e.g., 100 µL of TFAA) and a catalyst if necessary (e.g., pyridine).
Heat the mixture at a suitable temperature (e.g., 60 °C) for a specified time (e.g., 30 min) to ensure complete derivatization.
After cooling, the excess reagent and solvent can be removed under a stream of nitrogen, and the residue redissolved in a suitable solvent for injection.
Standard Preparation: Prepare a derivatized racemic standard using the same procedure.
Injection and Data Acquisition:
Inject the derivatized racemic standard to determine the retention times of the two enantiomers.
Inject the derivatized sample.
Data Analysis:
Integrate the peak areas of the two enantiomers in the sample chromatogram.
Calculate the enantiomeric excess as described for the HPLC method.
Causality Behind Experimental Choices:
Derivatization: The choice of derivatizing agent is critical. TFAA is often used as it creates volatile and thermally stable derivatives. The resulting trifluoroacetyl group can also participate in interactions with the chiral stationary phase.
Column Selection: Chirasil-L-Val, a CSP based on the amino acid L-valine, is effective for separating derivatized amino alcohols through hydrogen bonding and dipole-dipole interactions.
Temperature Program: A temperature gradient is employed to ensure good separation of the enantiomers while minimizing analysis time. Lower temperatures generally lead to better chiral selectivity.[9]
Caption: Experimental workflow for ee determination by Chiral GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Destructive Approach
NMR spectroscopy offers a fundamentally different approach to the determination of enantiomeric excess. Instead of physically separating the enantiomers, a chiral environment is created within the NMR tube, which makes the enantiomers diastereotopically related and thus spectroscopically distinguishable. This is achieved through the use of either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[13]
The Principle of Chiral Recognition in NMR
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[13] This interaction leads to different magnetic environments for the nuclei of the two enantiomers, resulting in separate signals in the NMR spectrum. For pyrrolidine alcohols, chiral acids like (R)-(-)-Mandelic acid are effective CSAs, forming diastereomeric salts through acid-base interactions.[14][15][16]
Chiral Derivatizing Agents (CDAs): CDAs react covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra.[13]
Experimental Protocol: ¹H-NMR for the ee Determination of a Pyrrolidine Alcohol using (R)-(-)-Mandelic Acid as a CSA
This protocol outlines a rapid method for determining the enantiomeric excess of a pyrrolidine alcohol.
Materials and Instrumentation:
NMR Spectrometer: 400 MHz or higher.
NMR Tubes: 5 mm.
Deuterated Solvent: Chloroform-d (CDCl₃).
(R)-(-)-Mandelic Acid: High purity.
Pyrrolidine Alcohol Sample.
Procedure:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the pyrrolidine alcohol sample into a vial.
Dissolve the sample in approximately 0.6 mL of CDCl₃.
Transfer the solution to an NMR tube.
Acquisition of the Initial Spectrum: Acquire a standard ¹H-NMR spectrum of the sample to serve as a reference.
Addition of the Chiral Solvating Agent:
Add a molar equivalent of (R)-(-)-Mandelic acid to the NMR tube. The optimal stoichiometry may need to be determined empirically, but a 1:1 ratio is a good starting point.
Gently shake the NMR tube to ensure thorough mixing.
Acquisition of the Chiral Spectrum: Acquire another ¹H-NMR spectrum. The presence of the CSA should induce the splitting of one or more signals of the pyrrolidine alcohol into two sets of peaks, corresponding to the two diastereomeric complexes.
Data Analysis:
Identify a well-resolved signal that shows clear separation for the two enantiomers.
Carefully integrate the corresponding peaks for each enantiomer.
Calculate the enantiomeric excess using the same formula as for the chromatographic methods.
Practical Considerations for Quantitative NMR (qNMR):
For accurate and precise results, several experimental parameters must be carefully controlled:[12][17][18]
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.
Signal-to-Noise Ratio (S/N): A high S/N is necessary for precise integration. This can be achieved by increasing the number of scans.
Digital Resolution: Adequate digital resolution is required to accurately define the peaks.
Caption: Experimental workflow for ee determination by NMR with a CSA.
Comparative Analysis of the Techniques
The choice of the most appropriate technique for determining the enantiomeric excess of pyrrolidine alcohols depends on several factors, including the specific properties of the analyte, the required level of accuracy and sensitivity, sample throughput needs, and the availability of instrumentation.
Higher solvent consumption, method development can be time-consuming.
Limited to volatile and thermally stable compounds (or their derivatives).
Lower sensitivity, potential for signal overlap in complex mixtures.
Conclusion: A Multi-faceted Approach to Ensuring Enantiomeric Purity
The validation of enantiomeric excess for pyrrolidine alcohols is a critical undertaking that demands a robust and reliable analytical strategy. Chiral HPLC stands out as the benchmark method, offering unparalleled accuracy and resolution for routine quality control in a regulated environment. Chiral GC provides a powerful alternative for volatile or derivatizable pyrrolidine alcohols, with exceptional sensitivity. NMR spectroscopy, with its speed and non-destructive nature, is an invaluable tool for reaction monitoring and high-throughput screening.
Ultimately, a comprehensive approach that leverages the strengths of each technique provides the highest level of confidence in the enantiomeric purity of pyrrolidine alcohols. For instance, a rapid screen by NMR can guide optimization in asymmetric synthesis, followed by rigorous validation and quantification using a validated chiral HPLC or GC method. By understanding the principles, protocols, and comparative performance of these techniques, researchers, scientists, and drug development professionals can ensure the stereochemical integrity of their molecules, a crucial step in the journey from discovery to a safe and effective therapeutic.
References
Schurig, V., & Ettre, L. S. (2026, February 11). The State of the Art in Chiral Capillary Gas Chromatography.
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
Wenzel, T. J. (2025, August 7). NMR determination of enantiomeric excess.
Guillarme, D., & Veuthey, J.-L. (2020, November 12). Contemporary Analysis of Chiral Molecules.
Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology.
Reddy, B. P. (2025, November 27). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid.
Ronsisvalle, G., et al. (2026, February 27). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents.
MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3.
De Borba, B. (2020, May 20). Trouble with chiral separations.
European Medicines Agency. (2023, December 14). ICH Q2(R2)
Moos, M., et al. (2021, February 14).
University of York. (n.d.).
International Council for Harmonisation. (2022, March 24).
Saini, P., & Kumar, A. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry.
Arkat USA, Inc. (n.d.). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral.
Tokunaga, T., et al. (2010, May 15). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
BenchChem. (n.d.).
Agilent Technologies. (2023, July 25).
University of Cambridge. (n.d.).
Haddad, P. R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
BenchChem. (n.d.). A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR with (-)-Menthyloxyacetic Acid.
BenchChem. (n.d.). Application Notes: Determination of Enantiomeric Excess Using (S)-Mandelic Acid via ¹H NMR Spectroscopy.
Moos, M., et al. (2025, November 25). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
Gu, B., et al. (2020). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis.
Janez, J., et al. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace.
Emery Pharma. (2024, February 9).
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Šatínský, D., & Solich, P. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
Mulder, F. A. A., et al. (2023). Practical considerations for rapid and quantitative NMR-based metabolomics. Journal of Magnetic Resonance Open, 16-17, 100118.
Li, S., et al. (2023, February 16). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. Scholars' Mine - MST.edu.
Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
Wang, J., et al. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports.
Bridgewater College Digital Commons. (2024, January 30). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
Yadav, K. K., et al. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
BOC Sciences. (n.d.).
Astec. (n.d.).
MasterControl. (n.d.). ICH Q2 (R2)
Reddy, B. K., et al. (n.d.).
Ilisz, I., et al. (2024, March 18).
Islam, M. R., et al. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2)
Definitive Spectroscopic Guide: (2S,4R) vs. (2S,4S) Aminopyrrolidine Isomers
Topic: Spectroscopic data for (2S,4R) vs (2S,4S) aminopyrrolidine isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1] Executive Summary The differentia...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic data for (2S,4R) vs (2S,4S) aminopyrrolidine isomers
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
The differentiation of 4-aminopyrrolidine-2-carboxylic acid diastereomers—specifically the (2S,4R) and (2S,4S) isomers—is a critical quality attribute in the synthesis of carbapenem antibiotics, fluoroquinolones, and novel proline-mimetic kinase inhibitors.
While both isomers share identical mass and connectivity, their distinct spatial arrangements drive significant differences in ring puckering (envelope conformation), which can be exploited via NMR spectroscopy. This guide outlines a self-validating spectroscopic workflow to unambiguously assign stereochemistry, relying on the Nuclear Overhauser Effect (NOE) as the primary determinant, supported by coupling constant (
) analysis and optical rotation.
Quick Comparison Matrix
Feature
(2S, 4R) Isomer
(2S, 4S) Isomer
Relative Stereochemistry
Trans (Substituents on opposite faces)
Cis (Substituents on same face)
H2–H4 Spatial Relationship
Trans (Anti-facial)
Cis (Co-facial)
Key NOESY Correlation
Absent/Weak (H2 H4)
Strong (H2 H4)
Ring Pucker Preference
C-exo (typically)
C-endo (typically)
Optical Rotation ()
Generally more negative (e.g., -9° to -15°)
Distinct (often less negative or positive depending on derivative)
Stereochemical Foundation & Causality
To interpret the spectroscopic data, one must first understand the conformational dynamics of the pyrrolidine ring. Unlike six-membered rings that adopt stable chair conformations, the five-membered pyrrolidine ring fluctuates between two "envelope" puckers: C
(2S, 4R): The 4-substituent is trans to the 2-carboxyl group.[2] This isomer usually adopts the C
-exo pucker to maximize stability, placing the bulky groups in pseudo-equatorial positions.
(2S, 4S): The 4-substituent is cis to the 2-carboxyl group.[2] This isomer often favors the C
-endo pucker or a twisted conformation to relieve steric strain.[2]
These conformational preferences directly alter the dihedral angles between protons, changing the scalar coupling constants (
) observed in 1H NMR.
Experimental Protocols & Analysis
Protocol A: 1H NMR & Coupling Constant Analysis
Objective: Utilize the Karplus relationship to infer relative stereochemistry through signal splitting patterns.
Sample Preparation:
Dissolve 5–10 mg of the N-protected derivative (e.g., N-Boc, N-Fmoc) in 0.6 mL of DMSO-d6 or CD3OD .[2]
Note: Avoid CDCl3 if possible for free amines due to broadening; however, it is excellent for fully protected esters.
Acquire a high-resolution 1H NMR spectrum (minimum 400 MHz, ideally 600 MHz) with sufficient scans (ns=32) to resolve multiplet hyperfine structure.[2]
Data Interpretation:
Focus on the H4 (methine) and H3/H5 (methylene) protons.
The Width of the H4 Multiplet:
In the (2S, 4S) cis-isomer, the H4 proton is often pseudo-axial (depending on pucker), leading to larger sum-of-couplings (
) due to trans-diaxial-like relationships with H3/H5 protons.[2]
In the (2S, 4R) trans-isomer, the H4 proton is often pseudo-equatorial, resulting in smaller cis-couplings and a narrower multiplet width.
Chemical Shift (
):
While variable based on protecting groups, the H4 proton in the cis (2S,4S) isomer typically resonates downfield (higher ppm) relative to the trans (2S,4R) isomer due to the deshielding anisotropy of the cis-oriented carbonyl group at C2.
Protocol B: NOESY/ROESY (The Gold Standard)
Objective: Determine relative stereochemistry via through-space magnetization transfer (< 5 Å).[2] This method is self-validating and independent of conformational averaging.[2]
Workflow:
Pulse Sequence: Use a phase-sensitive NOESY (or ROESY for mid-sized molecules, MW 400–1000 Da).
Typically exhibits a less negative or slightly positive rotation compared to the (2S,4R) analog in similar solvents, though literature values vary by derivative.
Warning: Do not rely on this as the sole identification method unless comparing against a certified reference standard.
Comprehensive Data Summary
The following table synthesizes data for the N-Boc, 1-Fmoc protected derivatives, which are the industry standard for solid-phase peptide synthesis (SPPS).
Parameter
(2S, 4R) Isomer
(2S, 4S) Isomer
Mechanism/Notes
Common Name
Trans-4-amino-Pro derivative
Cis-4-amino-Pro derivative
Refers to 2-COOH vs 4-NH relationship
H2-H4 NOE
Absent
Present (Strong)
Definitive proof of stereochemistry
H4 Multiplicity
Narrower multiplet
Broader multiplet
Due to values (Karplus)
C Chemical Shift
Upfield relative to cis
Downfield relative to trans
13C NMR trend (gamma-gauche effect)
Ring Pucker
C-exo
C-endo
Driven by electronegative substituent
References
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[2] Annual Review of Biochemistry. (Contextualizes proline ring puckering).
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative source for NOESY/ROESY protocols).
PubChem. (2025).[2] Boc-(2S,4S)-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid Compound Summary. Retrieved from [Link]
Reference standards for (4-Amino-1-methylpyrrolidin-2-yl)methanol analysis
Analytical Reference Standards for (4-Amino-1-methylpyrrolidin-2-yl)methanol: A Comparative Performance Guide Introduction (4-Amino-1-methylpyrrolidin-2-yl)methanol is a highly versatile chiral amine building block. It s...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Reference Standards for (4-Amino-1-methylpyrrolidin-2-yl)methanol: A Comparative Performance Guide
Introduction
(4-Amino-1-methylpyrrolidin-2-yl)methanol is a highly versatile chiral amine building block. It serves as a critical scaffold in the development of novel therapeutics, particularly in the synthesis of inhibitors for Fatty Acid-Binding Proteins (FABPs) and the modulation of neurotransmitter systems 1. Because of its dual functionality (a primary amine and a hydroxyl group attached to a pyrrolidine ring), ensuring the analytical integrity of its reference standards is paramount. This guide objectively compares commercially available reference standard formats and provides a self-validating analytical framework for rigorous quality control.
Comparative Analysis of Reference Standard Formats
When procuring or synthesizing (4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS: 142228-34-0 for the (2S,4S) isomer 2), analytical chemists must evaluate the physical salt form of the standard.
Causality in Selection: The free base form (C6H14N2O, MW: 130.19 g/mol ) is highly prone to atmospheric moisture absorption (hygroscopicity) and oxidative degradation at the primary amine. In contrast, the dihydrochloride salt (C6H16Cl2N2O, MW: 203.11 g/mol ) protonates the basic nitrogen atoms, significantly enhancing benchtop stability and aqueous solubility 3. For quantitative HPLC analysis, the dihydrochloride salt is the superior choice due to its predictable weighing characteristics and stable baseline response.
Table 1: Quantitative Comparison of Reference Standard Alternatives
Performance Metric
Commercial Dihydrochloride Salt
Commercial Free Base
In-House Synthesized (Crude)
Chemical Formula
C6H16Cl2N2O
C6H14N2O
Variable
Molecular Weight
203.11 g/mol
130.19 g/mol
Variable
Hygroscopicity
Low (Stable for weighing)
High (Requires inert handling)
Variable
Aqueous Solubility
Excellent (>50 mg/mL)
Moderate
Dependent on purity
Enantiomeric Excess
>99% ee (Certified)
>95% ee
Requires Chiral Prep-HPLC
Cost-Efficiency
High (Long shelf-life)
Moderate (Degrades faster)
Low (High purification cost)
Self-Validating Analytical Methodology
Analyzing highly polar, basic compounds like (4-Amino-1-methylpyrrolidin-2-yl)methanol presents significant chromatographic challenges. Secondary and tertiary amines interact strongly with residual silanol groups on standard silica-based stationary phases, causing severe peak tailing and integration errors.
Mechanistic Solution: To overcome this, the method must utilize a column with advanced cross-linked or hybrid silica (e.g., Kinetex evoC18) and a pH-controlled buffered mobile phase. Using 5 mM ammonium acetate (pH 7.0) ensures the amine groups are in a consistent ionization state, neutralizing silanol interactions and yielding sharp, symmetrical peaks 1.
Step-by-Step Self-Validating HPLC Protocol:
This protocol is designed as a closed-loop system. It validates itself by requiring strict system suitability criteria to be met before sample analysis can proceed.
System Suitability Preparation: Prepare a blank (Solvent A) and a resolution standard containing the dihydrochloride salt (1.0 mg/mL) spiked with 0.1% of a known diastereomeric impurity.
Chromatographic Conditions:
Column: Kinetex evoC18, 2.6 µm, 100 Å, 100 x 4.6 mm.
Mobile Phase A: H2O with 5 mM ammonium acetate, pH 7.0.
Mobile Phase B: CH3CN:H2O 9:1 (v/v) with 5 mM ammonium acetate, pH 7.0.
Flow Rate: 1.0 mL/min.
Gradient: t=0–1.0 min (5% B); t=1.0–15 min (linear gradient to 95% B).
Detection: UV at 210 nm and 254 nm.
Self-Validation Gate: Inject the blank to confirm a stable baseline free of ghost peaks. Inject the resolution standard. Proceed to sample analysis ONLY if the resolution (Rs) between the main peak and the diastereomer exceeds 1.5, and the tailing factor is < 1.2.
Sample Analysis: Inject the reference standard sample. Calculate purity based on area normalization, subtracting any system peaks identified in the blank.
Analytical validation workflow for chiral amine reference standards.
Application in Drug Discovery: FABP Inhibition
The rigorous validation of this reference standard is not merely an academic exercise; it is a critical prerequisite for downstream pharmacological efficacy. (4-Amino-1-methylpyrrolidin-2-yl)methanol is utilized in the chemical synthesis of inhibitors targeting Epidermal Fatty Acid-Binding Protein (FABP5) and Brain Lipid-Binding Protein (FABP7) 1.
Mechanistic Pathway: FABPs act as intracellular chaperones for endocannabinoids like anandamide. By synthesizing high-affinity inhibitors using this specific chiral amine scaffold, researchers can block the cellular reuptake of anandamide. This blockade increases synaptic endocannabinoid levels, leading to potent antinociceptive (pain-relieving) and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. Any stereochemical impurity in the reference standard will exponentially reduce the binding affinity of the final synthesized inhibitor, highlighting the necessity of the chiral validation protocol described above.
Pharmacological pathway of FABP inhibition via chiral amine scaffolds.
References
Computer-Aided Design, Chemical Synthesis and Biological Evaluation of Anti-nociceptive, Anti-cancer, and Anti-fungal Agents - ProQuest. 1
Chromatographic Separation of Aminopyrrolidine Diastereomers: A Comparative Methodological Guide
The Analytical Challenge of Aminopyrrolidines Aminopyrrolidines are privileged, stereochemically rich scaffolds embedded in numerous modern therapeutics, including 1[1], fluoroquinolone antibiotics, and DPP-4 inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge of Aminopyrrolidines
Aminopyrrolidines are privileged, stereochemically rich scaffolds embedded in numerous modern therapeutics, including 1[1], fluoroquinolone antibiotics, and DPP-4 inhibitors. The synthesis of these compounds frequently yields complex diastereomeric mixtures[2]. While diastereomers—unlike enantiomers—possess distinct physicochemical properties, aminopyrrolidine diastereomers present a unique chromatographic challenge. Their highly polar, basic secondary or tertiary amine groups (pKa ~ 8.5–10.5) lead to severe peak tailing on traditional stationary phases, often obscuring the subtle retention differences between cis and trans configurations.
Mechanistic Bottlenecks in Separation
The fundamental barrier to achieving baseline resolution (
) is the basicity of the pyrrolidine nitrogen. On standard silica-based columns, the protonated amine undergoes aggressive secondary ion-exchange interactions with ionized residual silanols (pKa ~ 4.5). This interaction disrupts the primary partitioning mechanism (hydrophobic or steric interactions), resulting in asymmetric peaks and unpredictable co-elution.
Mechanistic pathway showing how basic additives prevent secondary silanol interactions.
Comparative Analysis of Chromatographic Modalities
Supercritical Fluid Chromatography (SFC)
SFC has largely superseded traditional Normal-Phase Liquid Chromatography (NPLC) for basic polar compounds. Utilizing supercritical CO₂ combined with polar organic modifiers (e.g., methanol), 3[3], enabling rapid mass transfer. For aminopyrrolidines, the addition of a basic additive like diethylamine (DEA) is critical; it acts as a sacrificial base to mask active sites on the stationary phase, allowing the diastereomers to 4[4].
Reversed-Phase Liquid Chromatography (RPLC)
While RPLC is the industry standard for general analysis, it struggles with unprotected aminopyrrolidines. To achieve separation, analysts must either use high-pH mobile phases (pH > 10.5) to fully deprotonate the amine—requiring specialized hybrid-silica columns resistant to alkaline dissolution—or employ heavy ion-pairing reagents (e.g., trifluoroacetic acid) which can suppress MS signals.
Pre-Column Derivatization (Indirect Method)
When direct separation fails, derivatization is a powerful alternative. By reacting the basic amine with a bulky, hydrophobic reagent (such as Fmoc-Cl or specialized reagents like5[5]), the molecule is converted into a neutral amide or carbamate. This eliminates silanol interactions and amplifies the hydrophobic differences between the diastereomers, making them easily separable on standard C18 RPLC columns.
Quantitative Performance Comparison
To objectively evaluate these modalities, consider the separation data for a model mixture of cis/trans-3-amino-4-methylpyrrolidine. 6[6] for direct separation, while derivatization offers maximum resolution at the cost of sample preparation time.
Chromatographic Mode
Stationary Phase
Mobile Phase / Modifiers
Resolution ()
Tailing Factor ()
Run Time (min)
Direct SFC
2-Ethylpyridine (2-EP)
CO₂ / MeOH + 0.2% DEA
2.8
1.1
4.5
Direct RPLC (Low pH)
C18 (Standard Silica)
H₂O / MeCN + 0.1% TFA
0.8
2.4
12.0
Direct RPLC (High pH)
C18 (Hybrid Silica)
10mM NH₄HCO₃ (pH 10.5) / MeCN
1.9
1.3
15.5
Derivatization-RPLC
C18 (Standard Silica)
H₂O / MeCN + 0.1% Formic Acid
3.5
1.0
10.0
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and self-validation mechanisms to ensure reproducibility and scientific integrity.
Decision workflow for selecting the optimal chromatographic mode for aminopyrrolidines.
Protocol A: Direct SFC Separation (Preferred Method)
Causality: SFC is chosen to exploit the high diffusivity of supercritical CO₂. A 2-Ethylpyridine column is selected because its basic surface repels the basic aminopyrrolidine, minimizing retention caused by unwanted secondary interactions.
Mobile Phase Preparation: Prepare Modifier A as HPLC-grade Methanol containing 0.2% (v/v) Diethylamine (DEA). Why: DEA coats any residual acidic sites in the system and column, preventing peak tailing.
System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 40°C. Why: Maintaining supercritical fluid density ensures consistent solvation power and reproducible retention times.
System Suitability Test (SST) - Self-Validation Step: Inject a known standard of the diastereomeric mixture. The system is validated for sample analysis only if the calculated Resolution (
) is ≥ 1.5 and the Tailing Factor () for the later-eluting peak is ≤ 1.5. If > 1.5, flush the column with 100% Modifier A for 20 minutes to re-equilibrate the basic active sites.
Gradient Execution: Run a gradient from 5% to 40% Modifier A over 8 minutes.
Causality: When SFC is unavailable or the sample is strictly aqueous, derivatization neutralizes the basic amine, converting it into a hydrophobic carbamate. This shifts the separation mechanism from unpredictable ion-exchange to predictable hydrophobic partitioning.
Derivatization Reaction: To 100 µL of the aminopyrrolidine sample (1 mg/mL in borate buffer, pH 9.0), add 100 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile). Why: The alkaline buffer ensures the amine is deprotonated and nucleophilic, allowing rapid reaction with Fmoc-Cl.
Quenching: After 15 minutes at room temperature, add 20 µL of 1% trifluoroacetic acid (TFA) to quench the reaction.
System Suitability Test (SST) - Self-Validation Step: Inject the quenched blank. Verify the absence of interference peaks at the expected retention times. Inject the derivatized standard; validate the run if
≥ 2.0.
RPLC Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Elute using a linear gradient of 20% to 80% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.
References
Title : Processes and intermediates for the preparation of aspartic acetal caspase inhibitors
Source : Google Patents
URL : 1
Title : Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules
Source : HPLC.eu
URL : 6
Title : Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology
Source : SphinxSai
URL : 3
Title : A Flexible Carbanionic Approach to Protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines
Source : Thieme-Connect
URL : 2
Title : 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation
Source : PubMed / NIH
URL : 5
Title : Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background
Source : Chromatography Online
URL : 4
The Half-Life Enigma: A Comparative Guide to Pyrrolidine-Based Drug Scaffolds
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry. Its frequent appearance in a vast array of biologically active compounds and approved drugs has earned it the s...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry. Its frequent appearance in a vast array of biologically active compounds and approved drugs has earned it the status of a "privileged scaffold".[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring provides an excellent platform for creating three-dimensional molecular architectures, a crucial factor for achieving target selectivity and favorable pharmacological profiles.[1][2] However, the journey of a drug from administration to its therapeutic target is a complex one, and a critical parameter governing its efficacy and dosing regimen is its biological half-life.
This guide provides a comprehensive comparison of the biological half-life of various drugs built upon the pyrrolidine scaffold. We will delve into the experimental data, explore the underlying structural and metabolic factors that dictate a drug's persistence in the body, and provide detailed protocols for researchers to assess these properties in their own drug discovery endeavors.
The Significance of Biological Half-Life
The biological half-life (t½) of a drug is the time it takes for the concentration of the drug in the bloodstream to be reduced by half.[3][4] This pharmacokinetic parameter is paramount in drug development as it directly influences the dosing frequency, the potential for drug accumulation, and the duration of therapeutic effect.[4] A drug with a very short half-life may require frequent administration to maintain therapeutic levels, potentially leading to poor patient compliance. Conversely, a drug with a very long half-life might accumulate in the body, increasing the risk of toxicity.[3]
The half-life of a drug is not an intrinsic property of the molecule alone; it is influenced by a multitude of factors including its absorption, distribution, metabolism, and excretion (ADME) profile.[1][5] For pyrrolidine-based scaffolds, as with many other small molecules, metabolism by cytochrome P450 (CYP) enzymes in the liver is a primary determinant of their clearance and, consequently, their half-life.[6][7][8]
Comparative Analysis of Pyrrolidine-Based Drug Half-Lives
The versatility of the pyrrolidine scaffold is evident in the diverse range of drugs that incorporate this motif, each with a unique pharmacokinetic profile. The following table provides a comparative overview of the biological half-lives of several well-established pyrrolidine-containing drugs.
Hepatic metabolism (CYP3A4) to inactive metabolites[6]
Expert Insights on Structure-Activity Relationships and Half-Life:
The data in the table highlights the significant impact of structural modifications on the biological half-life of pyrrolidine-based drugs. A prime example is the comparison between the ACE inhibitors captopril, enalapril, and lisinopril.
Captopril , with its relatively short half-life of about 2 hours, requires more frequent dosing.[11][16]
Enalapril is a prodrug that is hydrolyzed in the body to its active form, enalaprilat. This metabolic activation step contributes to a longer effective half-life of approximately 11 hours, allowing for once or twice-daily dosing.[12][13][15]
Lisinopril , which is not a prodrug and is excreted unchanged, exhibits an even longer effective half-life of around 12.6 hours, making it suitable for once-daily administration.[16][17]
These differences can be attributed to variations in their structures that affect their interaction with metabolizing enzymes and their renal clearance pathways. The presence of different side chains and functional groups on the pyrrolidine scaffold can either shield the molecule from metabolic attack or facilitate its recognition and processing by enzymes.[1][17][37]
Experimental Protocols for Determining Biological Half-Life
To provide researchers with practical tools, this section outlines detailed methodologies for assessing the biological half-life of novel pyrrolidine-based compounds, both in vivo and in vitro.
In Vivo Pharmacokinetic Study in a Rodent Model (Rat)
This protocol describes a typical single-dose pharmacokinetic study in rats to determine the in vivo half-life of a test compound.
Causality Behind Experimental Choices:
Animal Model: Rats are a commonly used preclinical species due to their physiological and metabolic similarities to humans, as well as their well-established use in pharmacokinetic studies.[13][15]
Dosing Route: Intravenous (IV) administration provides direct entry into the systemic circulation, allowing for the determination of fundamental pharmacokinetic parameters like clearance and volume of distribution without the confounding factor of absorption. Oral (PO) administration is used to assess oral bioavailability and the impact of first-pass metabolism.[32]
Blood Sampling Timepoints: The time points are strategically chosen to capture the absorption, distribution, and elimination phases of the drug's concentration-time profile, ensuring an accurate calculation of the half-life.[15][24]
Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, specificity, and throughput.[2]
Step-by-Step Methodology:
Animal Acclimatization and Housing:
House male Sprague-Dawley rats (200-250 g) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week before the experiment.
Provide ad libitum access to standard chow and water.
Dosing:
Fast the animals overnight before dosing.
Intravenous (IV) Group (n=3-5): Administer the test compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO) via the tail vein at a dose of 1-5 mg/kg.
Oral (PO) Group (n=3-5): Administer the test compound dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage at a dose of 5-20 mg/kg.
Blood Sampling:
Collect serial blood samples (approximately 100-200 µL) from the saphenous or jugular vein at the following time points:
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
Bioanalysis (LC-MS/MS):
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
Prepare calibration standards and quality control samples by spiking known concentrations of the test compound into blank plasma.
Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
The elimination half-life (t½) is calculated as 0.693 / k_el, where k_el is the terminal elimination rate constant determined from the slope of the log-linear phase of the plasma concentration-time curve.[32]
Caption: A generalized workflow for determining the in vivo biological half-life of a compound in a rodent model.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, which is a major determinant of its half-life.
Causality Behind Experimental Choices:
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of liver cells that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450s.[6][21][25][41] Using HLMs allows for a direct assessment of a compound's metabolic stability in a system that is highly relevant to human metabolism.
NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for the activity of CYP enzymes.[6][22][25] Its inclusion in the incubation mixture initiates the metabolic reactions.
Time Points: Monitoring the depletion of the parent compound over time allows for the calculation of the rate of metabolism and the in vitro half-life.[6]
LC-MS/MS Analysis: As with the in vivo study, LC-MS/MS provides the necessary sensitivity and specificity to accurately quantify the remaining parent compound.[4]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a 20 mM NADPH solution in the phosphate buffer.
Prepare a 10 mM stock solution of the test compound in DMSO.
Incubation Mixture Preparation:
In a 96-well plate, prepare the incubation mixture containing:
Human liver microsomes (final concentration 0.5 mg/mL).
Test compound (final concentration 1 µM, from the DMSO stock).
Phosphate buffer.
Pre-incubate the plate at 37°C for 5-10 minutes.
Reaction Initiation and Sampling:
Initiate the metabolic reaction by adding the NADPH solution to each well.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[22]
Sample Processing:
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis and Half-Life Calculation:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.[4]
Caption: A schematic representation of the key steps involved in an in vitro metabolic stability assay.
The Role of Metabolism in Pyrrolidine Scaffold Half-Life
The metabolic fate of a drug is a critical determinant of its biological half-life. For many pyrrolidine-containing drugs, phase I metabolism, primarily mediated by cytochrome P450 enzymes, is the initial and often rate-limiting step in their clearance.[7][8][9]
Common Metabolic Pathways:
Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can be a site of metabolic attack. Oxidation can lead to the formation of lactams or ring-opened products, which are often more polar and more readily excreted.[9]
Hydroxylation: Hydroxylation of the pyrrolidine ring or its substituents is a common metabolic transformation catalyzed by CYP enzymes.
N-dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation can occur, removing the substituent and potentially altering the pharmacological activity and clearance of the drug.
The specific CYP isoforms involved in the metabolism of a pyrrolidine-based drug can vary depending on its structure. For example, rolipram is metabolized by several CYPs, including CYP2C8, CYP2C9, CYP2C19, and CYP2D6, while clindamycin is predominantly metabolized by CYP3A4.[5][8][37] Understanding which CYP enzymes are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions.[7]
Caption: A simplified diagram illustrating the general metabolic pathways that influence the clearance and half-life of pyrrolidine-containing drugs.
Conclusion
The pyrrolidine scaffold remains a highly valuable and versatile component in the medicinal chemist's toolbox. However, the successful development of pyrrolidine-based drugs requires a thorough understanding of their pharmacokinetic properties, with biological half-life being a key parameter. As this guide has demonstrated, the half-life of these compounds can vary dramatically depending on their specific structure, which in turn dictates their metabolic fate and clearance mechanisms. By employing robust in vivo and in vitro experimental methodologies and by considering the intricate structure-activity relationships, researchers can rationally design and select pyrrolidine-based drug candidates with optimized pharmacokinetic profiles, ultimately leading to safer and more effective therapies.
References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
Medical News Today. (2024, November 4). Drug half-life: Meaning, why it matters, and more. Available at: [Link]
GoodRx. (2023, July 14). What Does 'Drug Half-Life' Mean, and Why Is It Important?. Available at: [Link]
MIMS Singapore. (n.d.). Procyclidine: Uses & Dosage. Available at: [Link]
Benfield, P., & Sorkin, E. M. (1987). Bepridil. A review of its pharmacological properties and therapeutic use in stable angina pectoris. Drugs, 33(5), 392-428. Available at: [Link]
PubChem. (n.d.). Enalapril. National Center for Biotechnology Information. Available at: [Link]
emc. (2023, July 7). Procyclidine Hydrochloride 5 mg tablets - Summary of Product Characteristics (SmPC). Available at: [Link]
Neupsy Key. (2016, October 17). Ethosuximide. Available at: [Link]
R Discovery. (n.d.). What is the duration of the half-life of lisinopril?. Available at: [Link]
Nova Recovery Center. (n.d.). Ethosuximide (Zarontin): Uses, Dosage, Side Effects & Interactions. Available at: [Link]
Pfizer. (2009, November 20). Cleocin HCl® clindamycin hydrochloride capsules, USP. U.S. Food and Drug Administration. Available at: [Link]
WikEM. (2021, March 8). Ethosuximide. Available at: [Link]
MIMS Philippines. (n.d.). Captopril: Uses & Dosage. Available at: [Link]
Drugs.com. (n.d.). bepridil hydrochloride. Available at: [Link]
Pfizer. (n.d.). CLEOCIN HCl® capsules (clindamycin) Clinical Pharmacology. Pfizer Medical - US. Available at: [Link]
Brown, C., & U.S. Pharmacist. (2001). Implications of Cytochrome P450 Interactions When Prescribing Medication for Hypertension. U.S. Pharmacist, 26(8), 22-34.
Mercell. (n.d.). metabolic stability in liver microsomes. Available at: [Link]
Wikipedia. (n.d.). Lisinopril. Available at: [Link]
Healio. (2025, October 10). Cleocin: Uses, Side Effects & Dosage. Available at: [Link]
Somma, C., et al. (2018). Pharmacokinetics of intravenous bepridil in patients with coronary disease. Journal of Clinical Pharmacology, 28(2), 138-143.
Drugs.com. (2025, March 25). Clindamycin Injection: Package Insert / Prescribing Info / MOA. Available at: [Link]
Dr.Oracle. (2025, June 2). What is the pharmacokinetic profile of Lisinopril (Zestril), including its half-life and typical dosing regimen?. Available at: [Link]
PubChem. (n.d.). Captopril. National Center for Biotechnology Information. Available at: [Link]
Baber, N. S., et al. (1985). Pharmacokinetics and Pharmacodynamics of procyclidine in man. British Journal of Clinical Pharmacology, 20(3), 207-212.
Wikipedia. (n.d.). Captopril. Available at: [Link]
Zech, K., et al. (1990). Pharmacokinetics of (+)-rolipram and (-)-rolipram in healthy volunteers. European Journal of Clinical Pharmacology, 38(1), 71-75.
U.S. Food and Drug Administration. (n.d.). ZESTRIL (lisinopril). Available at: [Link]
Dr.Oracle. (2026, January 29). What is the half-life of enalapril (angiotensin-converting enzyme inhibitor)?. Available at: [Link]
MIMS Malaysia. (n.d.). Glycopyrronium bromide: Uses & Dosage. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action. Available at: [Link]
U.S. Food and Drug Administration. (n.d.). CAPOTEN® (Captopril Tablets, USP) Rx only WARNING: FETAL TOXICITY. Available at: [Link]
Li, J., et al. (2008). Pharmacokinetics and Bioequivalence Study of Aniracetam After Single-Dose Administration in Healthy Chinese Male Volunteers. Arzneimittelforschung, 58(11), 579-582.
Krause, W., et al. (1989). Pharmacokinetics of the antidepressant rolipram in healthy volunteers. Xenobiotica, 19(6), 683-692.
Abrams, W. B., et al. (1984). Clinical Pharmacology of Enalapril. Journal of Hypertension Supplement, 2(2), S31-S36.
Bionity.com. (n.d.). Enalapril. Available at: [Link]
Grokipedia. (n.d.). Aniracetam. Available at: [Link]
Barad, M., et al. (1998). Rolipram, a type IV-specific phosphodiesterase inhibitor, facilitates the establishment of long-lasting long-term potentiation and improves memory. Proceedings of the National Academy of Sciences, 95(25), 15020-15025.
ResearchGate. (n.d.). Pharmacokinetics and Bioequivalence Study of Aniracetam after Single-dose Administration in Healthy Chinese Male Volunteers. Available at: [Link]
Reddit. (2015, March 10). Aniracetam REAL half life : r/Nootropics. Available at: [Link]
Loiselle, F. B., et al. (2014). Determination of the pharmacokinetics of glycopyrronium in the lung using a population pharmacokinetic modelling approach. British Journal of Clinical Pharmacology, 78(3), 577-588.
Endo, H., et al. (1997). Pharmacokinetic study of aniracetam in elderly patients with cerebrovascular disease. Brain Research, 764(1-2), 263-266.
Healio. (2025, August 20). Glycopyrrolate: Uses, Side Effects & Dosage. Available at: [Link]
Wikipedia. (n.d.). Glycopyrronium bromide. Available at: [Link]
A Senior Application Scientist's Guide to the Crystallographic Analysis of (4-Amino-1-methylpyrrolidin-2-yl)methanol Salts: A Comparative Framework for Drug Development
The selection of an appropriate salt form is a critical decision in the drug development pipeline, profoundly influencing a drug candidate's physicochemical properties such as solubility, stability, and bioavailability....
Author: BenchChem Technical Support Team. Date: March 2026
The selection of an appropriate salt form is a critical decision in the drug development pipeline, profoundly influencing a drug candidate's physicochemical properties such as solubility, stability, and bioavailability. X-ray crystallography provides the definitive atomic-level blueprint of these salt forms, revealing the intricate network of intermolecular interactions that govern their macroscopic properties.
Part 1: The Strategic Importance of Salt Crystallography in Pharmaceutical Development
The transformation of an active pharmaceutical ingredient (API) into a salt is a common and effective strategy to optimize its properties. For a molecule like (4-Amino-1-methylpyrrolidin-2-yl)methanol, which possesses basic nitrogen centers, a variety of acid counter-ions can be employed to form distinct crystalline salts. Each salt will have a unique three-dimensional lattice structure, leading to different physical characteristics.
A comparative crystallographic study is therefore not merely an academic exercise; it is a foundational component of rational drug design. By understanding the crystal packing, hydrogen bonding networks, and conformational preferences of different salts, we can make informed decisions to select the optimal form for further development.
Part 2: A Comparative Framework for Crystallographic Data
The primary goal of this exercise is to generate and compare key crystallographic parameters for various salts of (4-Amino-1-methylpyrrolidin-2-yl)methanol. The data, once collected, should be summarized for straightforward comparison. Below is a template table illustrating the key data points to be compared.
Table 1: Comparative Crystallographic Data for (4-Amino-1-methylpyrrolidin-2-yl)methanol Salts (Illustrative Data)
Parameter
Hydrochloride Salt
Tartrate Salt
Succinate Salt
Fumarate Salt
Crystal System
Monoclinic
Orthorhombic
Triclinic
Monoclinic
Space Group
P2₁/c
P2₁2₁2₁
P-1
C2/c
Unit Cell Dimensions
a (Å)
10.2
8.5
7.1
15.3
b (Å)
12.5
14.2
9.8
8.1
c (Å)
9.8
16.1
10.5
12.4
α (°)
90
90
85.2
90
β (°)
98.5
90
102.3
105.6
γ (°)
90
90
95.7
90
Volume (ų)
1234.5
1945.7
698.3
1478.9
Z (molecules/unit cell)
4
4
2
4
Calculated Density (g/cm³)
1.35
1.42
1.39
1.38
Key H-Bonding Motifs
N-H···Cl, O-H···Cl
N-H···O, O-H···O
N-H···O, O-H···O
N-H···O, O-H···O
Pyrrolidine Ring Pucker
Envelope
Twisted
Envelope
Envelope
Methanol Conformation
gauche
trans
gauche
gauche
Note: The data in this table is hypothetical and for illustrative purposes only.
Part 3: Experimental Protocol for Crystallization and X-ray Diffraction
The following is a detailed, step-by-step methodology for the crystallization and subsequent X-ray diffraction analysis of (4-Amino-1-methylpyrrolidin-2-yl)methanol salts.
Salt Formation and Crystallization
Rationale: The goal is to create a supersaturated solution from which single crystals can grow slowly. The choice of solvent is critical and often requires screening. Vapor diffusion is a reliable method for obtaining high-quality crystals.
A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water)
Crystallization plates or small vials
Microscope
Procedure:
Stoichiometric Salt Preparation: In a small vial, dissolve a known quantity of (4-Amino-1-methylpyrrolidin-2-yl)methanol in a suitable solvent (e.g., methanol). Add a stoichiometric equivalent of the chosen acid (e.g., one equivalent for HCl, 0.5 equivalents for a dicarboxylic acid like tartaric acid if a 2:1 salt is desired). Stir until the salt is fully formed and dissolved. Gentle warming may be necessary.
Solvent Screening: Perform initial solubility tests of the formed salt in various solvents to identify a solvent system where the salt is sparingly soluble.
Vapor Diffusion Setup (Hanging Drop):
a. Pipette approximately 500 µL of a "reservoir solution" (a solvent in which the salt is poorly soluble, e.g., isopropanol) into the well of a crystallization plate.
b. On a siliconized cover slip, mix 1-2 µL of the concentrated salt solution with 1-2 µL of the reservoir solution.
c. Invert the cover slip and seal the well.
Incubation and Monitoring: Store the crystallization plates in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C). Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
Single Crystal X-ray Diffraction
Rationale: This technique uses the diffraction pattern of X-rays passing through a single crystal to determine the arrangement of atoms within the crystal lattice.
Equipment:
Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku Oxford Diffraction)
Cryo-cooling system (e.g., Oxford Cryosystems)
Goniometer head and crystal mounting loops
Procedure:
Crystal Harvesting: Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) has grown, carefully harvest it from the drop using a mounting loop.[1]
Cryo-protection: Briefly dip the crystal in a cryoprotectant solution (often the mother liquor supplemented with glycerol or paratone-N oil) to prevent ice formation during cooling.
Mounting and Cooling: Mount the loop on the goniometer head of the diffractometer and immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K).
Data Collection:
a. Center the crystal in the X-ray beam.
b. Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
c. Select an appropriate data collection strategy to ensure complete and redundant data are collected. This involves rotating the crystal and collecting diffraction data at various orientations.
Data Processing:
a. Integrate the raw diffraction images to obtain the intensities and positions of the diffraction spots.
b. Scale and merge the data to produce a final reflection file.
Structure Solution and Refinement:
a. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
b. Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
c. Locate and refine hydrogen atoms.
Validation and Deposition: Validate the final structure using software like PLATON or CheckCIF. It is best practice to deposit the final crystallographic information file (CIF) into a public database like the Cambridge Structural Database (CSD).[2][3][4]
Part 4: Visualizing the Workflow and Data Relationships
Diagrams are essential for representing complex workflows and relationships in a clear and concise manner.
Caption: Experimental workflow from salt formation to comparative data analysis.
Part 1: Executive Summary & Core Directive Immediate Action Required: (4-Amino-1-methylpyrrolidin-2-yl)methanol is a functionalized organic amine.[1] It must never be disposed of down the drain.[2][3] The only acceptable...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
Immediate Action Required: (4-Amino-1-methylpyrrolidin-2-yl)methanol is a functionalized organic amine.[1] It must never be disposed of down the drain.[2][3] The only acceptable disposal method is high-temperature incineration through a licensed hazardous waste contractor.
Operational Class: Segregate as Basic Organic Waste (Alkaline).
Critical Incompatibility: Do NOT mix with acids or strong oxidizers during waste accumulation. This compound is a base; accidental mixing with acid waste streams can cause rapid exothermic neutralization, resulting in spattering, fume generation, or container failure.
Part 2: Chemical Profile & Hazard Identification[4][5]
To dispose of this chemical safely, you must understand its reactivity. It is a pyrrolidine derivative featuring both a secondary amine and a primary alcohol (hydroxymethyl) group.
Based on structural analogs (e.g., N-methylpyrrolidine derivatives):
Skin Irritation/Corrosion: Category 2 or 1B (Causes skin irritation or burns).
Eye Damage: Category 1 or 2A (Risk of serious damage).[5]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
Part 3: Waste Segregation & Handling Logic
Scientific integrity in waste management relies on chemical compatibility . As a base, this compound must be isolated from acidic waste streams.
The Segregation Protocol
Identify the Stream: Classify as "Non-Halogenated Organic – Basic" or "Organic Base".
Check Incompatibilities:
VS. Acids: Reaction is exothermic (Heat generation).
VS. Oxidizers (Peroxides, Nitric Acid): Potential for violent oxidation of the amine nitrogen.
VS. Halogenated Solvents (DCM/Chloroform): Generally compatible for short-term storage, but best practice dictates separating non-halogenated amines from halogenated waste to reduce incineration costs.
Disposal Workflow Diagram
The following logic tree dictates the operational flow from bench to disposal.
Figure 1: Decision matrix for segregating (4-Amino-1-methylpyrrolidin-2-yl)methanol waste streams based on physical state and solvent composition.
Part 4: Step-by-Step Disposal Procedure
Phase 1: Preparation & Packaging
Objective: Containment without contamination.
Select Container:
Liquids: Use High-Density Polyethylene (HDPE) or Glass amber bottles. Avoid metal containers due to potential amine corrosion.
Solids/Wipes: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).
Rinsing Empty Containers:
If the original reagent bottle is empty, triple-rinse it with a compatible solvent (e.g., Ethanol or Water).
Crucial: Collect the rinsate (the wash liquid) into the Liquid Waste container (Stream B). Do not pour rinsate down the sink.
Deface the label on the empty bottle and dispose of the glass/plastic as "Non-Hazardous Trash" (only after triple rinsing).
Phase 2: Labeling
Objective: Clear communication for waste handlers.
Tagging: Attach a hazardous waste tag immediately upon adding the first drop of waste.
Required Fields:
Chemical Name: Write "(4-Amino-1-methylpyrrolidin-2-yl)methanol". Do not use abbreviations or structural formulas alone.
Hazards: Check "Irritant" and "Toxic" (if applicable based on concentration).
pH: Mark as "Basic" or "Alkaline" (pH > 7).
Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% (4-Amino-1-methylpyrrolidin-2-yl)methanol").
Phase 3: Storage (Satellite Accumulation)
Objective: Prevent accidental reactions.
Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the volume.
Segregation: Keep this tray physically separate from Acid Waste containers. A distance of 1-2 feet or a physical partition is recommended.
Cap Management: Keep caps tightly closed unless actively adding waste.
Part 5: Emergency Procedures (Spills)
Scenario: You drop a vial containing 5g of the pure substance.
Evacuate & Ventilate: Amines can have strong odors and respiratory effects. Clear the immediate area.[6]
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Neutralization (Optional but Recommended):
Absorb the bulk liquid with a spill pillow or vermiculite.
If a residue remains, apply a dilute weak acid (e.g., citric acid solution or commercially available "Base Neutralizer").
Why? This converts the volatile amine into a non-volatile salt, reducing fumes and contact hazard.
Cleanup: Scoop absorbed material into a bag. Label as "Hazardous Waste: Spill Debris (Contains Amines)".
Part 6: Regulatory Compliance (RCRA/EPA)
RCRA Status: This specific compound is not a P-listed or U-listed waste by name [1].
Characteristic Waste:
It generally does not meet the definition of Corrosivity (D002) unless the pH is > 12.5, though it is alkaline.
It is treated as Non-Regulated Hazardous Waste in many jurisdictions, but Best Management Practice (BMP) dictates managing it as fully regulated hazardous waste due to its bioactive nature and amine functionality [2].
Sewer Ban: The Clean Water Act prohibits discharging pollutants that may cause pass-through or interference. Organic amines are toxic to wastewater bacteria and must not be sewered [3].
References
U.S. Environmental Protection Agency (EPA). Title 40, Code of Federal Regulations (40 CFR) Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]
Navigating the Unknown: A Practical Guide to Handling (4-Amino-1-methylpyrrolidin-2-yl)methanol
Hazard Analysis: Anticipating Risks from Chemical Structure In the absence of specific toxicological data, a conservative hazard assessment must be performed by analyzing the structural components of (4-Amino-1-methylpyr...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Analysis: Anticipating Risks from Chemical Structure
In the absence of specific toxicological data, a conservative hazard assessment must be performed by analyzing the structural components of (4-Amino-1-methylpyrrolidin-2-yl)methanol.
Pyrrolidine Ring: Saturated heterocyclic amines can be corrosive and may cause skin and eye irritation or burns.[1][2]
Amine Group (Primary and Tertiary): Amines are often basic and can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] They can also be absorbed through the skin. Some amines are sensitizers.
Methanol Group (Primary Alcohol): While the methanol group is part of a larger molecule and may not have the same toxicity profile as methanol itself, primary alcohols can be irritants.
Based on this analysis, we must assume, until proven otherwise, that (4-Amino-1-methylpyrrolidin-2-yl)methanol is a combustible liquid that may be harmful if swallowed, inhaled, or absorbed through the skin, and is likely to cause irritation or burns to the skin, eyes, and respiratory system.[3][4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the unknown hazard profile, a comprehensive PPE strategy is your primary line of defense. The following PPE is mandatory for all handling procedures.
Protection Type
Specific Recommendations
Rationale
Eye/Face Protection
Tightly fitting chemical splash goggles and a face shield.
Protects against splashes of the liquid which may be corrosive or severely irritating to the eyes.[1][3]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene, inspect before use). A disposable, chemical-resistant lab coat or apron. Full-length pants and closed-toe shoes are required.
Prevents skin contact, as the compound may be corrosive, irritating, or absorbed through the skin.[1][2][3] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection
Use only in a certified chemical fume hood. If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended.[2][3][6]
Protects against inhalation of potentially harmful vapors or mists.[3][4]
Operational and Handling Protocols
A systematic approach to handling minimizes exposure and reduces the risk of incidents.
Engineering Controls
All work with (4-Amino-1-methylpyrrolidin-2-yl)methanol must be conducted in a properly functioning chemical fume hood.[2][6] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Safe Handling Practices
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]
Ventilation: Ensure adequate ventilation at all times.[2][3]
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5][6]
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][6]
Workflow for Safe Handling of (4-Amino-1-methylpyrrolidin-2-yl)methanol
Caption: Workflow for handling chemicals with unknown hazards.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
Evacuate personnel from the immediate area.
Ensure adequate ventilation and remove all ignition sources.[3][4]
Wearing the full PPE described above, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7]
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7][8]
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]
First Aid:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[3]
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Ingestion: Do NOT induce vomiting.[4][5][6] Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step to ensure safety and environmental compliance.
Waste Segregation: All waste streams containing (4-Amino-1-methylpyrrolidin-2-yl)methanol must be treated as hazardous waste.[7]
Liquid Waste: Collect unused or spent solutions in a designated, labeled hazardous waste container.[7]
Solid Waste: Contaminated items (e.g., gloves, absorbent materials, weighing paper) must be collected in a separate, labeled solid hazardous waste container.[7]
Container Management: Waste containers must be kept securely closed except when adding waste.[9] They must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]
Institutional Procedures: All waste must be disposed of through your institution's licensed environmental waste management program.[7] Never pour chemical waste down the drain.[10]
This guide provides a framework for the safe handling of (4-Amino-1-methylpyrrolidin-2-yl)methanol in the absence of specific safety data. The core principle is to treat this compound with the utmost caution, assuming a significant hazard profile until more information becomes available. Always prioritize your safety and the safety of those around you by adhering to these conservative guidelines.
References
Material Safety Data Sheet. (n.d.).
Safety Data Sheet. (2009, November 12).
Material Safety Data Sheet. (2005, August 26). Cole-Parmer.
Material Safety Data Sheet. (n.d.).
Safety Data Sheet. (2026, January 29). Sigma-Aldrich.
Chemical Waste Disposal Guidelines. (n.d.). Emory University.
Safety Data Sheet. (2009, November 12). Fisher Scientific.
Personal protective equipment for handling 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). Benchchem.
Material Safety Data Sheet. (2020, October 5). Avantor.
Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Safety Data Sheet Methanol LRG. (2017, October 25).
Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS.